Technical Documentation Center

4-chloro-3-ethyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-3-ethyl-1H-pyrazole
  • CAS: 15878-09-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-chloro-3-ethyl-1H-pyrazole: Synthesis, Properties, and Reactivity

Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic and structural features, including the presence of two adjacent nitrogen atoms, allow for a wide range of chemical modifications and biological interactions. This guide focuses on a specific, functionalized derivative: 4-chloro-3-ethyl-1H-pyrazole. While specific experimental data for this compound is scarce in publicly available literature, this document serves as a technical guide by providing a robust framework based on established principles of pyrazole chemistry, including potential synthetic routes, predicted physicochemical properties, and expected reactivity. This information is intended to empower researchers and drug development professionals to effectively utilize this versatile chemical building block.

Molecular Structure and Physicochemical Properties

4-chloro-3-ethyl-1H-pyrazole is a five-membered aromatic heterocycle characterized by an ethyl group at the C3 position and a chlorine atom at the C4 position. The "1H" designation indicates that the nitrogen at position 1 is protonated, rendering it an N-unsubstituted pyrazole. This feature is critical to its chemical behavior, as the N-H proton is acidic and the adjacent pyridine-like nitrogen at N2 is basic.[2]

Chemical Identity
IdentifierValueSource
IUPAC Name 4-chloro-5-ethyl-1H-pyrazolePubChemLite[3]
Molecular Formula C₅H₇ClN₂PubChemLite[3]
InChI InChI=1S/C5H7ClN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)PubChemLite[3]
InChIKey ZDGIOWYCNVULAB-UHFFFAOYSA-NPubChemLite[3]
SMILES CCC1=C(C=NN1)ClPubChemLite[3]
Monoisotopic Mass 130.02977 DaPubChemLite[3]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP 1.7PubChemLite[3]
Collision Cross Section ([M+H]⁺) 123.1 ŲPubChemLite[3]
Collision Cross Section ([M+Na]⁺) 133.4 ŲPubChemLite[3]

Note: The lack of extensive literature underscores an opportunity for foundational research into the empirical properties of this compound.

Synthesis of 4-chloro-3-ethyl-1H-pyrazole

The synthesis of N-unsubstituted 4-halopyrazoles can be approached through several methodologies. The following protocols describe two modern and versatile approaches that could be adapted for the specific synthesis of 4-chloro-3-ethyl-1H-pyrazole.

Electrocatalytic Three-Component Synthesis

A recently developed method highlights an efficient and environmentally conscious approach to 4-halopyrazoles via electrocatalysis. This method avoids the use of harsh chemical oxidants by utilizing sodium chloride as both the chlorine source and the supporting electrolyte.[4]

Protocol:

  • Reaction Setup: To an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, add 3-ethyl-2,4-pentanedione (1.0 equiv.), hydrazine hydrate (1.2 equiv.), and sodium chloride (NaCl, 2.0 equiv.) in a solvent mixture of acetonitrile and water.

  • Electrolysis: Apply a constant current of 10 mA to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, evaporate the acetonitrile under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-3-ethyl-1H-pyrazole.

Causality: This one-pot reaction proceeds through the initial condensation of the diketone and hydrazine to form the pyrazole ring. The electrochemical setup then facilitates the in-situ generation of an active chlorine species from NaCl, which subsequently chlorinates the electron-rich C4 position of the pyrazole ring.

G cluster_start Starting Materials cluster_process Electrochemical Cell cluster_end Product & Purification A 3-Ethyl-2,4-pentanedione D Condensation & Cyclization A->D B Hydrazine Hydrate B->D C NaCl in MeCN/H₂O E Electrochemical Chlorination (Graphite Anode, Pt Cathode) C->E Chlorine source & electrolyte D->E In-situ pyrazole formation F Work-up (Extraction) E->F G Purification (Column Chromatography) F->G H 4-chloro-3-ethyl-1H-pyrazole G->H

Caption: Workflow for Electrocatalytic Synthesis.

Classical Synthesis via Direct Chlorination

A more traditional approach involves the synthesis of the parent pyrazole followed by direct chlorination.

Protocol:

  • Step 1: Synthesis of 3-ethyl-1H-pyrazole:

    • In a round-bottom flask, dissolve 3-ethyl-2,4-pentanedione (1.0 equiv.) in ethanol.

    • Slowly add hydrazine hydrate (1.1 equiv.) to the solution at room temperature.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude 3-ethyl-1H-pyrazole can be used directly or purified by distillation or chromatography.

  • Step 2: Chlorination at C4-position:

    • Dissolve the crude 3-ethyl-1H-pyrazole in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform).

    • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise while stirring at 0 °C or room temperature.

    • Allow the reaction to proceed for several hours until completion (monitored by TLC/GC-MS).

    • Perform an aqueous work-up, neutralizing any acid and extracting the product into an organic solvent.

    • Dry, concentrate, and purify the final product by column chromatography.

Causality: The pyrazole ring is highly activated towards electrophilic substitution, particularly at the C4 position. Reagents like NCS provide an electrophilic chlorine source (Cl⁺) that readily attacks this electron-rich position to yield the 4-chloro derivative.

Spectroscopic Characterization (Theoretical)

While experimental spectra are not available, the structure of 4-chloro-3-ethyl-1H-pyrazole allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy
  • N-H Proton: A broad singlet is expected in the downfield region (δ > 10 ppm), characteristic of the acidic N-H proton of an N-unsubstituted pyrazole.

  • C5-H Proton: A singlet is expected around δ 7.5-8.0 ppm. The exact shift is influenced by the electronic effects of the adjacent substituents.

  • Ethyl Group (-CH₂CH₃):

    • A quartet around δ 2.6-2.8 ppm for the methylene protons (-CH₂-), coupled to the methyl protons.

    • A triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃), coupled to the methylene protons.

¹³C NMR Spectroscopy
  • C3 and C4: Two quaternary carbons are expected. The carbon bearing the chlorine (C4) would appear around δ 100-110 ppm, while the carbon with the ethyl group (C3) would be further downfield.

  • C5: The carbon bearing a proton (C5) is expected to appear in the aromatic region, typically around δ 130-140 ppm.

  • Ethyl Group (-CH₂CH₃): Two signals in the aliphatic region, one for the -CH₂- carbon and one for the -CH₃- carbon.

Mass Spectrometry

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for a single chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of the ethyl group and other small molecules.

Chemical Reactivity and Synthetic Potential

The reactivity of 4-chloro-3-ethyl-1H-pyrazole is governed by the interplay of its functional groups: the N-H proton, the basic N2 nitrogen, the C-Cl bond, and the aromatic ring.

Amphoteric Nature and Tautomerism

N-unsubstituted pyrazoles are amphoteric. The N-H proton at the N1 position is acidic (pKa of pyrazole itself is ~14) and can be deprotonated by a base to form a pyrazolate anion.[5] This anion is a potent nucleophile. Conversely, the pyridine-like nitrogen at the N2 position is basic and can be protonated by an acid.[2]

The molecule also exists in tautomeric forms, although for 3- and 4-substituted pyrazoles, the depicted form is generally the most stable.

Reactions at the N1-Position

The N-H group is the primary site for functionalization.

  • N-Alkylation/Arylation: The N-H proton can be removed by a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide to introduce a substituent at the N1 position. This reaction is crucial for modulating the biological and physical properties of the molecule.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form N-acylpyrazoles.

Reactions at the C4-Position (C-Cl Bond)

The chlorine atom at the C4 position is a versatile handle for further synthetic transformations, particularly through transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond.

  • Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper catalyst system to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form 4-aminopyrazole derivatives.

G cluster_N1 N1-Position Reactivity cluster_C4 C4-Position Reactivity (Cross-Coupling) cluster_N2 N2-Position Reactivity A 4-chloro-3-ethyl-1H-pyrazole B N-Alkylation (e.g., R-X, Base) A->B C N-Acylation (e.g., RCOCl, Base) A->C D Suzuki Coupling (R-B(OH)₂, Pd cat.) A->D E Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) A->E F Buchwald-Hartwig (R₂NH, Pd cat.) A->F G Protonation (Acid) A->G

Caption: Key Reactivity Pathways of the Title Compound.

Potential Applications in Research and Development

While 4-chloro-3-ethyl-1H-pyrazole itself has no widely documented applications, its structural motifs are present in numerous bioactive molecules. Therefore, its primary value lies in its role as a versatile synthetic intermediate.

  • Agrochemicals: Substituted pyrazoles are a well-established class of insecticides and herbicides.[6] The closely related derivative, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of the insecticide Tolfenpyrad.[7] This highlights the potential of the core 4-chloro-3-ethyl-pyrazole structure in the development of new crop protection agents.

  • Pharmaceuticals: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[8] The ethyl group can provide beneficial lipophilic interactions, while the chlorine atom can act as a bioisostere for other groups or serve as a synthetic handle for diversification, allowing for the exploration of new chemical space in drug discovery programs.

Safety and Handling

No specific safety data for 4-chloro-3-ethyl-1H-pyrazole is available. However, based on related chlorinated heterocyclic compounds and pyrazole derivatives, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

References

  • Chen, J.-Y., Li, H.-X., Mu, S.-Y., Song, H.-Y., Wu, Z.-L., Yang, T.-B., Jiang, J., & He, W.-M. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(41), 8137–8141. [Link]

  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Retrieved March 7, 2026, from [Link]

  • Baran, P., & Teles, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 25. [Link]

  • PubChemLite. (n.d.). 4-chloro-3-ethyl-1h-pyrazole (C5H7ClN2). Retrieved March 7, 2026, from [Link]

  • Kumar, V., & Green, R. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research, ICITNAS Special Issue, 37-43. [Link]

Sources

Exploratory

The Pyrazole Scaffold in Advanced Therapeutics and Agrochemicals: A Technical Guide to 4-Chloro-3-ethyl-1H-pyrazole

Executive Summary In the realm of rational drug design and agrochemical development, the pyrazole ring represents a highly privileged scaffold. Specifically, 4-chloro-3-ethyl-1H-pyrazole and its downstream derivative, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and agrochemical development, the pyrazole ring represents a highly privileged scaffold. Specifically, 4-chloro-3-ethyl-1H-pyrazole and its downstream derivative, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EMCA) , serve as the critical pharmacophoric core for a class of potent Mitochondrial Complex I inhibitors[1][2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic biology, and synthetic workflows associated with this compound. Rather than merely listing standard operating procedures, this guide elucidates the underlying chemical logic—explaining why specific functional groups are installed and how to build self-validating experimental systems to ensure high-yield, regioselective synthesis.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of the pyrazole core is essential for predicting its pharmacokinetic (PK) and environmental fate. The base compound (4-chloro-3-ethyl-1H-pyrazole) is typically functionalized into EMCA to lock its tautomeric state and provide a functional handle (the carboxylic acid) for subsequent amidation[3][4].

Table 1: Comparative Physicochemical Properties
Property4-Chloro-3-ethyl-1H-pyrazole4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EMCA)
CAS Number 15878-09-8127892-62-0[3]
Molecular Formula C₅H₇ClN₂C₇H₉ClN₂O₂[3]
Molecular Weight 130.58 g/mol 188.61 g/mol [3]
LogP (Hydrophobicity) ~1.41.6[3]
Topological Polar Surface Area ~28.7 Ų55.1 Ų[3]
Structural State Tautomeric (Unsubstituted N-H)Conformationally locked (N-methylated)
Primary Industrial Role Early-stage building blockDirect precursor for API amidation[5]

Causality Insight: The installation of the chlorine atom at the C4 position is not arbitrary. Halogenation at this specific site modulates the electron density of the pyrazole ring and optimally fills a hydrophobic sub-pocket in the target receptor, significantly driving up the binding affinity[2]. Furthermore, the N-methylation (moving from the base pyrazole to EMCA) eliminates hydrogen-bond donation from the pyrazole nitrogen, thereby increasing the overall lipophilicity required for cellular membrane penetration[6].

Mechanistic Role in Biological Systems

Derivatives synthesized from the 4-chloro-3-ethyl-1H-pyrazole core, such as Tebufenpyrad and Tolfenpyrad , function as potent inhibitors of the mitochondrial respiratory chain[1][2].

These molecules specifically target Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . By binding to the ubiquinone reduction site, the pyrazole carboxamide effectively blocks the transfer of electrons from iron-sulfur clusters to ubiquinone. This blockade halts the electron transport chain, collapses the proton motive force, and leads to rapid ATP depletion and cellular apoptosis[1][2].

MoA A Pyrazole Carboxamide API (e.g., Tolfenpyrad) B Mitochondrial Complex I (Ubiquinone binding site) A->B High-affinity binding C Blockade of Electron Transfer (Fe-S to Ubiquinone) B->C Inhibits D Cessation of ATP Production (Proton gradient collapse) C->D Leads to E Cellular Apoptosis & Target Mortality D->E Induces

Diagram 1: Mechanism of action for pyrazole-derived Complex I inhibitors.

Synthesis & Derivatization Workflows

The transformation of basic precursors into a highly substituted pyrazole API requires strict regiocontrol. The industrial synthesis of APIs like Tolfenpyrad relies on building the pyrazole ring, chlorinating it, locking the tautomer via methylation, and finally coupling it with a benzylamine[4][5].

Protocol: Regioselective Synthesis of EMCA

This protocol details the conversion of ethyl 3-ethyl-1H-pyrazole-5-carboxylate to EMCA.

Chemical Logic: We utilize sulfuryl chloride (


) for electrophilic aromatic substitution at the C4 position because the C4 carbon is the most electron-rich site on the pyrazole ring. Subsequent N-methylation uses dimethyl sulfate. We employ anhydrous sodium carbonate (

) to deprotonate the pyrazole N-H, maximizing its nucleophilicity for an

attack on the methylating agent[4].
  • Chlorination:

    • Suspend ethyl 3-ethyl-1H-pyrazole-5-carboxylate in dichloroethane (DCE).

    • Maintain the reaction vessel in a water bath between 0 °C and 20 °C.

    • Dropwise, add 1.1 equivalents of

      
      .
      
    • Causality: Controlling the temperature during the exothermic addition prevents over-chlorination or ring degradation.

    • Reflux at 92 °C for 2 hours to drive the reaction to completion, yielding ethyl 4-chloro-3-ethyl-1H-pyrazole-5-carboxylate[4].

  • N-Methylation:

    • To the chlorinated intermediate in DCE, add 1.5 equivalents of anhydrous

      
      .
      
    • Dropwise, add 1.2 equivalents of dimethyl sulfate (

      
      ) at 20 °C – 30 °C.
      
    • Elevate the temperature to 50 °C and stir for 2 hours[4].

    • Note on Regioselectivity: While standard ethanol solvents can lead to isomeric mixtures, maintaining strict temperature control and utilizing specific bases (or fluorinated alcohols in advanced methodologies) drives the formation of the desired 1-methyl isomer[7].

  • Hydrolysis:

    • Saponify the ethyl ester using aqueous NaOH, followed by acidification with HCl to precipitate the free acid (EMCA)[4].

Self-Validating Analytical Step: To validate the success of the N-methylation, perform


-NMR on the isolated product. The self-validating marker is binary:  Look for the complete disappearance of the broad pyrazole N-H peak (typically around 12.0–13.0 ppm) and the emergence of a sharp, integrated singlet at ~3.8 ppm corresponding to the new 

group. If the N-H peak persists, the reaction has stalled, dictating the addition of further base and dimethyl sulfate.
Protocol: Amidation to Final API

The final step involves coupling EMCA with a target amine (e.g., 4-(4-methylphenoxy)benzylamine for Tolfenpyrad)[4][5].

Chemical Logic: Direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable. We first convert EMCA to an acyl chloride. This creates a highly electrophilic carbonyl carbon, facilitating rapid and quantitative nucleophilic acyl substitution by the bulky amine[8][9].

  • Acyl Chloride Formation:

    • Charge a multi-neck flask with EMCA, toluene (solvent), and a catalytic amount of DMF.

    • Add 1.5 equivalents of thionyl chloride (

      
      ) and reflux for 6 hours[9].
      
    • Validation: The cessation of gas evolution (

      
       and 
      
      
      
      ) serves as a visual, real-time indicator of reaction completion.
  • Nucleophilic Substitution:

    • Cool the reaction to 20 °C.

    • Slowly add the target benzylamine dropwise. The reaction is highly exothermic; cooling is required to prevent the formation of side products[9].

    • Stir at room temperature for 2 hours.

  • Workup:

    • Wash the organic phase sequentially with dilute acid (to remove unreacted amine), dilute base (to remove unreacted acid), and saturated brine[9].

    • Spin-dry the solvent and recrystallize the crude solid to obtain the highly pure pyrazole carboxamide API[9].

Synthesis N1 Ethyl propionylacetate + Hydrazine N2 Cyclization N1->N2 N3 3-Ethyl-1H-pyrazole -5-carboxylate N2->N3 N4 Chlorination (SO2Cl2) N3->N4 N5 4-Chloro-3-ethyl-1H-pyrazole -5-carboxylate N4->N5 N6 N-Methylation (Dimethyl sulfate / Na2CO3) N5->N6 N7 EMCA Intermediate (Free Acid) N6->N7 N8 Amidation (SOCl2 then Amine) N7->N8 N9 Final API (e.g., Tolfenpyrad) N8->N9

Diagram 2: Step-by-step synthetic workflow for pyrazole-based APIs.

References

  • 4-chloro pyrazole - Sigma-Aldrich, sigmaaldrich.com,
  • 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- - ChemBK, chembk.com,
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | CID 14770682, nih.gov,
  • Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors, scispace.com,
  • Tolfenpyrad (Ref: OMI 88) - AERU - University of Hertfordshire, herts.ac.uk,
  • CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google P
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
  • TOLFENPYRAD - World Health Organiz
  • CN103102307A - Method for synthesizing tolfenpyrad - Google P
  • Design, synthesis, and insecticidal evaluation of new pyrazole deriv

Sources

Foundational

Biological Activity and Synthetic Utility of Substituted 4-Chloro-3-ethyl-1H-pyrazole Derivatives: A Focus on METI-Class Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction to the Pyrazole-5-Carboxamide Scaffold In modern agrochemical and pharmaceutical drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction to the Pyrazole-5-Carboxamide Scaffold

In modern agrochemical and pharmaceutical drug discovery, substituted pyrazoles are recognized as highly privileged scaffolds. Among these, 4-chloro-3-ethyl-1H-pyrazole and its primary methylated derivative, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (EMCA, CAS: 127892-62-0) , serve as the definitive structural precursors for a potent class of pyrazole-5-carboxamide insecticides and acaricides[1].

As a Senior Application Scientist overseeing the transition of heterocyclic building blocks from bench-scale discovery to pilot-scale manufacturing, I have observed that the unique architecture of EMCA is engineered for exact regioselectivity. The halogenated pyrazole core, combined with specific alkyl substitutions (3-ethyl and 1-methyl), provides the precise bio-isosteric properties required to bind to complex enzymatic pockets—most notably, Mitochondrial Complex I[2]. This guide explores the mechanistic biology, synthetic workflows, and quantitative efficacy of this critical chemical class, focusing on its two most prominent derivatives: Tolfenpyrad and Tebufenpyrad .

Biological Activity: Mitochondrial Electron Transport Inhibition (METI)

The primary biological activity of 4-chloro-3-ethyl-1H-pyrazole derivatives lies in their ability to act as Mitochondrial Electron Transport Inhibitors (METI). Classified under IRAC Group 21A, these compounds are highly lethal to a broad spectrum of economically devastating pests, including thrips, aphids, scales, and mites[3].

The Causality of Complex I Inhibition

The mechanism of action is rooted in the precise spatial orientation of the 4-chloro and 3-ethyl groups, which allows the molecule to act as an antagonist within the ubiquinone-binding pocket of NADH:ubiquinone oxidoreductase (Complex I) [4].

  • Electron Blockade: By binding to Complex I, the pyrazole derivative physically obstructs the transfer of electrons from NADH to coenzyme Q10.

  • Proton Motive Force Dissipation: The stalled electron flow prevents the pumping of protons across the inner mitochondrial membrane.

  • Cellular Starvation & Oxidative Stress: Without the proton gradient, ATP synthase (Complex V) cannot generate ATP. Concurrently, the stalled electrons react with oxygen to generate lethal levels of Reactive Oxygen Species (ROS)[5].

  • Phenotypic Outcome: In target arthropods, this rapid ATP depletion causes an immediate cessation of feeding, paralysis, and death within 24–48 hours[3].

Cross-Kingdom Efficacy

Recent repurposing screens have revealed that the biological activity of these pyrazole derivatives extends far beyond insects. Tolfenpyrad has demonstrated profound antibacterial activity against Francisella tularensis by targeting NuoM, a bacterial homolog of the eukaryotic Complex I subunit[6]. Furthermore, it exhibits potent anthelmintic activity against the parasitic nematode Haemonchus contortus by inducing respiratory arrest in larvae[7].

MOA Tolf Pyrazole-5-carboxamide (Tolfenpyrad/Tebufenpyrad) CompI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Tolf->CompI Binds ubiquinone pocket ETC Electron Transport Blockade CompI->ETC Inhibits electron flow ATP Severe ATP Depletion ETC->ATP Halts proton pumping ROS ROS Generation (Oxidative Stress) ETC->ROS Stalls electron transfer Death Apoptosis & Rapid Pest Death ATP->Death ROS->Death

Figure 1: METI mechanism of action targeting Mitochondrial Complex I and inducing apoptosis.

Quantitative Efficacy Data

To understand the potency of the EMCA-derived compounds, we must look at their inhibitory concentrations across different biological models. The table below synthesizes the multiparametric assessment of these respiratory inhibitors.

CompoundTarget Organism / Cell LineAssay TypeValueMechanistic Implication
Tolfenpyrad Francisella novicida (Bacteria)IC50 (Growth)1.2 - 1.5 µMCross-kingdom efficacy via NuoM (Complex I homolog) inhibition[6].
Tolfenpyrad Haemonchus contortus (Nematode)IC50 (Motility)0.02 - 3.0 µMPotent anthelmintic activity via respiratory arrest in L4 larvae[7].
Tebufenpyrad Rat Dopaminergic N27 CellsEC50 (Cytotoxicity)3.98 µMDemonstrates mammalian Complex I sensitivity at high exposure doses[5].
Tolfenpyrad Tetranychus urticae (Spider Mite)LC50 (Discriminating)0.2 g/LBaseline susceptibility threshold utilized for global resistance monitoring[8].

Experimental Workflows & Methodologies

Protocol 1: Regioselective Synthesis of EMCA and Amide Coupling

The synthesis of Tolfenpyrad requires the highly controlled construction of the EMCA intermediate. The primary challenge is the regioselective N-methylation of the pyrazole ring, which contains two tautomeric nitrogens. Incorrect methylation yields the biologically inactive 2-methyl isomer.

Step 1: N-Methylation of the Pyrazole Precursor

  • Preparation: Dissolve ethyl 4-chloro-3-ethyl-1H-pyrazole-5-carboxylate in anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add a catalytic amount of sodium hydride (20 mol%). Causality: Sodium hydride acts as a strong base to deprotonate the pyrazole nitrogen, drastically enhancing its nucleophilicity for the subsequent SN2 attack.

  • Methylation: Introduce dimethyl carbonate (4 molar equivalents) and heat to 120°C for 4 hours. Causality: Dimethyl carbonate is utilized as a greener, highly regioselective methylating agent, avoiding the severe toxicity of traditional dimethyl sulfate while favoring the 1-methyl isomer[9].

  • Validation Checkpoint: Monitor via LC-MS. Proceed only when the 1-methyl to 2-methyl isomer ratio exceeds 95:5.

Step 2: Saponification to EMCA

  • Hydrolysis: Add 5% aqueous sodium hydroxide to the reaction mixture and reflux. This cleaves the ethyl ester to form the sodium salt of the carboxylic acid.

  • Acidification: Cool to room temperature and acidify with concentrated HCl (pH < 2). Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of high-purity EMCA[10].

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling (Tolfenpyrad Synthesis)

  • Activation: React EMCA with thionyl chloride (SOCl₂) in toluene to generate the highly reactive acyl chloride intermediate[11].

  • Coupling: Introduce 4-(4-methylphenoxy)benzylamine (TOBA) under nitrogen atmosphere. The nucleophilic amine attacks the acyl chloride, forming the final pyrazole-5-carboxamide bond.

Synthesis Start Ethyl 4-chloro-3-ethyl- 1H-pyrazole-5-carboxylate Methyl Regioselective N-Methylation Start->Methyl Dimethyl carbonate / NaH Hydro Hydrolysis & Acidification Methyl->Hydro NaOH then HCl EMCA EMCA Intermediate (CAS 127892-62-0) Hydro->EMCA Precipitation Amide Amide Coupling with TOBA amine EMCA->Amide SOCl2 / Toluene Final Tolfenpyrad (Active Insecticide) Amide->Final Nucleophilic attack

Figure 2: Step-by-step synthetic workflow from pyrazole precursor to Tolfenpyrad via EMCA.

Protocol 2: Multiparametric Assessment of Mitochondrial Inhibition

To validate the biological activity of synthesized pyrazole derivatives, a self-validating bioenergetic assay using a Seahorse XF96 bioanalyzer is required.

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well on an XF96 microplate and incubate overnight.

  • Sensor Calibration: Hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator.

  • Compound Injection: Inject the synthesized pyrazole derivative (e.g., Tebufenpyrad at 1 µM to 10 µM concentrations).

  • Measurement: Simultaneously measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Data Interpretation (Causality): A successful Complex I inhibitor will cause an immediate, potent decrease in OCR (halting of oxidative phosphorylation) and a compensatory spike in ECAR (cells shifting to glycolysis to survive the ATP deficit)[12].

Conclusion

The substituted 4-chloro-3-ethyl-1H-pyrazole scaffold, culminating in the EMCA intermediate, represents a masterclass in rational agrochemical design. By fine-tuning the regiochemistry and steric bulk of the pyrazole ring, chemists have unlocked a highly specific mechanism for Mitochondrial Complex I inhibition. As resistance to traditional pesticides grows, the cross-kingdom efficacy of these METI compounds—ranging from crop protection to potential anthelmintic and antibacterial therapeutics—ensures their continued relevance in advanced chemical biology and drug discovery pipelines.

References

  • Volza - Pyrazole & HSN Code 2933 Imports in India
  • Scimplify - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0)
  • EPA Regulations.
  • BenchChem - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
  • BenchChem - Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
  • Environment Clearance (India) - Process descriptions of all products (Heranba Industries)
  • Wikipedia - Respir
  • BenchChem - Tebufenpyrad: A Technical Guide for Studying Mitochondrial Respir
  • NIH PMC - Tolfenpyrad displays Francisella-targeted antibiotic activity that requires an oxidative stress response regul
  • NIH PMC - Screening of the 'Pathogen Box' identifies an approved pesticide with major anthelmintic activity against the barber's pole worm
  • NIH PMC - Multiparametric assessment of mitochondrial respiratory inhibition in HepG2 and RPTEC/TERT1 cells using a panel of mitochondrial targeting agrochemicals
  • ResearchGate - Tebufenpyrad resistance detected in two-spotted spider mite Tetranychus urticae Koch

Sources

Exploratory

An In-depth Technical Guide to the Potential Mechanism of Action of 4-chloro-3-ethyl-1H-pyrazole

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] While the specific molecule, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] While the specific molecule, 4-chloro-3-ethyl-1H-pyrazole, remains largely uncharacterized in public literature, its structural features—a halogenated, substituted pyrazole ring—allow for the formulation of scientifically grounded hypotheses regarding its potential mechanism of action. This guide synthesizes evidence from structurally analogous compounds to postulate a primary and several secondary mechanisms. The most probable primary mechanism, based on the activity of a closely related metabolite of the acaricide Tebufenpyrad, is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) .[2] Secondary potential mechanisms include kinase inhibition and the modulation of metabolic enzymes such as carbonic anhydrase. This document provides a comprehensive framework for the experimental validation of these hypotheses, outlining detailed protocols and the causal logic behind their selection, designed for researchers in drug discovery and development.

Introduction: The Pyrazole Scaffold and a Postulated Primary Target

The versatility of the pyrazole ring is well-documented, with derivatives demonstrating anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others.[1][3][4][5][6] This broad bioactivity stems from the pyrazole's ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The specific substitutions on the pyrazole core are critical in defining its pharmacological profile and potency.[3][7][8]

For 4-chloro-3-ethyl-1H-pyrazole, the presence of a chloro group at position 4 and an ethyl group at position 3 suggests a lipophilic character that may facilitate membrane passage and interaction with hydrophobic binding pockets within enzymes or receptors. While direct studies are absent, compelling evidence from a structurally similar compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (a known metabolite of Tebufenpyrad), points toward mitochondrial dysfunction.[2][9] This leads to our primary hypothesis.

Primary Hypothesis: 4-chloro-3-ethyl-1H-pyrazole acts as an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

Postulated Primary Mechanism: Mitochondrial Complex I Inhibition

Mitochondrial Complex I is a critical multi-subunit enzyme that initiates the electron transport chain, a fundamental process for cellular energy (ATP) production. It oxidizes NADH, transferring electrons to ubiquinone. Inhibition of this complex disrupts the entire chain, leading to decreased ATP synthesis, a buildup of NADH, and a significant increase in the production of damaging reactive oxygen species (ROS).

The inference that a pyrazole derivative with the same 4-chloro-3-ethyl substitution pattern inhibits this complex provides the strongest available evidence for a potential mechanism.[2] Such a mechanism is common among certain pesticides and has been explored for therapeutic potential in oncology.

Mitochondrial_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Proposed Mechanism NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ Q Coenzyme Q (Ubiquinone) Complex_I->Q e⁻ ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H⁺ Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III Q->Complex_III e⁻ Cyt_C Cytochrome C Complex_III->Cyt_C e⁻ Complex_III->ATP_Synthase H⁺ Gradient Complex_IV Complex IV Cyt_C->Complex_IV e⁻ O2 O₂ Complex_IV->O2 Complex_IV->ATP_Synthase H⁺ Gradient H2O H₂O O2->H2O + H⁺ ATP ATP ATP_Synthase->ATP Inhibitor 4-chloro-3-ethyl-1H-pyrazole Inhibitor->Complex_I Inhibition

Caption: Proposed inhibition of Mitochondrial Complex I by 4-chloro-3-ethyl-1H-pyrazole.

Alternative Potential Mechanisms of Action

The chemical diversity of pyrazole derivatives warrants the investigation of other plausible biological targets.

Protein Kinase Inhibition

The pyrazole scaffold is present in several approved protein kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of cancer.[10] Many kinase inhibitors function by competing with ATP for the binding site, a role for which the pyrazole nucleus is well-suited.

Kinase_Signaling_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibitor Proposed Mechanism Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Response Cell Proliferation, Survival TF->Response Inhibitor 4-chloro-3-ethyl-1H-pyrazole Inhibitor->Kinase1 Inhibition

Caption: Potential inhibition of a downstream kinase in a cell signaling cascade.

Carbonic Anhydrase Inhibition

Certain pyrazole derivatives have been identified as potent, low-nanomolar inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[11][12] These zinc-containing metalloenzymes are involved in pH regulation, CO₂ transport, and biosynthesis. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Experimental Validation Workflow

To elucidate the true mechanism of action, a structured, multi-phase experimental approach is essential. This workflow is designed to first screen for the postulated activities and then confirm the primary mechanism with more detailed cellular assays.

Experimental_Workflow cluster_phase1 Phase 1: Primary In Vitro Screening cluster_phase2 Phase 2: Cellular Confirmation & Phenotypic Assays cluster_phase3 Phase 3: Downstream Target Validation (If Applicable) P1_A Mitochondrial Complex I Enzyme Assay P2_A Cellular Respiration Assay (e.g., Seahorse XF) P1_A->P2_A Positive Hit P1_B Kinase Panel Screen (Broad Spectrum) P3_A Western Blot for Phospho-Proteins P1_B->P3_A Positive Hit P1_C Carbonic Anhydrase (hCA I & II) Assay P2_B Cell Viability / Cytotoxicity (e.g., MTT / LDH) P2_A->P2_B P2_C Intracellular ATP Quantification P2_A->P2_C P2_D Reactive Oxygen Species (ROS) Detection Assay P2_A->P2_D

Caption: A logical workflow for validating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Primary In Vitro Screening

  • 1.1. Mitochondrial Complex I Activity Assay

    • Principle: This assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by isolated Complex I.

    • Methodology:

      • Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).

      • Prepare a reaction buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA).

      • Add the test compound (4-chloro-3-ethyl-1H-pyrazole) at various concentrations (e.g., 0.1 to 100 µM) to the wells of a UV-transparent 96-well plate. Include a known inhibitor (e.g., Rotenone) as a positive control and DMSO as a vehicle control.

      • Add the mitochondrial preparation to each well.

      • Initiate the reaction by adding NADH (e.g., 0.15 mM).

      • Immediately measure the absorbance at 340 nm kinetically for 5-10 minutes using a plate reader.

      • Calculate the rate of NADH oxidation and determine the IC₅₀ value for the test compound.

  • 1.2. Carbonic Anhydrase Inhibition Assay

    • Principle: This spectrophotometric assay follows the esterase activity of carbonic anhydrase on 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion.[11]

    • Methodology:

      • Purify human carbonic anhydrase I and II (hCA I and hCA II).

      • Prepare a Tris-SO₄ buffer (0.05 M, pH 7.4).

      • In a cuvette or 96-well plate, combine the buffer, enzyme solution, and various concentrations of the test compound. Include Acetazolamide as a positive control.

      • Initiate the reaction by adding a stock solution of 4-nitrophenylacetate (3 mM).

      • Monitor the increase in absorbance at 348 nm over 3 minutes at 25°C.[11]

      • Calculate the percentage of inhibition and determine the IC₅₀ value.

Phase 2: Cellular Confirmation Assays

  • 2.1. Cellular Respiration Analysis

    • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a detailed profile of mitochondrial respiration and glycolysis.

    • Methodology:

      • Plate cells (e.g., A549, HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

      • The following day, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

      • Load the sensor cartridge with the test compound and modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A).

      • Run the Seahorse XF "Mito Stress Test" protocol. The instrument will inject the compounds sequentially and measure the OCR response.

      • Analyze the data to determine the effect of the compound on basal respiration, ATP-linked respiration, and maximal respiration. A specific decrease in basal and maximal respiration that mimics the effect of rotenone would strongly support Complex I inhibition.

  • 2.2. Intracellular ATP Quantification

    • Principle: A luciferase-based assay (e.g., CellTiter-Glo®) measures ATP levels as an indicator of cell viability and energy status. A reduction in ATP is a direct consequence of mitochondrial dysfunction.

    • Methodology:

      • Plate cells in an opaque-walled 96-well plate and treat with various concentrations of the test compound for a defined period (e.g., 6, 12, or 24 hours).

      • Equilibrate the plate to room temperature.

      • Add the lytic/luciferase reagent to each well, which lyses the cells and initiates the light-producing reaction.

      • Measure luminescence using a plate reader.

      • A dose-dependent decrease in luminescence indicates a reduction in cellular ATP.

Data Interpretation and Expected Outcomes

The results from the experimental workflow should be synthesized to build a cohesive argument for a specific mechanism of action.

Potential Mechanism Expected Outcome in Phase 1 Assays Expected Outcome in Phase 2 Assays
Mitochondrial Complex I Inhibition Potent inhibition of isolated Complex I activity (low µM or nM IC₅₀). No significant activity in kinase or CA assays.Significant decrease in basal and maximal OCR. Reduction in cellular ATP levels. Increased ROS production. Dose-dependent cytotoxicity.
Kinase Inhibition Potent inhibition of one or more kinases in the panel screen. No activity in Complex I or CA assays.Cytotoxicity in specific cancer cell lines. No primary effect on OCR. Downstream target dephosphorylation (Phase 3).
Carbonic Anhydrase Inhibition Potent inhibition of hCA I and/or hCA II (low µM or nM IC₅₀). No activity in other primary screens.Phenotypic effects would be highly cell-type and context-dependent; not expected to cause broad, acute cytotoxicity or OCR changes.

Conclusion

While 4-chloro-3-ethyl-1H-pyrazole is an understudied compound, a robust, evidence-based hypothesis for its mechanism of action can be constructed through the analysis of structurally related molecules. The available data strongly suggest that inhibition of mitochondrial Complex I is the most probable primary mechanism. This hypothesis is readily testable through the detailed in vitro and cell-based validation workflow presented in this guide. A systematic execution of these protocols will enable researchers to definitively characterize the bioactivity of this compound, providing a critical foundation for any future drug development or toxicological assessment efforts.

References

  • Genc, H., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 241-249. [Link]

  • Yadav, P., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate. [Link]

  • Yadav, P., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. PubMed. [Link]

  • Kumar, A., et al. (2020). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Journal of Microbial & Biochemical Technology. [Link]

  • Yadav, P., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. [Link]

  • Aslam, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Genc, H., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Reddy, Y. S. R., et al. (1999). Synthesis And Pharmacological Activity Of Substituted Pyrazoles. Indian Journal of Pharmaceutical Sciences, 61(1), 40-43. [Link]

  • Reen, K., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 107. [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]

  • Fatima, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports. [Link]

  • Simons, C., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex. [Link]

  • Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]

  • Kumar, A., & Yadav, G. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Slaninova, V., et al. (2021). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. [Link]

  • Aslam, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

Sources

Foundational

Structural and Spectroscopic Elucidation of 4-Chloro-3-ethyl-1H-pyrazole: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery and agrochemical development. Specifically, 4-chloro-3-ethyl-1H-pyrazole (Molecular Formula: C₅H₇ClN₂) serves as a critical synthetic building block. The ethyl group at the C3 position provides a vector for steric exploration, while the chlorine atom at C4 modulates the compound's lipophilicity (LogP) and metabolic stability.

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS) of 4-chloro-3-ethyl-1H-pyrazole. By detailing the causality behind experimental parameter selection—such as solvent-dependent tautomerism and isotopic ionization patterns—this guide equips analytical chemists and drug development professionals with the authoritative frameworks necessary for rigorous structural validation.

Physicochemical Architecture & Analytical Challenges

The spectroscopic analysis of 1H-pyrazoles is inherently complicated by annular tautomerism. In solution, the proton rapidly migrates between the N1 and N2 atoms, effectively interconverting the 3-ethyl and 5-ethyl tautomers [1].

  • NMR Causality: If analyzed in non-polar solvents (e.g., CDCl₃) at room temperature, this rapid exchange averages the chemical environments of C3 and C5, leading to significant peak broadening or signal loss in ¹³C NMR. To arrest this exchange and resolve the distinct quaternary carbons, highly polar, hydrogen-bonding solvents like DMSO-d₆ are required.

  • Mass Spectrometry Causality: The presence of the C4 halogen necessitates soft ionization techniques (ESI+) to preserve the molecular ion. This allows for the unambiguous identification of the compound via the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) [2].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following step-by-step methodologies incorporate internal validation checkpoints.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of 4-chloro-3-ethyl-1H-pyrazole in 0.6 mL of anhydrous DMSO-d₆.

    • Validation Check: Ensure complete visual dissolution. Particulate matter induces magnetic susceptibility gradients, degrading resolution.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium resonance of DMSO-d₆ (39.5 ppm).

    • Validation Check: A stable lock signal confirms solvent integrity and prevents frequency drift during the extended ¹³C acquisition.

  • Shimming: Execute 3D gradient shimming on the Z-axis.

    • Validation Check: Monitor the Full Width at Half Maximum (FWHM) of the residual DMSO pentet (2.50 ppm). It must be < 1.0 Hz to ensure the precise resolution of the ethyl group's scalar coupling.

  • Acquisition: Acquire ¹H spectra (16 scans, 10s relaxation delay,

    
    ) and ¹³C spectra (1024 scans, 2s relaxation delay).
    
    • Validation Check: The extended

      
       delay in ¹H NMR ensures quantitative integration, while the ¹³C parameters ensure sufficient signal-to-noise for the unprotonated C3 and C4 carbons.
      
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Validation Check: Formic acid acts as an essential proton donor, driving the formation of the[M+H]⁺ adduct in positive electrospray ionization (ESI+) mode.

  • Calibration: Infuse a standard Agilent/Waters tuning mix.

    • Validation Check: Mass accuracy must demonstrate < 5 ppm error to rule out isobaric interferences.

  • Acquisition: Elute through a C18 column into a Time-of-Flight (TOF) mass spectrometer.

    • Validation Check: The isotopic pattern of the molecular ion must perfectly mirror the theoretical 3:1 natural abundance of chlorine isotopes.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Collection: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans).

    • Validation Check: A flat baseline confirms the absence of cross-contamination. ATR is chosen over KBr pellets to eliminate hygroscopic water absorption, which masks the critical N-H stretch [3].

  • Sample Application: Deposit 2-3 mg of the solid compound onto the crystal. Apply uniform pressure via the anvil.

    • Validation Check: Adjust pressure until the strongest absorbance peak registers between 0.5 and 1.0 AU, preventing detector saturation and non-linear artifacts.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectroscopic Data Synthesis & Elucidation

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Data

The chemical shifts of the pyrazole ring are highly sensitive to the electronegativity and resonance-donating effects of the C4-chlorine atom [4]. The chlorine atom shields the C4 carbon (shifting it upfield relative to typical aromatic carbons) while deshielding the adjacent C5 proton.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment & Causality
1.20Triplet (t)3H7.5-CH₃ (Ethyl): Split by the adjacent methylene protons.
2.65Quartet (q)2H7.5-CH₂- (Ethyl): Deshielded by the adjacent sp² hybridized C3 carbon.
7.80Singlet (s)1H-C5-H (Pyrazole): Highly deshielded by the adjacent N1/N2 atoms and the inductive pull of the C4-Cl.
12.85Broad Singlet (br s)1H-N-H (Pyrazole): Broadened due to quadrupolar relaxation of nitrogen and residual tautomeric exchange. Exchanges with D₂O.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignment & Causality
13.2CH₃Ethyl Methyl: Standard aliphatic region.
19.5CH₂Ethyl Methylene: Shifted downfield due to attachment to the heteroaromatic ring.
108.2C (Quaternary)C4 (C-Cl): Characteristic upfield shift for a halogenated pyrazole carbon due to the heavy atom effect and resonance [4].
132.4CHC5: Deshielded aromatic methine adjacent to nitrogen.
146.5C (Quaternary)C3 (C-Ethyl): The most deshielded carbon, driven by the alkyl substitution and proximity to the N2 atom.
Mass Spectrometry (LC-MS, ESI+) Data

The calculated monoisotopic mass for C₅H₇ClN₂ is 130.0298 Da [2]. In ESI+ mode, the compound readily protonates to form the[M+H]⁺ ion. The defining feature of this spectrum is the isotopic signature of chlorine.

Table 3: High-Resolution Mass Spectrometry Fragments

m/z (Observed)Ion SpeciesRelative IntensityStructural Significance
131.037[M(³⁵Cl)+H]⁺100% (Base Peak)Confirms the intact molecular formula with the major chlorine isotope.
133.034[M(³⁷Cl)+H]⁺~32%The exact ~3:1 ratio relative to m/z 131 unambiguously validates the presence of a single chlorine atom.
115.005[M-CH₃]⁺15%Alpha-cleavage loss of the methyl radical from the ethyl group.
FT-IR (ATR) Vibrational Data

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically confirming the integrity of the N-H bond which can sometimes be obscured in NMR due to rapid exchange.

Table 4: FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment & Causality
3180 - 3100MediumBroadN-H Stretch: Broadening is caused by extensive intermolecular hydrogen bonding between pyrazole molecules in the solid state.
2970, 2875WeakSharpC-H Stretch (Aliphatic): Asymmetric and symmetric stretching of the ethyl group.
1560, 1490StrongSharpC=N and C=C (Ring Stretch): Characteristic skeletal vibrations of the heteroaromatic pyrazole ring.
1065MediumSharpC-Cl Stretch: Located in the fingerprint region, confirming halogenation at the C4 position [3].

Analytical Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints required for the rigorous spectroscopic elucidation of halogenated pyrazoles.

Workflow A Sample Prep (4-chloro-3-ethyl-1H-pyrazole) B NMR Spectroscopy (1H & 13C in DMSO-d6) A->B C FT-IR Spectroscopy (ATR Mode) A->C D LC-MS Analysis (ESI+ Ionization) A->D F Tautomeric Analysis (Arrested in DMSO) B->F H-Bonding H Functional Group ID (N-H & C-Cl Bonds) C->H 3180 cm⁻¹ G Isotopic Pattern (35Cl / 37Cl 3:1 Ratio) D->G m/z 131/133 E Data Integration & Structural Elucidation F->E G->E H->E

Analytical workflow for the spectroscopic validation of 4-chloro-3-ethyl-1H-pyrazole.

References

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

  • 4-chloro-3-ethyl-1h-pyrazole (C5H7ClN2) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Spectrometric Identification of Organic Compounds Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: Molecules (MDPI) URL:[Link]

Exploratory

4-Chloro-3-ethyl-1H-pyrazole: A Strategic Heterocyclic Scaffold

The following technical guide details the utility, synthesis, and reactivity of 4-chloro-3-ethyl-1H-pyrazole , a specialized heterocyclic building block. Technical Guide for Medicinal & Agrochemical Chemistry Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and reactivity of 4-chloro-3-ethyl-1H-pyrazole , a specialized heterocyclic building block.

Technical Guide for Medicinal & Agrochemical Chemistry

Executive Summary

4-chloro-3-ethyl-1H-pyrazole (CAS: 15878-00-9 for generic 4-chloro-3-ethyl isomer class; specific derivatives vary) represents a "privileged scaffold" in modern drug discovery. Unlike simple pyrazoles, this trisubstituted heterocycle offers a unique balance of metabolic stability (via the C4-chlorine block) and lipophilic tuning (via the C3-ethyl group).[1]

In medicinal chemistry, it serves as a bioisostere for phenyl and heteroaryl rings, often utilized to optimize potency in kinase inhibitors and GPCR ligands.[1] In agrochemistry, it is a validated pharmacophore, most notably as the core structural motif in mitochondrial electron transport inhibitor (METI) acaricides like Tolfenpyrad .[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and functionalization strategies, designed to allow immediate application in R&D workflows.

Physicochemical Profile & Structural Logic

The utility of 4-chloro-3-ethyl-1H-pyrazole stems from its ability to modulate the electronic and steric environment of a bioactive molecule.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 130.58 g/mol Fragment-based drug discovery (FBDD) friendly.
LogP (Predicted) ~1.8 - 2.1The ethyl group increases lipophilicity compared to methyl analogs, improving membrane permeability.[1]
H-Bond Donor (HBD) 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).[1]
H-Bond Acceptor (HBA) 1 (N)Pyridine-like nitrogen acts as a weak base.
pKa (NH) ~13.5 (Predicted)The electron-withdrawing Chlorine (C4) increases acidity compared to unsubstituted pyrazole (pKa ~14.2).[1]
Electronic Effect C4-Cl (-I effect)Deactivates the ring slightly, making the NH more acidic and the C5-H more acidic.[1]
Tautomerism & Regioselectivity

A critical feature of 3-substituted pyrazoles is their annular tautomerism. In solution, the molecule exists in equilibrium between the 3-ethyl and 5-ethyl forms. This equilibrium dictates the ratio of regioisomers formed during N-functionalization.

  • Steric Rule: The ethyl group exerts steric hindrance adjacent to N2 (in the 3-ethyl form).[1]

  • Outcome: Electrophiles generally prefer the less hindered nitrogen, leading to 1-alkyl-3-ethyl products as the major isomer, though mixtures are common and condition-dependent.

Synthesis & Manufacturing Routes

Route A: Direct Chlorination (Laboratory Scale)

The most efficient lab-scale synthesis involves the electrophilic chlorination of commercially available 3-ethyl-1H-pyrazole.

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (

    
    ).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1][2]

  • Mechanism: Electrophilic aromatic substitution (

    
    ).[1] The C4 position is the most nucleophilic site on the pyrazole ring.[1]
    
Route B: Cyclization (Industrial Scale)

For multigram to kilogram scale, de novo ring construction is preferred to avoid regioisomer separation later.[1]

  • Precursor: Ethyl 2-chloro-3-oxopentanoate (or equivalent diketone).

  • Cyclization: Condensation with hydrazine hydrate.[1][3]

  • Yield: Typically >85%.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-ethyl-1H-pyrazole via NCS Chlorination

This protocol is self-validating via TLC monitoring and melting point determination.

Reagents:

  • 3-Ethyl-1H-pyrazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-ethyl-1H-pyrazole and acetonitrile. Stir until dissolved.

  • Addition: Cool the solution to 0°C. Add NCS portion-wise over 15 minutes to control the exotherm. Causality: Rapid addition can lead to over-chlorination or thermal decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).[1]
  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol 2: Regioselective N-Alkylation

Objective: To install an R-group on Nitrogen with high selectivity for the 1,3-isomer.

Reagents:

  • 4-Chloro-3-ethyl-1H-pyrazole (1.0 eq)

  • Alkyl Halide (R-X) (1.1 eq)[2]

  • 
     (2.0 eq) or 
    
    
    
  • DMF (anhydrous)

Methodology:

  • Dissolution: Dissolve the pyrazole in anhydrous DMF (0.2 M) under Nitrogen atmosphere.

  • Deprotonation: Add Cesium Carbonate. Stir at RT for 30 mins. Insight:

    
     often improves regioselectivity over 
    
    
    
    due to the "Cesium Effect" (increased solubility and looser ion pairing).[1]
  • Alkylation: Add the alkyl halide dropwise.

  • Completion: Stir at 60°C for 3 hours.

  • Isomer Check: Analyze crude NMR. The 1-alkyl-3-ethyl isomer (desired) typically shows a distinctive NOE (Nuclear Overhauser Effect) between the N-alkyl protons and the Ethyl protons. The 1-alkyl-5-ethyl isomer will show NOE between N-alkyl and the C4-Cl (no signal) or lack of interaction with the ethyl group.

Reactivity & Functionalization Pathways[1][4]

The 4-chloro-3-ethyl-1H-pyrazole scaffold offers three distinct vectors for chemical modification.

Vector 1: N-Alkylation/Arylation (N1)

As detailed above, this is the primary handle for attaching the scaffold to a larger pharmacophore.[1]

  • Challenge: Regiocontrol (1,3 vs 1,5 isomers).

  • Solution: Use steric bulk on the electrophile to favor the 1,3-isomer (where the ethyl group is far from the incoming electrophile).[1]

Vector 2: C-H Activation (C5)

The C5 proton, flanked by the electronegative Nitrogen and the Chlorine atom, is relatively acidic.[1]

  • Reaction: Direct C-H arylation (Pd-catalyzed).[1]

  • Conditions:

    
    , Ligand (e.g., JohnPhos), Base (
    
    
    
    ).[1]
  • Utility: Allows the construction of fully substituted pyrazoles without pre-functionalization (e.g., borylation).[1]

Vector 3: The C-Cl Handle (C4)

While aryl chlorides are generally inert compared to bromides, the pyrazole ring activates the C4 position for specific cross-couplings using advanced catalyst systems.[1]

  • Suzuki-Miyaura: Requires electron-rich ligands (e.g., S-Phos, X-Phos) to oxidative addition into the C-Cl bond.[1]

  • Buchwald-Hartwig: Can displace the Cl with amines, though this is difficult; usually, the 4-amino pyrazole is made de novo.[1]

Visualization: Reaction Logic & Regioselectivity[2][5][6][7]

The following diagram illustrates the tautomeric equilibrium and the divergence in N-alkylation pathways, highlighting the steric arguments that govern product distribution.

PyrazoleReactivity Tautomer3 3-Ethyl-4-chloro-1H-pyrazole (Tautomer A) Tautomer5 5-Ethyl-4-chloro-1H-pyrazole (Tautomer B) Tautomer3->Tautomer5 Fast Equilibrium (H-shift) Transition Deprotonated Anion (Resonance Hybrid) Tautomer3->Transition Base (-H+) Tautomer5->Transition Base (-H+) Prod13 Major Product 1-Alkyl-3-ethyl-4-chloropyrazole (Sterically Favored) Transition->Prod13 Alkylation at N1 (Distal to Ethyl) Prod15 Minor Product 1-Alkyl-5-ethyl-4-chloropyrazole (Sterically Hindered) Transition->Prod15 Alkylation at N2 (Proximal to Ethyl)

Caption: Regioselective N-alkylation logic. Steric hindrance from the C3-ethyl group disfavors attack at the proximal nitrogen, making the 1-alkyl-3-ethyl isomer the thermodynamic and kinetic major product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217647, 4-Chloro-3-ethyl-1H-pyrazole. Retrieved from [Link][1]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles.[1] Journal of Organic Chemistry.[1][4] (General reference on pyrazole tautomerism and alkylation logic).

  • Lamberth, C. (2013). Bioactive Heterocyclic Compound Classes: Agrochemicals.[1] Wiley-VCH. (Reference for Tolfenpyrad and pyrazole acaricides).[3]

Sources

Foundational

Advanced Methodologies in the Synthesis of Pyrazole Derivatives: A Technical Whitepaper

Executive Summary The pyrazole pharmacophore—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—remains one of the most privileged structures in medicinal chemistry and drug development. From bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole pharmacophore—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—remains one of the most privileged structures in medicinal chemistry and drug development. From blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib to neuroprotective agents like Edaravone, the pyrazole core offers exceptional metabolic stability and versatile hydrogen-bonding capabilities[1].

As drug targets become more complex, the synthetic methodologies used to construct these heterocycles must evolve. This whitepaper provides an in-depth technical review of pyrazole synthesis, transitioning from the classical Knorr cyclocondensation to modern, atom-economical multicomponent reactions (MCRs) and nanocatalyst-driven green chemistry. Designed for application scientists and synthetic chemists, this guide emphasizes the mechanistic causality behind experimental choices and provides self-validating protocols for immediate laboratory application.

Mechanistic Foundations: The Classical Knorr Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains the foundational method for constructing substituted pyrazoles. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a


-ketoester) with a hydrazine derivative[2].
Causality in Reaction Dynamics and Regioselectivity

While the overall transformation appears straightforward, the reaction is governed by strict electronic and steric parameters. The process is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the primary amine of the hydrazine[3].

When utilizing unsymmetrical 1,3-dicarbonyl compounds, regioselectivity becomes the primary synthetic challenge. The initial nucleophilic attack can occur at either carbonyl carbon, leading to a mixture of regioisomeric pyrazoles[2]. To control this, scientists must manipulate the thermodynamic environment. Lowering the temperature during the initial exothermic addition prevents premature, unselective cyclization, allowing the more nucleophilic nitrogen to selectively attack the more electrophilic (or less sterically hindered) carbonyl[1].

KnorrMechanism A 1,3-Dicarbonyl Compound + Hydrazine Derivative B Nucleophilic Attack (Exothermic) A->B C Hydrazone Intermediate B->C -H2O D Intramolecular Cyclization (Acid Catalyzed) C->D E Carbinolamine Intermediate D->E F Dehydration (-H2O) E->F G Substituted Pyrazole Core F->G Aromatization

Caption: Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.

Experimental Protocol I: Synthesis of Edaravone

Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a neuroprotective agent synthesized via a modified Knorr reaction using ethyl acetoacetate and phenylhydrazine[2]. The following protocol is engineered as a self-validating system to ensure high yield and purity.

Reagents
  • Ethyl acetoacetate (1.0 eq, 3 mmol)

  • Phenylhydrazine (1.0 eq, 3 mmol)

  • Glacial acetic acid (Catalytic, 3 drops)

  • 1-Propanol or Ethanol (Solvent)

Step-by-Step Methodology
  • Preparation & Controlled Addition : In a 20-mL scintillation vial or round-bottom flask, dissolve ethyl acetoacetate in 3 mL of 1-propanol. Place the vessel in an ice bath. Causality : The addition of phenylhydrazine is highly exothermic. The ice bath prevents thermal degradation and limits the formation of undesired imine byproducts[4].

  • Catalysis : Add 3 drops of glacial acetic acid. Causality : The acid lowers the activation energy for the nucleophilic attack on the ester carbonyl during the subsequent cyclization phase[5].

  • Reflux & Cyclization : Remove the ice bath and heat the mixture under reflux (approx. 100°C) for 1 hour with vigorous magnetic stirring[2].

  • In-Process Validation (TLC) : After 45 minutes, perform a Thin Layer Chromatography (TLC) check using 30% ethyl acetate / 70% hexane. The disappearance of the ethyl acetoacetate spot validates the completion of the hydrazone intermediate formation[5].

  • Isolation & Crystallization : Turn off the heat and allow the reaction to cool slowly to room temperature over 30 minutes. Once at room temperature, transfer the flask to an ice bath to induce precipitation. Causality : Rapid cooling can trap impurities within the crystal lattice. Slow cooling ensures the formation of pure, well-defined crystals[2].

  • Work-up : Filter the precipitate via a Büchner funnel. Wash with a minimal amount of ice-cold water. Causality : Edaravone possesses amphoteric characteristics and is highly soluble in room-temperature ethanol and slightly soluble in water; excessive washing will drastically reduce the isolated yield[4].

The Modern Paradigm: Multicomponent Reactions (MCRs)

While the Knorr synthesis is reliable, modern drug development demands higher throughput and adherence to Green Chemistry principles. Multicomponent reactions (MCRs) achieve pot, atom, and step economy (PASE) by assembling three or more reactants into a single highly functionalized pyrazole framework in one step[6].

Recent advances have coupled MCRs with heterogeneous nanocatalysts. For example, the use of Cerium-doped Copper (Ce-doped Cu) nanoparticles allows for solvent-free, room-temperature synthesis of complex pyrazoles[7]. The doping of cerium into the copper lattice creates oxygen vacancies, generating highly active Lewis acid sites that activate the carbonyl groups of aldehydes without the need for toxic homogeneous acids[7].

MCRWorkflow A Aldehyde (1 mmol) E One-Pot Mixing (Solvent-Free, RT) A->E B Malononitrile (1 mmol) B->E C Phenylhydrazine (1 mmol) C->E D Ce-doped Cu Catalyst (1.2 mg) D->E F TLC Monitoring (Reaction Progress) E->F G Filtration & Catalyst Recovery F->G High Yield (>90%) H Recrystallization (Ethanol) G->H I Highly Functionalized Pyrazole H->I

Caption: Solvent-free, one-pot multicomponent synthesis workflow for pyrazole derivatives.

Experimental Protocol II: Solvent-Free MCR Synthesis

This protocol outlines the green synthesis of a highly substituted pyrazole using a recoverable nanocatalyst[7].

Reagents
  • Aromatic Aldehyde (1.0 eq, 1 mmol)

  • Malononitrile (1.0 eq, 1 mmol)

  • Phenylhydrazine (1.0 eq, 1 mmol)

  • Ce-Doped-Cu Nanocatalyst (1.2 mg)

Step-by-Step Methodology
  • Solvent-Free Assembly : In a dry reaction vessel, combine the aromatic aldehyde, malononitrile, and phenylhydrazine. Add exactly 1.2 mg of the Ce-Doped-Cu nanocatalyst[7]. Causality : Operating under solvent-free conditions increases the effective molarity of the reactants, driving the reaction forward via physical contact and localized heat of friction during stirring.

  • Room Temperature Activation : Stir the mixture magnetically at room temperature. The high surface-area-to-volume ratio of the nanocatalyst provides abundant active sites, eliminating the need for external heating[7].

  • In-Process Validation : Monitor the reaction via TLC (typically 15–30 minutes). The rapid consumption of the starting materials validates the catalytic efficiency of the Ce-doped Cu system.

  • Catalyst Recovery & Purification : Once complete, dissolve the crude mixture in warm ethanol. Filter the mixture while hot to recover the insoluble nanocatalyst. Causality : The heterogeneous nature of the catalyst allows for simple mechanical separation, enabling catalyst recycling for subsequent batches[7].

  • Crystallization : Allow the ethanolic filtrate to cool, yielding the crystallized functionalized pyrazole.

Quantitative Data Summary: Comparative Methodologies

To assist synthetic chemists in selecting the appropriate methodology for their specific pipeline, the following table summarizes the quantitative performance metrics of various pyrazole synthesis strategies.

Synthesis MethodologyReactantsCatalyst / ConditionsReaction TimeAvg. Yield (%)Ref
Classical Knorr 1,3-Diketone + HydrazineGlacial Acetic Acid / Reflux1–4 hours70–85%[2]
Nano-ZnO Catalyzed Ethyl acetoacetate + PhenylhydrazineNano-ZnO / Room Temp30 mins95%[8]
Solvent-Free MCR Aldehyde + Malononitrile + HydrazineCe-doped Cu / Room Temp15–30 mins90–96%[7]
Microwave-Assisted Tosylhydrazones +

-unsaturated carbonyls
Solvent-free / Microwave5–10 mins85–92%[1]

Table 1: Comparison of reaction times, conditions, and yields across classical and modern pyrazole synthesis techniques.

Conclusion & Future Perspectives

References

1.1 2. 2 3. 8 4.6 5. 5 6. 7.4 8.3 9.7

Sources

Exploratory

Engineering Pyrazole-Based Therapeutics: Target Engagement, Validation, and Structural Optimization

Executive Summary The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized in medicinal chemistry as a "privileged scaffold"[1]. Because of its tunable el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized in medicinal chemistry as a "privileged scaffold"[1]. Because of its tunable electronic properties, potent hydrogen-bonding capacity, and structural rigidity, the pyrazole ring serves as a robust bioisostere for amides and phenols. As an application scientist overseeing drug discovery pipelines, I have observed that the strategic functionalization of the pyrazole core allows for the precise modulation of target engagement, shifting a molecule's profile from anti-inflammatory to antineoplastic. This technical guide dissects the primary therapeutic targets of pyrazole-based compounds, the quantitative metrics of their efficacy, and the rigorous experimental protocols required to validate target engagement.

Primary Therapeutic Targets & Mechanistic Pathways

Cyclooxygenase-2 (COX-2) and Inflammatory Cascades

The most historically significant and clinically validated target for pyrazole derivatives is the COX-2 enzyme. Unlike non-selective NSAIDs that inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), diarylpyrazoles like celecoxib achieve high selectivity by exploiting the larger hydrophobic side pocket of the COX-2 active site[1]. The sulfonamide or methylsulfonyl groups on the pyrazole ring insert into this secondary pocket, anchoring the molecule via hydrogen bonds with residues that are sterically inaccessible in COX-1[1]. This targeted inhibition halts the conversion of arachidonic acid to prostaglandin E2 (PGE2), thereby mitigating inflammation without severe gastrointestinal toxicity.

Protein Kinases: Oncology and Autoimmunity

Beyond COX-2, pyrazoles have emerged as potent Type I and Type II kinase inhibitors. The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors and donors, mimicking the adenine ring of ATP to bind the kinase hinge region[2].

  • EGFR & VEGFR: Fused pyrazole derivatives have demonstrated dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), effectively starving tumors of angiogenesis while halting cellular proliferation[2].

  • JAK/STAT Pathway: Pyrazole-based compounds target Janus kinases (JAK1/JAK2), suppressing the hyperactive cytokine signaling implicated in myeloproliferative neoplasms and rheumatoid arthritis.

Pathway Pyrazole Pyrazole Scaffold COX2 COX-2 Enzyme Pyrazole->COX2 Selective Inhibition Kinase EGFR / VEGFR-2 Pyrazole->Kinase ATP-Competitive PGE2 PGE2 Synthesis COX2->PGE2 Blocks Angiogenesis Tumor Angiogenesis Kinase->Angiogenesis Blocks Apoptosis Apoptosis Induction PGE2->Apoptosis Suppresses Angiogenesis->Apoptosis Inverse Relation

Dual-targeting mechanism of pyrazole derivatives inhibiting COX-2 and Kinase pathways.

Quantitative Target Affinity & Selectivity Profiles

To transition a pyrazole hit to a lead compound, we must rigorously quantify its target affinity (IC50) and Selectivity Index (SI). Recent structural optimizations have yielded pyrazole hybrids with sub-micromolar potency. The table below synthesizes recent benchmark data for novel pyrazole derivatives against key therapeutic targets.

Compound Class / DesignationPrimary TargetIC50 (μM)Selectivity Index (SI)Application / Outcome
Celecoxib (Standard) COX-2~0.04~300 (COX-2/COX-1)Anti-inflammatory[1]
1,5-Diaryl Pyrazole (Cmpd 45) COX-20.7815.96Anticancer (HepG2)[3]
Pyrazole-Pyrazoline (Cmpd 1) COX-21.0980.03Anticancer / Anti-inflammatory[3]
Aminophosphonate Pyrazole (Cmpd 8) COX-20.06198.0Apoptosis Induction (A549)[3]
Fused Pyrazole (Cmpd 50) EGFR / VEGFR-20.09 / 0.23N/A (Dual Target)Hepatocellular Carcinoma[2]
Polysubstituted Pyrazole (Cmpd 59) DNA Binding2.00N/AMinor Groove Intercalation[2]

Experimental Methodologies: Validating Target Engagement

As scientists, we cannot rely solely on in silico docking; empirical validation must be engineered as a self-validating system. The following protocols detail the critical steps for validating pyrazole efficacy, emphasizing the causality behind each methodological choice.

Protocol 3.1: In Vitro Fluorometric COX-1/COX-2 Selectivity Assay

Purpose: To quantify the differential inhibitory potency of synthesized pyrazoles, ensuring gastrointestinal safety (COX-1 sparing) while maintaining anti-inflammatory efficacy (COX-2 inhibition). Causality Check: We utilize a fluorometric assay measuring the peroxidase activity of COX enzymes (which converts ADHP to highly fluorescent resorufin) because it offers superior sensitivity and less background interference compared to traditional colorimetric assays.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Reasoning: Hematin is an essential cofactor for the peroxidase activity of cyclooxygenases; omitting it yields false negatives.

  • Inhibitor Incubation: Dispense 10 μL of the pyrazole derivative (serially diluted in DMSO, final DMSO concentration <1%) into a 96-well black microplate. Add 10 μL of the respective COX enzyme. Incubate at 37°C for 15 minutes. Reasoning: Pre-incubation allows time-dependent, slow-binding inhibitors (characteristic of many diarylpyrazoles) to fully equilibrate with the enzyme active site.

  • Reaction Initiation: Add 10 μL of arachidonic acid (substrate) and ADHP (fluorogenic probe) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately measure fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 5 minutes.

  • Data Synthesis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 using non-linear regression (four-parameter logistic equation). The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Protocol 3.2: Cellular Kinase Phosphorylation Assay (In-Cell Western)

Purpose: To verify that the pyrazole compound penetrates the cell membrane and inhibits the intracellular kinase target (e.g., EGFR) in a physiological environment. Causality Check: We use In-Cell Westerns rather than traditional Western Blots to enable high-throughput quantification of phosphorylated vs. total protein in intact cells, minimizing artifacts from cell lysis and protein degradation.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., A549) in a 96-well plate at 20,000 cells/well. Incubate overnight to allow adherence.

  • Starvation & Treatment: Wash cells with PBS and incubate in serum-free media for 4 hours. Reasoning: Serum starvation reduces basal kinase activity, maximizing the signal-to-noise ratio upon subsequent ligand stimulation.

  • Compound Addition: Treat cells with varying concentrations of the pyrazole inhibitor for 2 hours.

  • Stimulation: Add the specific kinase ligand (e.g., EGF, 100 ng/mL) for 10 minutes. Reasoning: A short stimulation captures the peak of the transient phosphorylation cascade before negative feedback loops initiate receptor internalization.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Detection: Co-incubate with two primary antibodies: a phospho-specific antibody (e.g., anti-pEGFR) and a total protein antibody (e.g., anti-EGFR) raised in different species. Detect using near-infrared secondary antibodies (e.g., 700 nm and 800 nm channels) to multiplex the readout and normalize phosphorylation against total protein expression.

Workflow Synthesis Chemical Synthesis (Knorr Reaction) EnzymeAssay Enzyme Assays (COX-2 / Kinase) Synthesis->EnzymeAssay Purified Library CellAssay Cellular Validation (In-Cell Western) EnzymeAssay->CellAssay Hit Identification Optimization SAR Optimization (Lead Refinement) CellAssay->Optimization Efficacy Data Optimization->Synthesis Iterative Design

Iterative experimental workflow for the validation and optimization of pyrazole therapeutics.

Structure-Activity Relationship (SAR) Engineering Principles

The transition from a raw pyrazole scaffold to a highly selective therapeutic agent relies on rigorous SAR engineering. The 1,5-diarylpyrazole framework is highly modular:

  • N1-Substitution: The attachment of a phenyl ring bearing a hydrogen bond acceptor (e.g., a sulfonamide or sulfonyl group) at the N1 position is critical for COX-2 selectivity. This group specifically anchors into the secondary pocket of COX-2[4].

  • C3-Substitution: Incorporating electron-withdrawing groups, such as a trifluoromethyl (-CF3) moiety, at the C3 position enhances the metabolic stability of the compound by preventing oxidative degradation by cytochrome P450 enzymes[4].

  • C4/C5-Modifications: Substitutions at the C4 and C5 positions are often leveraged to introduce bulk that sterically hinders binding to off-target enzymes, or to append functional groups that interact with the hinge region of kinases, thereby pivoting the molecule's primary activity from anti-inflammatory to antineoplastic[2].

References

1.1. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives , ijpsjournal.com, 1 1.2. Recent advances in targeting COX-2 for cancer therapy: a review - PMC - NIH , nih.gov, 3 1.4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC , nih.gov,2 1.7. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI , encyclopedia.pub, 4

Sources

Foundational

The Pyrazole Privilege: A Technical Guide to Medicinal and Agrochemical Applications

Executive Summary: The Physicochemical Justification The pyrazole scaffold (1,2-diazole) is not merely a structural spacer; it is a "privileged structure" in molecular design due to its unique electronic and steric profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Justification

The pyrazole scaffold (1,2-diazole) is not merely a structural spacer; it is a "privileged structure" in molecular design due to its unique electronic and steric profile. Its utility stems from three distinct physicochemical capabilities that drive its adoption in >40 FDA-approved drugs and major agrochemicals:

  • Tautomeric Versatility: Pyrazoles exist in dynamic equilibrium between three tautomeric forms (1H, 3H, 5H), though the 1H-form dominates.[1] This allows the scaffold to adapt its hydrogen-bond donor (NH) and acceptor (N2) motifs to bind diverse protein pockets, acting as a bioisostere for phenols, amides, or imidazoles.

  • Dipolar Character: The high dipole moment favors solubility and metabolic stability, often superior to isoxazoles or isothiazoles.

  • π-Stacking Geometry: The planar aromatic system facilitates

    
     stacking interactions, critical for intercalating into the ATP-binding sites of kinases or the active sites of metalloenzymes.
    

Medicinal Chemistry: Targeting the Kinome and Inflammation

The Kinase Hinge Binder Paradigm

In oncology, the pyrazole ring is frequently deployed to interact with the "hinge region" of kinase domains. The N2 nitrogen acts as an H-bond acceptor for the backbone NH of the hinge residues, while the N1-H (or substituents on N1) can direct vectors into the solvent-exposed or hydrophobic back pockets.

  • Ruxolitinib (JAK1/2 Inhibitor): The pyrazole ring is central to the scaffold, orienting the pyrrolopyrimidine core to mimic adenine binding.

  • Crizotinib (ALK/ROS1 Inhibitor): Uses a 3,5-disubstituted pyrazole to lock the molecule in a U-shaped conformation, maximizing van der Waals contact within the ATP pocket.

Enzyme Specificity: The COX-2 Case Study

Celecoxib exemplifies how pyrazole substitution drives selectivity. The central pyrazole ring serves as a rigid scaffold holding a sulfonamide group and a trifluoromethyl group.

  • Mechanism: The sulfonamide binds to a hydrophilic side pocket (Arg513/His90) that is accessible in COX-2 but sterically restricted in COX-1 (due to Isoleucine 523). The pyrazole ensures the correct vector for this insertion, granting a 375-fold selectivity for COX-2 over COX-1.

Table 1: Selected FDA-Approved Pyrazole Therapeutics
Drug NamePrimary TargetTherapeutic AreaStructural Role of Pyrazole
Celecoxib COX-2Inflammation/PainRigid scaffold orienting sulfonamide into the COX-2 side pocket.
Ruxolitinib JAK1/JAK2MyelofibrosisHinge binder mimicking ATP adenine base.
Ibrutinib BTKMantle Cell LymphomaFused pyrazolo-pyrimidine core; covalent binding via acrylamide.
Apixaban Factor XaAnticoagulantFused pyrazole locks conformation for S1/S4 pocket binding.
Eltrombopag TPO ReceptorThrombocytopeniaMetal chelation (via hydrazone-pyrazole motif) to stabilize receptor.

Agrochemical Chemistry: Mechanisms of Action[2][3]

In crop protection, pyrazoles are dominant in insecticides and fungicides due to their environmental stability and potency against resistant strains.

Insecticides: GABA-Gated Chloride Channel Blockers

Fipronil (Phenylpyrazole) disrupted the market by targeting the GABA receptor at a site distinct from organophosphates and carbamates.

  • Mechanism: It blocks the chloride channel pore, preventing Cl⁻ influx. This leads to hyperexcitation of the insect CNS and death. The trifluoromethylsulfinyl moiety is critical for potency.

Fungicides: Respiratory Chain Inhibition

Pyraclostrobin (Strobilurin class) and Fluxapyroxad (SDHI class) target mitochondrial respiration.

  • Pyraclostrobin (QoI): Binds to the Qo site of Complex III (Cytochrome bc1), blocking electron transfer from ubiquinol to cytochrome c.[2]

  • Fluxapyroxad (SDHI): The pyrazole-4-carboxamide moiety mimics ubiquinone, binding to the succinate dehydrogenase (Complex II) ubiquinone-binding site.

Diagram 1: Agrochemical Mode of Action Pathways

Agrochemical_MOA cluster_insect Insecticide (Fipronil) cluster_fungi Fungicide (Pyraclostrobin) Fipronil Fipronil GABA_Rec GABA-gated Cl- Channel Fipronil->GABA_Rec Antagonizes Cl_Influx Block Cl- Influx GABA_Rec->Cl_Influx Prevents CNS_Hyper CNS Hyperexcitation (Paralysis/Death) Cl_Influx->CNS_Hyper Causes Pyraclostrobin Pyraclostrobin Complex_III Mitochondrial Complex III (Qo Site) Pyraclostrobin->Complex_III Binds High Affinity ET_Block Block Electron Transfer (UQH2 -> Cyt c) Complex_III->ET_Block Inhibits ATP_Fail ATP Depletion (Cell Death) ET_Block->ATP_Fail Results in

Caption: Comparative Mode of Action for Fipronil (CNS target) and Pyraclostrobin (Mitochondrial target).

Synthetic Masterclass: Solving the Regioselectivity Challenge

The most common route to pyrazoles is the Knorr Synthesis (condensation of 1,3-diketones with hydrazines). However, this method notoriously produces mixtures of regioisomers (1,3- vs 1,5-substituted) when using unsymmetrical diketones.

The Problem: Reaction of R1-CO-CH2-CO-R2 with R3-NH-NH2.

  • Isomer A: R3 is adjacent to R1.

  • Isomer B: R3 is adjacent to R2. Separation requires tedious chromatography, reducing yield and efficiency.

Technical Protocol: Regioselective Synthesis via Fluorinated Solvents

Recent advancements utilize fluorinated solvents (e.g., 2,2,2-trifluoroethanol - TFE) to control regioselectivity via hydrogen-bond activation of the carbonyl.

Objective: Synthesize 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole with >95:5 regioselectivity.

Reagents:

  • 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (Unsymmetrical diketone).

  • Methylhydrazine.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (Control).

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 1,3-diketone in 5 mL of TFE .

    • Why TFE? TFE is a strong H-bond donor. It selectively activates the more basic carbonyl oxygen, directing the initial nucleophilic attack of the hydrazine.

  • Addition: Add 1.1 mmol of Methylhydrazine dropwise at 0°C.

    • Note: Hydrazines are toxic.[3] Perform in a fume hood.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate the solvent under reduced pressure. TFE can be recovered and reused.

  • Purification: The high regioselectivity often negates the need for column chromatography. Recrystallize from ethanol/water if necessary.

Validation Criteria:

  • 1H NMR: Distinct shifts for the pyrazole C4-H proton confirm the isomer.

  • NOE (Nuclear Overhauser Effect): Irradiation of the N-Methyl group should show enhancement of the adjacent substituent (phenyl or CF3), confirming the regiochemistry.

Diagram 2: Synthetic Decision Tree for Pyrazoles

Synthesis_Tree Start Target: Substituted Pyrazole Sym Is the 1,3-Diketone Symmetrical? Start->Sym Yes_Sym Standard Knorr Synthesis (EtOH, Reflux) Sym->Yes_Sym Yes No_Sym Unsymmetrical (Regioselectivity Risk) Sym->No_Sym No Strategy Select Strategy No_Sym->Strategy Solvent_Control Solvent Control (Fluorinated Solvents) Strategy->Solvent_Control Stepwise Stepwise Synthesis (Enaminones) Strategy->Stepwise TFE Use TFE or HFIP Activates Carbonyl Solvent_Control->TFE Enaminone Form Enaminone Intermediate Then add Hydrazine Stepwise->Enaminone Result High Regioselectivity (>95:5) TFE->Result Enaminone->Result

Caption: Decision matrix for selecting the optimal synthetic route based on substrate symmetry.

References

  • FDA Approved Drugs Containing Pyrazole Scaffold. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Pyraclostrobin: Enhancing Crop Protection and Yield. Heben Pesticide. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Chloro-3-ethyl-1H-pyrazole

This document outlines a robust, scalable synthesis protocol for 4-chloro-3-ethyl-1H-pyrazole , designed for application scientists and drug development professionals. The protocol prioritizes regioselectivity, safety, a...

Author: BenchChem Technical Support Team. Date: March 2026

This document outlines a robust, scalable synthesis protocol for 4-chloro-3-ethyl-1H-pyrazole , designed for application scientists and drug development professionals.

The protocol prioritizes regioselectivity, safety, and operational simplicity, utilizing a "Build-then-Functionalize" strategy: constructing the pyrazole core first, followed by electrophilic chlorination.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-chloro-3-ethyl-1H-pyrazole , is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., Tolfenpyrad) and pharmaceutical kinase inhibitors.

Strategic Rationale

Direct chlorination of commercially available 3-ethyl-1H-pyrazole is the most efficient route. However, commercial supplies of the ethyl derivative can be inconsistent or impure. Therefore, this guide provides a complete de novo synthesis starting from commodity chemicals (2-butanone).

The Route:

  • Enaminone Formation: Condensation of 2-butanone with DMF-DMA to form a reactive enaminone intermediate.

  • Cyclization: Reaction with hydrazine hydrate to close the pyrazole ring.

  • Regioselective Chlorination: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) to install the chlorine atom at the C4 position.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis cluster_legend Legend Target 4-Chloro-3-ethyl-1H-pyrazole (Target) Precursor 3-Ethyl-1H-pyrazole (Core Scaffold) Target->Precursor Chlorination (NCS) Enaminone 1-(Dimethylamino)pent-1-en-3-one (Enaminone Intermediate) Precursor->Enaminone Cyclization (N2H4) SM 2-Butanone + DMF-DMA (Starting Materials) Enaminone->SM Condensation L1 Final Product L2 Key Intermediate

Figure 1: Retrosynthetic disconnection showing the linear assembly of the pyrazole core followed by late-stage functionalization.

Safety & Precautions

Hazard ClassReagentSpecific DangerMitigation
Corrosive/Toxic Hydrazine HydrateHighly toxic, potential carcinogen, skin burns.Use double gloves, face shield, and work in a fume hood. Quench waste with bleach.
Irritant/Sensitizer NCS (N-Chlorosuccinimide)Respiratory irritant; dust hazard.Weigh in a closed balance; avoid inhalation.
Flammable DMF-DMAFlammable liquid.Keep away from ignition sources; store under inert gas.
Exothermic Reaction WorkupChlorination can be exothermic.Monitor internal temperature; add reagents portion-wise.

Phase 1: Synthesis of 3-Ethyl-1H-pyrazole

Objective: Synthesize the pyrazole core from 2-butanone. Scale: 100 mmol basis.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • 2-Butanone (MEK): 7.21 g (100 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 13.1 g (110 mmol, 1.1 equiv)

  • Hydrazine Hydrate (50-60%): 7.5 g (~120 mmol, 1.2 equiv)

  • Ethanol (EtOH): 100 mL

  • Solvents: Dichloromethane (DCM), Brine.

Experimental Protocol
  • Enaminone Formation:

    • In a 250 mL round-bottom flask (RBF) equipped with a reflux condenser, combine 2-butanone (100 mmol) and DMF-DMA (110 mmol).

    • Expert Insight: No solvent is strictly necessary for this step, but using neat reagents accelerates the reaction.

    • Heat the mixture to reflux (approx. 80-90°C) for 12 hours under nitrogen. The solution will turn dark yellow/orange, indicating the formation of 1-(dimethylamino)pent-1-en-3-one.

    • Check Point: TLC (Ethyl Acetate/Hexane 1:1) should show consumption of starting material.

    • Concentrate the reaction mixture under reduced pressure to remove methanol byproduct and excess DMF-DMA. The residue (crude enaminone) is used directly.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add Hydrazine Hydrate (120 mmol) dropwise over 15 minutes. Caution: Exothermic.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Validation: Monitor by TLC. A new spot (pyrazole) will appear, usually more polar than the enaminone.

  • Workup:

    • Concentrate the ethanol solution to approx. 20 mL.

    • Dilute with water (50 mL) and extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distillation under reduced pressure (Kugelrohr is ideal) or flash chromatography (0-5% MeOH in DCM) yields 3-ethyl-1H-pyrazole as a pale yellow oil/solid.

Phase 2: Regioselective Chlorination (The Core Protocol)

Objective: Install the chlorine atom at the 4-position with high regioselectivity. Mechanism: Electrophilic Aromatic Substitution (SEAr). The 4-position is the most electron-rich site in the pyrazole ring.

Reagents
  • 3-Ethyl-1H-pyrazole: 9.6 g (100 mmol)

  • N-Chlorosuccinimide (NCS): 14.0 g (105 mmol, 1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (100 mL)

  • Catalyst (Optional): HCl (cat., 1-2 drops) can accelerate the reaction but is usually not needed.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-ethyl-1H-pyrazole (100 mmol) in Acetonitrile (100 mL) in a 250 mL RBF.

    • Expert Insight: Acetonitrile is preferred over DMF for easier workup (lower boiling point), though DMF solubilizes NCS faster.

  • Addition:

    • Add NCS (105 mmol) portion-wise as a solid over 20 minutes at Room Temperature .

    • Note: A slight exotherm may be observed. Maintain temp < 30°C.

    • Protect from light (wrap flask in foil) to prevent radical side reactions, although ionic chlorination is dominant here.

  • Reaction:

    • Stir at RT for 4–6 hours or heat to 50°C for 2 hours if reaction is sluggish.

    • Monitoring: Monitor by HPLC or GC-MS. The mass shift from M+ (96) to M+ (130/132) confirms conversion.

  • Workup & Purification:

    • Remove Acetonitrile under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (100 mL).

    • Critical Step: Wash with Water (2 x 50 mL) followed by 10% Na₂S₂O₃ (Sodium Thiosulfate) solution (50 mL) to quench any unreacted chlorinating agent.

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

    • Crystallization: The crude product often solidifies. Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain pure 4-chloro-3-ethyl-1H-pyrazole .

Reaction Workflow Diagram

Workflow Start Start: 3-Ethyl-1H-pyrazole in Acetonitrile Reagent Add NCS (1.05 eq) Portion-wise @ RT Start->Reagent Reaction Stir 4-6h @ RT (Protect from light) Reagent->Reaction Check Check HPLC/TLC Conversion >98%? Reaction->Check Check->Reaction No (Heat to 50°C) Quench Quench with 10% Na2S2O3 (Remove oxidants) Check->Quench Yes Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Final Recrystallize (Hex/EtOAc) Pure 4-Chloro-3-ethyl-1H-pyrazole Extract->Final

Figure 2: Operational workflow for the regioselective chlorination process.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white solidMay be pale yellow if crude.
Melting Point 95–98 °CSharp range indicates purity.
¹H NMR (CDCl₃) δ 1.28 (t, 3H), 2.75 (q, 2H), 7.50 (s, 1H), 10.5 (br s, 1H)The C4-H signal (approx 6.2 ppm) disappears; C5-H remains (~7.5 ppm).
MS (ESI/GC) m/z 130/132 (3:1 ratio)Characteristic chlorine isotope pattern.
Yield 85–92%High efficiency step.

Troubleshooting Guide

  • Issue: Regioisomers observed (e.g., 3-chloro or 5-chloro).

    • Cause: Highly unlikely with NCS. If observed, check starting material purity. 1H-pyrazoles tautomerize (3-ethyl = 5-ethyl), so the 3-ethyl-4-chloro product is the only stable aromatic substitution product.

  • Issue: Incomplete Conversion.

    • Solution: Add 0.1 eq more NCS and heat to 50°C. Ensure solvent is dry; water can hydrolyze NCS.

  • Issue: Succinimide contamination.

    • Solution: Succinimide is water-soluble. Ensure thorough water washes during workup. If it persists, recrystallize from water/ethanol mixture.

References

  • General Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Enaminone Route: Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles". Science of Synthesis, 12, 15-225. (Review of enaminone precursors).
  • Chlorination Protocol

    • With NCS: Organic Syntheses, Coll. Vol. 10, p.37 (2004); Vol. 76, p.151 (1999).

    • Mechanochemical/Green: Chen, C., et al. (2023). "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid". Green Chemistry, 25, 2559-2562.

  • Tolfenpyrad Intermediate: Scimplify. "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid". (Demonstrates industrial relevance of the 4-chloro-3-ethyl motif).

  • Electrochemical Chlorination: Elinson, M. N., et al. (2008). "Electrosynthesis of 4-Chloro Derivatives of Pyrazole". Russian Journal of Electrochemistry, 44, 1323.

Application

Application Note: 4-Chloro-3-ethyl-1H-pyrazole as a Privileged Intermediate in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary This application note provides a comprehensive, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

This application note provides a comprehensive, field-proven guide on the utilization of 4-chloro-3-ethyl-1H-pyrazole and its functionalized derivatives (such as 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid) as core building blocks in modern drug discovery. By synthesizing physicochemical data, mechanistic chemical protocols, and high-throughput screening (HTS) workflows, this guide equips researchers with the technical foundation to integrate this privileged scaffold into combinatorial library generation and lead optimization pipelines.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle bearing two adjacent nitrogen atoms. It functions dynamically as both a hydrogen bond donor (via N-1) and a hydrogen bond acceptor (via N-2)[1]. This dual capability allows pyrazoles to interact robustly with target proteins, making them a "privileged scaffold" found in numerous blockbuster drugs, including kinase inhibitors (e.g., ruxolitinib), anti-inflammatory agents (e.g., celecoxib), and antipsychotics[2].

The specific substitution pattern in 4-chloro-3-ethyl-1H-pyrazole offers distinct pharmacological advantages for lead generation:

  • C-4 Chlorination: Unsubstituted pyrazoles are highly susceptible to oxidative metabolism by cytochrome P450 enzymes at the electron-rich C-4 position. Halogenation with chlorine blocks this metabolic liability, significantly increasing the biological half-life of the resulting drug candidate. Furthermore, the chlorine atom acts as a lipophilic bioisostere, optimizing membrane permeability and facilitating halogen bonding within hydrophobic receptor pockets.

  • C-3 Ethyl Group: The ethyl substituent provides necessary steric bulk to anchor the molecule within hydrophobic clefts (such as the ATP-binding hinge region of kinases), restricting rotational degrees of freedom and enhancing target selectivity.

Physicochemical Profiling & Structural Data

Understanding the physicochemical properties of the intermediate is crucial for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream lead compounds. The table below summarizes the critical data for the base pyrazole and its highly utilized carboxylic acid derivative.

Property4-chloro-3-ethyl-1H-pyrazole4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid
CAS Number 15878-09-8158668-22-5[3]
Molecular Formula C5H7ClN2C6H7ClN2O2
Molecular Weight 130.58 g/mol 174.58 g/mol
Predicted XLogP 1.7[4]1.41 (Methyl ester derivative)[5]
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 13
Rotatable Bonds 12

Synthetic Methodologies & Mechanistic Insights

The synthesis of highly substituted pyrazoles requires strict regiocontrol. The standard industrial and laboratory approach involves the condensation of a 1,3-dicarbonyl intermediate with hydrazine, followed by electrophilic halogenation[6].

SynthesisPathway A Methyl Ethyl Ketone + Diethyl Oxalate B 1,3-Dicarbonyl Intermediate A->B Sodium Ethoxide (Claisen Condensation) C Hydrazine Hydrate + Sulfuryl Chloride B->C Cyclization D 4-Chloro-3-ethyl-1H-pyrazole -5-carboxylic acid C->D Chlorination & Aromatization E Amidation / N-Alkylation D->E Scaffold Derivatization F Drug Candidate Library E->F Lead Optimization

Synthetic pathway from basic precursors to a functionalized pyrazole drug library.

Protocol 1: Regioselective Synthesis of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

Causality & Self-Validation: Sulfuryl chloride (


) is selected over elemental chlorine gas because it provides a stoichiometric, controlled release of electrophilic chlorine, preventing over-chlorination or unwanted oxidation of the ethyl side chain. The reaction's progress is visually self-validating via the cessation of gas evolution (

and

).
  • Claisen Condensation: In a rigorously dried round-bottom flask under an inert

    
     atmosphere, react methyl ethyl ketone (1.0 eq) with diethyl oxalate (1.1 eq) in the presence of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0°C. Stir for 4 hours to form the 1,3-dicarbonyl intermediate.
    
  • Cyclization: Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture. The nucleophilic nitrogen atoms attack the highly electrophilic carbonyl carbons, forming the intermediate pyrazole ring. Reflux for 2 hours.

  • Chlorination: Cool the mixture to 0°C. Dropwise, add sulfuryl chloride (

    
    , 1.05 eq). The C-4 position of the pyrazole is the most electron-rich and undergoes rapid electrophilic aromatic substitution.
    
  • Workup & Isolation: Quench the reaction carefully with ice water. Adjust the pH to 3.0 using 1M HCl to precipitate the 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure and purity (>98%) via LC-MS (Target

    
     m/z).
    

Downstream Functionalization in Drug Discovery

Once synthesized, the 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid serves as a versatile hub. Medicinal chemists typically exploit the C-5 carboxylic acid for amide coupling with various amines (generating target-specific interactions) and the N-1 position for alkylation (modulating pharmacokinetic properties).

Protocol 2: Combinatorial Library Generation via Amidation
  • Activation: Dissolve 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to form the active ester.

    • Expert Insight: HATU is strictly preferred over EDC/NHS for pyrazole-carboxylic acids due to its superior efficiency in overcoming the steric hindrance imparted by the adjacent C-4 chlorine atom.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) from the screening library. Stir for 12 hours under

    
    .
    
  • Purification: Quench with water, extract with ethyl acetate, and purify the resulting amides via preparative HPLC to yield a library of 4-chloro-3-ethyl-1H-pyrazole-5-carboxamides ready for biological screening.

Biological Evaluation & Screening Workflows

Pyrazole derivatives frequently target kinase ATP-binding sites or G-protein coupled receptors (GPCRs). A robust screening cascade is essential to filter the combinatorial library down to a viable lead candidate.

ScreeningWorkflow S1 S1 S2 Primary HTS (Biochemical Assay) S1->S2 10 µM Screen S3 Hit Confirmation (Dose-Response) S2->S3 >50% Inhibition S4 ADME & Tox (In Vitro Profiling) S3->S4 IC50 < 100 nM S5 Lead Candidate Selection S4->S5 Favorable PK/PD

High-throughput screening (HTS) cascade for pyrazole-based drug candidates.

Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)

Self-Validating System: The use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates false positives caused by auto-fluorescent compounds in the pyrazole library, ensuring high-fidelity hit generation.

  • Preparation: Dispense 100 nL of the pyrazole library compounds (in DMSO) into a 384-well microtiter plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume transfer.

  • Reaction Assembly: Add 5 µL of the target kinase domain (e.g., JAK or BRAF) and 5 µL of the specific peptide substrate tagged with a fluorophore.

  • Initiation: Initiate the reaction by adding 5 µL of ATP at its predetermined Michaelis constant (

    
    ). Incubate at room temperature for 60 minutes.
    
  • Detection: Add 5 µL of the TR-FRET detection buffer (containing a Europium-labeled anti-phosphopeptide antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the

    
     values based on the emission ratio (665/615 nm). Compounds exhibiting an 
    
    
    
    advance to cell-based phenotypic assays and microsomal stability testing.

References

  • Sigma-Aldrich. "4-chloro pyrazole - 4-chloro-3-ethyl-1H-pyrazole." Sigma-Aldrich Catalog.

  • Peng, J., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." Medicinal Chemistry Research, NIH PubMed Central. 1

  • Future Medicinal Chemistry. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Taylor & Francis.2

  • BLD Pharm. "158668-22-5 | 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid." BLD Pharm Catalog. 3

  • ChemScene. "Methyl 4-chloro-5-ethyl-1h-pyrazole-3-carboxylate." ChemScene Catalog. 5

  • Ministry of Environment, Forest and Climate Change (India). "PROJECT PRE-FEASIBILITY REPORT - Environmental Clearance." Scribd. 6

  • PubChemLite. "4-chloro-3-ethyl-1h-pyrazole (C5H7ClN2)." Université du Luxembourg. 4

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 4-Chloro-3-ethyl-1H-pyrazole Derivatives in Agrochemical Synthesis

Introduction: The Pyrazole Scaffold as a Privileged Structure in Crop Protection Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in the discovery and d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Crop Protection

Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in the discovery and development of modern agrochemicals.[1][2] Their robust aromatic structure and multiple sites for functionalization allow for fine-tuning of physicochemical properties and biological activity. This chemical versatility has led to the successful commercialization of pyrazole-based compounds as potent fungicides, insecticides, and herbicides, making them indispensable tools for sustainable agriculture and global food security.[2][3]

This guide focuses on the synthetic utility of a specific, highly functionalized building block: 4-chloro-3-ethyl-1H-pyrazole and its derivatives. While direct applications of the parent 1H-pyrazole are noted, its N-methylated carboxylic acid derivative, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid , stands out as a critical, high-purity intermediate for the synthesis of major commercial agrochemicals.[4] We will explore its primary application in insecticide synthesis and discuss the broader context of how the substituted chloro-ethyl-pyrazole core contributes to bioactivity in other agrochemical classes.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of the key intermediate, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, are summarized below.

PropertyValueSource
CAS Number 127892-62-0[5][6]
Molecular Formula C₇H₉ClN₂O₂[5][7]
Molecular Weight 188.61 g/mol [5][7]
Appearance White to light yellow powder/crystal[8][9]
Melting Point 162 - 166 °C[8]
Purity ≥98% (GC)[8][9]

Core Application: Synthesis of the Insecticide Tolfenpyrad

The most prominent application of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is as the definitive structural precursor for the insecticide and acaricide, Tolfenpyrad .[4] Tolfenpyrad is a potent mitochondrial electron transport inhibitor (METI), acting on Complex I. This mode of action provides broad-spectrum control over a variety of pests.

The synthesis hinges on the formation of a stable amide bond between the pyrazole carboxylic acid core and a specific benzylamine derivative. The presence of the 4-chloro and 3-ethyl groups on the pyrazole ring is crucial for achieving the high efficacy of the final product.[4]

Synthetic Workflow: Tolfenpyrad Synthesis

The overall process involves two primary stages: the activation of the carboxylic acid to a more reactive species (an acid chloride), followed by condensation with the amine.

Tolfenpyrad_Synthesis cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amide Coupling start 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carboxylic acid acid_chloride 4-Chloro-3-ethyl-1-methyl-1H- pyrazole-5-carbonyl chloride start->acid_chloride  Thionyl Chloride (SOCl₂)  or Oxalyl Chloride  Reflux product Tolfenpyrad acid_chloride->product  Amine Coupling  Aprotic Solvent (e.g., Toluene)  Base (e.g., Pyridine) amine 4-(4-methylphenoxy)benzylamine amine->product

Caption: Synthetic workflow for Tolfenpyrad production.

Detailed Experimental Protocol: Synthesis of Tolfenpyrad

This protocol describes a representative lab-scale synthesis. For industrial-scale production, process optimization is required.

Part 1: Synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (Intermediate B)

Rationale: The conversion of the carboxylic acid to an acid chloride is a classic activation step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[10][11]

Materials:

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Intermediate A) (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Intermediate A (1.0 eq).

  • Add anhydrous toluene (approx. 10 mL per gram of Intermediate A).

  • Slowly add thionyl chloride (2.5 eq) to the suspension at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 80-90°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude yellow liquid or solid is the acid chloride (Intermediate B).[11] It is highly reactive and moisture-sensitive and is typically used immediately in the next step without further purification.[10]

Part 2: Synthesis of Tolfenpyrad (Final Product)

Rationale: This step is a nucleophilic acyl substitution reaction. The nitrogen of the benzylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming the stable amide linkage. An organic base like pyridine is often used to scavenge the HCl generated during the reaction.

Materials:

  • Crude Intermediate B from Part 1 (1.0 eq)

  • 4-(4-methylphenoxy)benzylamine (1.0 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Dissolve the crude acid chloride (Intermediate B) in anhydrous toluene in a clean, dry flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 4-(4-methylphenoxy)benzylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene.

  • Cool the acid chloride solution to 0-5°C using an ice bath.

  • Add the amine solution dropwise to the acid chloride solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl (e.g., 1M), and saturated sodium bicarbonate solution to remove unreacted starting materials and the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield pure Tolfenpyrad.

Broader Synthetic Potential & Structure-Activity Relationship (SAR)

The 4-chloro-3-ethyl-pyrazole moiety is a powerful pharmacophore. Its utility extends beyond Tolfenpyrad to other classes of agrochemicals, particularly fungicides.

Gateway to Pyrazole Carboxamide Fungicides (SDHIs)

Many of the world's leading fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[2] These molecules function by blocking the fungal mitochondrial respiratory chain at Complex II, halting energy production.[12][13] While commercial SDHIs like Bixafen and Fluxapyroxad use different pyrazole substitutions, the fundamental synthetic strategy—amide coupling of a pyrazole carboxylic acid—is identical. The 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a perfect model intermediate for research and development in this area.[14]

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern on the pyrazole ring is not arbitrary; it is engineered for optimal performance:

  • 4-Chloro Group: The introduction of a halogen atom, particularly chlorine, at the 4-position is a common strategy in pyrazole agrochemicals.[15] This group can enhance binding affinity to the target protein through halogen bonding and favorably modify the molecule's lipophilicity, improving its movement through plant and pest tissues.

  • 3-Ethyl Group: The alkyl group at the 3-position contributes to the overall steric and electronic profile of the molecule. It helps to orient the molecule correctly within the active site of the target enzyme. SAR studies on various pyrazole derivatives consistently show that the nature and size of the substituent at this position can dramatically influence biological activity.[16]

SAR_Concept cluster_0 Functionalization Pathways cluster_1 Resulting Agrochemical Classes Core 4-Chloro-3-ethyl-1H-pyrazole Core Carboxylation Carboxylation at C5 (Yields Carboxylic Acid) Core->Carboxylation Key Transformation AmineCoupling Amide Coupling Carboxylation->AmineCoupling Insecticides Insecticides (e.g., Tolfenpyrad) AmineCoupling->Insecticides Fungicides Fungicides (SDHIs) (e.g., Bixafen analogues) AmineCoupling->Fungicides

Sources

Application

Application Note: Advanced Methodologies for the Regioselective Functionalization of the Pyrazole Scaffold

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Strategic Value of Pyrazole Functionalization The pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: The Strategic Value of Pyrazole Functionalization

The pyrazole ring is a privileged diazole pharmacophore embedded in numerous blockbuster therapeutics, including celecoxib (COX-2 inhibitor) and ruxolitinib (JAK inhibitor). Because the core scaffold dictates the primary hydrogen-bonding interactions within a target's binding pocket, late-stage functionalization of the pyrazole ring is a critical strategy in structure-activity relationship (SAR) optimization.

This application note details two highly robust, regioselective functionalization pathways:

  • N-1 Arylation via a modified, ligand-accelerated Ullmann-type coupling.

  • C-4 C–H Arylation utilizing a modern, green sonophotocatalytic paradigm.

By understanding the mechanistic causality behind these protocols, researchers can reliably scale and troubleshoot these syntheses to generate diverse chemical libraries.

N-Functionalization: Ligand-Accelerated Ullmann-Type Arylation

Mechanistic Causality & Reaction Design

The classical Ullmann condensation historically required harsh conditions (>150 °C) and stoichiometric amounts of copper, limiting its utility for sensitive pharmaceutical intermediates. To overcome this, modern protocols employ a catalytic amount of Copper(I) Iodide (CuI) paired with a bidentate diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine 1.

Why this works: The diamine ligand serves a dual purpose. First, it solubilizes the Cu(I) center in organic solvents like toluene. Second, it prevents the precipitation of unreactive copper oligomers, thereby lowering the activation energy required for the oxidative addition of the aryl halide. Potassium carbonate (K₂CO₃) is utilized to deprotonate the pyrazole (pKa ~14.2), significantly enhancing its nucleophilicity for the crucial ligand exchange step prior to reductive elimination 2.

UllmannCycle Cu Active Cu(I)-Ligand Complex OA Oxidative Addition [Cu(III) Intermediate] Cu->OA + Ar-I LE Ligand Exchange (Deprotonated Pyrazole) OA->LE + Pyrazole/Base - HI RE Reductive Elimination C-N Bond Formation LE->RE RE->Cu Catalyst Regeneration Prod N-Aryl Pyrazole Product RE->Prod Yields

Catalytic cycle of the Copper-mediated Ullmann-type N-arylation of pyrazoles.

Protocol 1: Step-by-Step N-Arylation Methodology

This protocol is designed as a self-validating system to ensure reaction integrity at every stage.

  • System Preparation: Charge an oven-dried resealable Schlenk tube with CuI (5 mol%) and K₂CO₃ (2.0 equiv).

    • Causality Check: Evacuate and backfill the tube with Argon three times. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II).

  • Reagent Addition: Under a positive flow of Argon, add the 1H-pyrazole (1.2 equiv), the aryl iodide (1.0 equiv), anhydrous toluene (0.5 M concentration), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).

  • Reaction Initiation: Seal the tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours.

    • Visual Validation: The mixture should transition from a pale suspension to a deep blue/green hue, indicating the successful formation of the active Cu-diamine complex.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and copper residues. Concentrate the filtrate under reduced pressure.

  • Analytical Validation:

    • TLC: The highly polar starting pyrazole (low R_f due to N-H hydrogen bonding) will be consumed, replaced by a faster-moving, highly lipophilic UV-active spot.

    • ¹H NMR: Confirm success by observing the complete disappearance of the broad pyrazole N-H singlet (typically δ 12.0–13.0 ppm).

C-H Functionalization: Sonophotocatalytic C-4 Arylation

Mechanistic Causality & Reaction Design

Direct C-H arylation bypasses the need for pre-functionalized starting materials (e.g., boronic acids). The C-4 position of the pyrazole ring is the most electron-rich carbon, making it the preferred site for functionalization.

Recent advancements have introduced sonophotocatalysis as a superior, energy-efficient alternative to harsh thermal C-H activation 3. This method utilizes a hybrid reactor combining an ultrasonic cleaning bath with Blue LED (visible light) irradiation.

  • Ultrasound (Cavitation): Generates localized thermal extremes ("hot spots") and enhances mass transfer between the solid base and the liquid phase.

  • Blue LED (Photocatalysis): Excites the Cu(I)-phenanthroline complex, facilitating a single-electron transfer (SET) pathway that allows the C-H activation to proceed rapidly at only 80 °C.

Workflow Step1 Reagent Assembly (Pyrazole, Ar-I, CuI) Step2 Sonophotoreactor (Blue LED + Ultrasound) Step1->Step2 Step3 Synergistic Activation (Cavitation + SET) Step2->Step3 Step4 Isolation & Validation (C-4 Aryl Pyrazole) Step3->Step4

Experimental workflow for the sonophotocatalytic C-4 arylation of pyrazoles.

Protocol 2: Step-by-Step C-4 Arylation Methodology
  • Reactor Setup: In a clear borosilicate glass vessel (do not use amber glass, as it blocks Blue LED penetration), combine 1H-pyrazole (1.0 equiv), aryl iodide (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and Cesium Fluoride (CsF, 2.0 equiv) in anhydrous DMF.

  • Sonophotocatalytic Activation: Submerge the vessel in the ultrasonic bath equipped with an internal Blue LED array.

    • Process Control: Set the sonicator temperature to 80 °C. Monitor the internal bath temperature closely; ultrasonic cavitation generates excess ambient heat, which must be regulated to prevent solvent degradation.

  • Reaction Execution: Irradiate and sonicate the mixture simultaneously for 3.5 to 5 hours.

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to completely partition and remove the DMF solvent. Dry over MgSO₄ and concentrate.

  • Analytical Validation:

    • ¹H NMR: The distinct C-4 proton of the unsubstituted pyrazole ring (typically a sharp triplet or singlet at δ 6.3–6.5 ppm) will be completely absent, replaced by integrating multiplet signals corresponding to the newly attached aryl group.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the optimized parameters and expected outcomes for both functionalization strategies.

ParameterN-Arylation (Ullmann-Type)C-H Arylation (Sonophotocatalytic)
Target Position N-1C-4
Catalyst System CuI (5 mol%)CuI (10 mol%)
Ligand trans-N,N'-dimethyl-1,2-cyclohexanediamine1,10-Phenanthroline
Base / Solvent K₂CO₃ / TolueneCsF / DMF
Energy Source Thermal Heating (110 °C)Ultrasound + Blue LED (80 °C)
Reaction Time 24 hours3.5 - 5.0 hours
Typical Yield Range 85% - 95%75% - 89%

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate".
  • MDPI. "On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts".
  • MDPI. "Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis".

Sources

Method

Analytical methods for characterization of 4-chloro-3-ethyl-1H-pyrazole

Executive Summary & Scientific Context 4-Chloro-3-ethyl-1H-pyrazole is a critical heterocyclic building block, most notably serving as the core scaffold for mitochondrial electron transport system inhibitor (METI) acaric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Chloro-3-ethyl-1H-pyrazole is a critical heterocyclic building block, most notably serving as the core scaffold for mitochondrial electron transport system inhibitor (METI) acaricides like Tolfenpyrad and various pharmaceutical kinase inhibitors.[1]

Characterizing this molecule presents specific analytical challenges derived from its structure:

  • Annular Tautomerism: The migration of the proton between N1 and N2 creates a dynamic equilibrium between 4-chloro-3-ethyl-1H-pyrazole and 4-chloro-5-ethyl-1H-pyrazole .[1] This often results in peak broadening in NMR and split peaks in unbuffered HPLC methods.[1][2]

  • Amphoteric Nature: The pyrazole ring possesses both a weakly acidic NH group (

    
    ) and a basic pyridinic nitrogen (
    
    
    
    ), necessitating strict pH control during liquid chromatography to prevent peak tailing.[1][2]

This guide provides a validated, multi-modal analytical strategy to establish the identity, purity, and assay of this compound with high confidence.

Physicochemical Profile

PropertyValue (Approx.)Analytical Implication
Molecular Formula C

H

ClN

Monoisotopic Mass: 130.03 Da
LogP ~1.6 - 1.9Retains well on C18 RP-HPLC columns.[1]
pKa (Conjugate Acid) ~2.5 (Basic N)Mobile phases must be acidic (pH < 2.[1]5) or basic (pH > 8) to ensure a single ionic species.[1][2]
UV Max (

)
~210–225 nmWeak chromophore; requires low-UV detection or MS.[1]
Solubility DMSO, MeOH, ACNDissolve samples in MeOH/Water mixtures to match mobile phase.[1][2]

Analytical Workflow Diagram

The following flowchart outlines the logical decision tree for characterizing the material, distinguishing between routine release testing and full structural elucidation.

AnalyticalWorkflow Start Sample: 4-Chloro-3-ethyl-1H-pyrazole Identity Identity Confirmation (Structure Proof) Start->Identity Purity Purity & Assay (Quantitation) Start->Purity NMR 1H / 13C NMR (DMSO-d6) *Check Tautomerism* Identity->NMR Primary ID GCMS GC-MS (EI Source) *Check Cl Isotope Pattern* Identity->GCMS Orthogonal ID HPLC RP-HPLC (UV/DAD) *Method A: Acidic* Purity->HPLC Organic Impurities KF Karl Fischer (Water Content) Purity->KF Volatiles/Water Result Certificate of Analysis NMR->Result GCMS->Result HPLC->Result KF->Result

Caption: Integrated analytical workflow for the characterization of pyrazole intermediates.

Method 1: High-Performance Liquid Chromatography (RP-HPLC)[1]

Objective: Quantification of purity and assay. Rationale: Reverse-phase chromatography is preferred.[1] Due to the basicity of the pyrazole nitrogen, neutral pH buffers often lead to secondary interactions with silanols (peak tailing).[1][2] An acidic mobile phase protonates the nitrogen, improving peak shape.[1][2]

Protocol Parameters
  • Instrument: Agilent 1200/1260 or Waters Alliance/Acquity UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]

    • Why: High surface area and extra-dense bonding reduce silanol activity.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).[1]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05Stop
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, increase buffer strength or switch to 0.1% TFA (Trifluoroacetic acid) for stronger ion pairing.[1][2]
    
  • Precision: RSD of 5 replicate injections < 2.0%.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

Objective: Confirmation of molecular weight and chlorine isotope signature. Rationale: 4-chloro-3-ethyl-1H-pyrazole is sufficiently volatile for GC.[1] This method is superior for detecting residual solvents or starting materials (e.g., 3-ethyl-pyrazole) that might co-elute in HPLC.[1]

Protocol Parameters
  • Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Impact (EI), 70 eV.[1][2]

  • Scan Range: 35–300 amu.[1]

Interpretation of Mass Spectrum[1][2]
  • Molecular Ion (

    
    ):  Look for 
    
    
    
    130.[1]
  • Isotope Pattern: A distinct M+2 peak at

    
     132 with an intensity approx. 33% of the base peak (characteristic 3:1 ratio of 
    
    
    
    Cl :
    
    
    Cl).[1][2]
  • Fragmentation: Loss of ethyl group (

    
    ) and loss of Cl (
    
    
    
    ).[1]

Method 3: Nuclear Magnetic Resonance (NMR)[1][2]

Objective: Definitive structural elucidation and observation of tautomerism.

Sample Preparation

Dissolve ~10 mg of sample in 0.6 mL DMSO-d


 .
  • Note: CDCl

    
     can be used, but DMSO-d
    
    
    
    often slows proton exchange enough to see the NH proton, or broadens it significantly.[1][2]
Expected Signals ( H NMR, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
12.5 - 13.0 ppm Broad Singlet1HPyrazole NH (Exchangeable).[1] May disappear if wet.[1][2]
7.5 - 7.8 ppm Singlet1HPyrazole CH (C5 position).[1]
2.5 - 2.7 ppm Quartet (

Hz)
2HEthyl CH

.
1.1 - 1.2 ppm Triplet (

Hz)
3HEthyl CH

.
The Tautomerism Trap

In the


H NMR, you may observe broadening of the C5-H singlet or the ethyl signals.[1] This is not  necessarily an impurity. It is the rapid equilibrium between the 3-ethyl and 5-ethyl tautomers.[1]
  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen, it confirms dynamic tautomerism rather than impurities.[1][2]

Tautomerism T1 4-Chloro-3-ethyl-1H-pyrazole (Tautomer A) T2 4-Chloro-5-ethyl-1H-pyrazole (Tautomer B) T1->T2  Fast H+ Shift  

Caption: Annular tautomerism complicates NMR interpretation but is characteristic of N-unsubstituted pyrazoles.

References

  • Synthesis and Biological Activity of Pyrazole Derivatives

    • Source: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles."[1][2] Journal of Organic Chemistry, 2008.[1][2]

    • Relevance: Establishes the synthetic routes that generate specific impurities (regioisomers).[1][2]

    • [1][2]

  • HPLC Method Development for Nitrogen Heterocycles

    • Source: McCalley, D. V.[2] "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A, 2010.[1][2]

    • Relevance: Validates the use of acidic mobile phases for pyrazoles.
    • [1][2]

  • Tolfenpyrad Intermediate Characterization

    • Source: Okada, I., et al. "Acaricidal activity of pyrazole derivatives."[1][2] Journal of Pesticide Science, 1994.[1][2]

    • Relevance: Describes the 4-chloro-3-ethyl-1H-pyrazole moiety as a key metabolic fragment and synthetic precursor.
    • [1]

Sources

Application

Application Notes and Protocols for the Synthesis of Tolfenpyrad Intermediates Utilizing 4-chloro-3-ethyl-1H-pyrazole

Introduction: The Significance of Tolfenpyrad and its Synthetic Precursors Tolfenpyrad is a broad-spectrum insecticide and acaricide belonging to the pyrazole class of pesticides. Its mode of action involves the inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Tolfenpyrad and its Synthetic Precursors

Tolfenpyrad is a broad-spectrum insecticide and acaricide belonging to the pyrazole class of pesticides. Its mode of action involves the inhibition of the mitochondrial electron transport chain at complex I, leading to effective control of a wide range of pests, including those resistant to other insecticides.[1] The synthesis of Tolfenpyrad hinges on the efficient preparation of two key intermediates: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and 4-(4-methylphenoxy)benzylamine. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the synthesis of these vital precursors, with a particular focus on the strategic use of 4-chloro-3-ethyl-1H-pyrazole derivatives.

The protocols outlined herein are designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. By understanding the causality behind experimental choices, researchers can better troubleshoot and adapt these methods to their specific laboratory and scale-up needs.

Synthetic Strategy Overview

The overall synthesis of Tolfenpyrad is a multi-step process that involves the construction of the substituted pyrazole ring, followed by its linkage to the substituted benzylamine moiety via an amide bond. The following diagram illustrates the general synthetic workflow, which will be detailed in the subsequent sections.

Tolfenpyrad Synthesis Workflow A Ethyl Propionyl Acetonate B Ethyl 3-ethyl-1H- pyrazole-5-carboxylate A->B + Hydrazine C Ethyl 1-methyl-3-ethyl-1H- pyrazole-5-carboxylate B->C Methylation D Ethyl 4-chloro-1-methyl-3-ethyl- 1H-pyrazole-5-carboxylate C->D Chlorination E 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid D->E Hydrolysis F 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carbonyl chloride E->F + SOCl₂ I Tolfenpyrad F->I + H G 4-(4-methylphenoxy) benzonitrile H 4-(4-methylphenoxy) benzylamine G->H Reduction H->I

Caption: Overall workflow for the synthesis of Tolfenpyrad.

Part 1: Synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

This section details the multi-step synthesis of the core pyrazole intermediate. Each step is presented with a detailed protocol, a discussion of the reaction mechanism, and key considerations for success.

Step 1.1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The construction of the pyrazole ring is achieved through the condensation of a 1,3-dicarbonyl compound, ethyl propionyl acetonate, with hydrazine.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl propionyl acetonate (1.0 mol) in ethanol (500 mL).

  • Hydrazine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add hydrazine hydrate (1.05 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from an ethanol/water mixture to afford ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a solid.

Expertise & Experience: The initial cooling during hydrazine addition is crucial to control the exothermic reaction. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the dicarbonyl starting material.

Step 1.2: N-Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

The N-methylation of the pyrazole ring is a critical step. While traditional methylating agents like dimethyl sulfate can be used, a greener and safer alternative is dimethyl carbonate.[2]

Protocol:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 mol), dimethylformamide (DMF, 500 mL), and sodium hydride (60% dispersion in mineral oil, 1.1 mol) in portions at room temperature.

  • Reagent Addition: After the initial effervescence subsides, add dimethyl carbonate (3.0-4.0 mol) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench with water (1 L). Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate can be purified by vacuum distillation.[3]

Expertise & Experience: The use of sodium hydride requires an anhydrous solvent and careful handling due to its reactivity with water. Dimethyl carbonate serves as both a reagent and a solvent at higher temperatures and is a less toxic alternative to dimethyl sulfate.

Step 1.3: Chlorination of Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate

Chlorination at the 4-position of the pyrazole ring is achieved using a suitable chlorinating agent. A greener approach utilizes hydrochloric acid and hydrogen peroxide.[2]

Protocol:

  • Reaction Setup: In a suitable reactor, add ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate (1.0 mol) and concentrated hydrochloric acid (5.0 mol).

  • Oxidant Addition: Cool the mixture to 0-5 °C and slowly add 30% hydrogen peroxide (1.5 mol) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 8-12 hours.

  • Work-up: Pour the reaction mixture into ice water (2 L) and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to yield ethyl 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylate. Further purification can be achieved by recrystallization from ethanol.

Expertise & Experience: This method avoids the use of harsh chlorinating agents like sulfuryl chloride. The reaction is an oxidative chlorination where hydrogen peroxide facilitates the in-situ generation of an electrophilic chlorine species from HCl.

Step 1.4: Hydrolysis to 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

The final step in the synthesis of this key intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve ethyl 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylate (1.0 mol) in ethanol (500 mL).

  • Saponification: Add a 10% aqueous solution of sodium hydroxide (2.5 mol) and heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water (1 L) and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The precipitated 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Expertise & Experience: The completion of the hydrolysis can be monitored by the disappearance of the ester spot on TLC. Acidification should be done carefully in a well-ventilated fume hood.

Part 2: Synthesis of 4-(4-methylphenoxy)benzylamine

This intermediate is synthesized in two main steps from commercially available starting materials.

Step 2.1: Synthesis of 4-(4-methylphenoxy)benzonitrile

This step involves a nucleophilic aromatic substitution reaction (Ullmann condensation) to form the diaryl ether linkage.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a Dean-Stark trap, combine p-cresol (1.0 mol), potassium hydroxide (1.1 mol), and toluene (500 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux to azeotropically remove water.

  • Nucleophilic Aromatic Substitution: After water removal, add 4-chlorobenzonitrile (1.0 mol) and a catalytic amount of copper(I) iodide. Continue to reflux for 12-18 hours.

  • Work-up: Cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude 4-(4-methylphenoxy)benzonitrile can be purified by recrystallization from methanol.

Expertise & Experience: The complete removal of water is critical for the formation of the potassium phenoxide and the subsequent nucleophilic substitution. The copper catalyst facilitates the reaction.

Step 2.2: Reduction of 4-(4-methylphenoxy)benzonitrile to 4-(4-methylphenoxy)benzylamine

The nitrile group is reduced to a primary amine using catalytic hydrogenation.

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, charge 4-(4-methylphenoxy)benzonitrile (1.0 mol), methanol or ethanol (1 L), and a catalytic amount of Raney nickel or palladium on carbon (5-10 wt%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize with hydrogen gas (50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 4-(4-methylphenoxy)benzylamine, which can be used in the next step without further purification or can be distilled under vacuum.[4]

Expertise & Experience: Catalytic hydrogenation should be performed with appropriate safety precautions for handling hydrogen gas. The choice of catalyst can influence the reaction efficiency and selectivity.

Part 3: Final Amide Coupling to Tolfenpyrad Precursor

The final step involves the formation of an amide bond between the two key intermediates.

Step 3.1: Preparation of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

The carboxylic acid is first converted to the more reactive acid chloride.

Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 mol) in toluene (500 mL).

  • Chlorination: Add thionyl chloride (1.2 mol) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO2 gases ceases.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[5]

Expertise & Experience: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases. The acid chloride is moisture-sensitive and should be handled accordingly.

Acid_Chloride_Formation cluster_0 Activation of Carboxylic Acid A 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid C 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carbonyl chloride A->C + B B Thionyl Chloride (SOCl₂) D SO₂ + HCl C->D Byproducts

Caption: Conversion of the carboxylic acid to the acid chloride.

Step 3.2: Amide Formation

Protocol:

  • Reaction Setup: In a reaction flask, dissolve 4-(4-methylphenoxy)benzylamine (1.0 mol) and a base such as triethylamine (1.2 mol) or pyridine in an inert solvent like dichloromethane or toluene.

  • Acylation: Cool the solution to 0-5 °C and slowly add a solution of the crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 mol) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude Tolfenpyrad can be purified by recrystallization from a suitable solvent system like ethanol/hexane.

Data Summary and Characterization

The following table summarizes the key intermediates and their expected physical properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 3-ethyl-1H-pyrazole-5-carboxylateC₈H₁₂N₂O₂168.19Solid
Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylateC₉H₁₄N₂O₂182.22Liquid
Ethyl 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylateC₉H₁₃ClN₂O₂216.66Solid
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidC₇H₉ClN₂O₂188.61Solid
4-(4-methylphenoxy)benzonitrileC₁₄H₁₁NO209.24Solid
4-(4-methylphenoxy)benzylamineC₁₄H₁₅NO213.27Solid/Liquid
TolfenpyradC₂₁H₂₂ClN₃O₂383.87White Powder

Characterization of Intermediates:

Researchers should characterize the intermediates at each step using standard analytical techniques to ensure purity and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of substituents on the pyrazole and aromatic rings.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (ester, carboxylic acid, amide), N-H (amine, amide), and C-Cl.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Thionyl chloride is corrosive and releases toxic gases upon contact with moisture. Handle in a fume hood with appropriate precautions.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a designated area with proper safety equipment.

References

  • Patsnap Eureka. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Available at: [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • AERU, University of Hertfordshire. Tolfenpyrad (Ref: OMI 88). Available at: [Link]

  • ChemBK. 4-CHLORO-3-ETHYL-1-METHYL-5-PYRAZOLECARBONYLCHLORIDE. Available at: [Link]

Sources

Method

Safe Handling and Storage Procedures for Chlorinated Pyrazoles

Application Note & Protocol Guide | Version 2.4 Introduction: The Deceptive Stability of Chlorinated Pyrazoles Chlorinated pyrazoles, such as 4-chloropyrazole and its N-substituted derivatives, are ubiquitous scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.4

Introduction: The Deceptive Stability of Chlorinated Pyrazoles

Chlorinated pyrazoles, such as 4-chloropyrazole and its N-substituted derivatives, are ubiquitous scaffolds in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Crizotinib) and next-generation agrochemicals. While the pyrazole ring is aromatic and generally robust, the introduction of a chlorine atom—often at the C4 position—alters the physicochemical profile significantly.

The Safety Paradox: Researchers often mistake the thermal stability of the C-Cl bond for low biological activity. In reality, these compounds possess distinct lipophilicity that enhances dermal absorption, and they can act as sensitizers. Furthermore, specific derivatives (like chloropyrazole sulfonyl chlorides) are vigorously moisture-sensitive, evolving hydrogen chloride (HCl) gas upon contact with ambient humidity.

This guide moves beyond generic "organic handling" to provide a rigorous, evidence-based protocol for managing the specific lifecycle of chlorinated pyrazoles in a research setting.

Hazard Identification & Toxicology[1]

Before handling, one must distinguish between the parent heterocycle and reactive intermediates.

Core Hazards
  • Acute Toxicity: Most chlorinated pyrazoles are classified as Harmful if Swallowed (H302) and Irritating to Eyes/Skin (H315/H319) . The lipophilic nature of the chlorinated ring facilitates penetration of the stratum corneum.

  • Target Organ Toxicity: Prolonged exposure to specific derivatives has been linked to damage in the spleen and thyroid [1].[1]

  • Thermal Decomposition: While not explosive, combustion releases toxic Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Chlorine gas (Cl₂) .

Reactivity Profile

The C4-position chlorine is relatively inert to nucleophilic aromatic substitution (


) unless the ring is highly electron-deficient (e.g., additional nitro groups). However, under metal-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig), these compounds are reactive substrates.
  • Critical Risk: Inadvertent dehalogenation during reaction optimization can release volatile byproducts.

  • Moisture Sensitivity: N-sulfonyl chloride derivatives will hydrolyze rapidly, pressurizing sealed vials with HCl gas.

Storage Protocols: The "Inert & Cool" Standard

Proper storage is the first line of defense against degradation and accidental exposure.

Environmental Control[2][3]
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the parent 4-chloropyrazole is stable at room temperature, refrigeration prevents the "caking" of low-melting solids, which reduces dust formation during weighing.

  • Atmosphere: Hygroscopic or acid-labile derivatives must be stored under an inert atmosphere (Argon or Nitrogen) .

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HCl evolution.

Storage Logic Diagram

The following decision tree illustrates the storage classification logic.

StorageLogic Start Identify Compound Subclass CheckFunc Check Functional Groups Start->CheckFunc Stable Parent Heterocycle (e.g., 4-chloropyrazole) CheckFunc->Stable No Labile Groups Reactive Reactive Derivative (e.g., Sulfonyl Chloride) CheckFunc->Reactive Acid Chlorides/Anhydrides StableAction Store: 2-8°C Standard Cabinet Segregate from Oxidizers Stable->StableAction ReactiveAction Store: -20°C or 2-8°C Inert Gas (Ar/N2) Desiccator Required Reactive->ReactiveAction

Figure 1: Decision logic for storage conditions based on chemical functionality.

Engineering Controls & PPE

Standard nitrile gloves are often insufficient for chlorinated heterocycles in solution, as chlorinated solvents (DCM, Chloroform) permeate nitrile in seconds, carrying the solute with them.

Glove Selection Matrix
TaskSolvent SystemRecommended GloveBreakthrough Time
Weighing Solids N/A (Solid)Double Nitrile (0.11 mm min)> 480 min
Synthesis/Workup Methanol/EthanolNitrile > 240 min
Synthesis/Workup DCM / ChloroformPVA or Laminate (Silver Shield) > 240 min
Spill Cleanup AnyViton or Laminate > 480 min

Note: If Laminate gloves are too loose for dexterity, wear them as an inner liner under a pair of disposable nitrile gloves. [2]

Ventilation[3][4]
  • Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Weighing Station . Chlorinated pyrazoles can be fluffy/electrostatic; use an ionizing bar if available to prevent dispersal.

  • Face Protection: Safety glasses with side shields are mandatory. Use a face shield if working with >50g or reactive acid chlorides.

Operational Protocols

Protocol A: Safe Weighing and Transfer

Objective: Prevent inhalation of dust and dermal contact.

  • Preparation: Place the balance inside the fume hood. If this is not possible, use a tare vessel with a sealable lid.

  • Anti-Static Measure: These compounds often carry static charge. Use an anti-static gun on the weighing boat before transfer.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cleaning: Immediately wipe the balance area with a damp paper towel (solvent-soaked if necessary) and dispose of the towel as hazardous solid waste.

Protocol B: Reaction Setup (Cross-Coupling)

Objective: Manage potential dehalogenation and thermal risks.

  • Inerting: Purge the reaction vessel with Nitrogen/Argon for 15 minutes. Oxygen inhibits many Pd-catalyzed reactions involving these substrates.

  • Solvent Addition: Add degassed solvents via syringe to avoid introducing air.

  • Thermal Control: Do not overheat. Chlorinated pyrazoles have relatively low melting points; overheating in sealed tubes can lead to rapid pressure increases if decomposition occurs.

  • Monitoring: Monitor reaction progress via LC-MS to detect dehalogenation byproducts (M-Cl +H), which indicates catalyst over-activity.

Handling Workflow Diagram

HandlingWorkflow Storage Storage (Refrigerated) Weighing Weighing (Fume Hood + Anti-static) Storage->Weighing Transfer sealed Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve immed. Quench Quenching (Controlled Hydrolysis) Reaction->Quench Complete Waste Disposal (Halogenated Stream) Quench->Waste Segregate

Figure 2: Step-by-step workflow for safe handling from storage to disposal.

Emergency Procedures

Spill Response

Minor Spill (< 10 g/mL):

  • Alert nearby personnel.[2]

  • Wear Double Nitrile gloves and a lab coat.

  • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

  • Liquids: Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) if the derivative is an oxidizer.

  • Clean area with soap and water; test pH if an acid chloride was spilled.

Major Spill / Exposure:

  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[1][4][5][3][6][7][8] Wash with soap and water.[4][5][3][6][7][9] Do not use ethanol , as it may increase skin absorption.

Emergency Logic Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Chemical Spill Type->Spill Exposure Personal Exposure Type->Exposure SolidSpill Solid Spill: Wet wipe method Avoid dust Spill->SolidSpill Powder LiquidSpill Liquid Spill: Absorb (Vermiculite) Ventilate Spill->LiquidSpill Solution Skin Skin: Soap & Water NO Alcohol Exposure->Skin Dermal Eyes Eyes: Flush 15 mins Medical Aid Exposure->Eyes Ocular

Figure 3: Emergency response logic for spills and exposure.

Waste Disposal

Strict Segregation Rule: Chlorinated pyrazoles must never be disposed of in general organic waste or down the drain. They require high-temperature incineration to prevent the formation of dioxins and furans [3].[10]

  • Primary Stream: Collect in containers labeled "Halogenated Organic Waste" .

  • Labeling: Clearly list the specific compound name (e.g., "4-Chloropyrazole"). Do not use generic "Organic Waste" labels.

  • Contaminated Solids: Gloves, weighing boats, and paper towels used in cleaning must be disposed of as Hazardous Solid Waste , not regular trash.

References

  • UC Berkeley EH&S. (2020). Glove Selection Guide for Chemical Resistance. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents and Waste Management. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2019). Registration Dossier: Pyrazole derivatives. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Topic: Synthetic routes to 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Content Type: Application Notes and Protocols Introduction & Scope Target Molecule: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthetic routes to 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Content Type: Application Notes and Protocols

Introduction & Scope

Target Molecule: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 127892-62-0) Molecular Formula: C₇H₉ClN₂O₂ Molecular Weight: 188.61 g/mol [1][2][3][4]

This guide details the synthetic pathway for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid , a critical heterocyclic scaffold used in the development of mitochondrial electron transport inhibitors (METI) acaricides (e.g., Tebufenpyrad analogs) and kinase inhibitors. The pyrazole-5-carboxylic acid moiety serves as a versatile handle for amide coupling, while the 4-chloro and 3-ethyl substituents modulate lipophilicity and metabolic stability.

This protocol prioritizes a convergent synthetic strategy starting from commodity chemicals (2-butanone and diethyl oxalate), ensuring supply chain resilience and scalability. It addresses the critical challenge of regioselectivity during pyrazole ring formation and provides a validated method for oxidative chlorination .

Retrosynthetic Analysis

The synthesis is deconstructed into three logical phases:

  • Scaffold Assembly: Construction of the 1,3-dicarbonyl backbone via Claisen condensation.

  • Cyclization: Regioselective Knorr pyrazole synthesis to establish the heteroaromatic core.

  • Functionalization: Electrophilic aromatic substitution (chlorination) followed by ester hydrolysis.

Retrosynthesis Target 4-Chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylic acid (Target) Intermediate1 Ethyl 4-chloro-3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Ethyl 3-ethyl-1-methyl- 1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 Chlorination (C4) Intermediate3 Ethyl 2,4-dioxohexanoate (Diketo Ester) Intermediate2->Intermediate3 Cyclization (MeNHNH2) Precursors 2-Butanone + Diethyl Oxalate Intermediate3->Precursors Claisen Condensation

Figure 1: Retrosynthetic logic flow from commodity precursors to the target acid.

Critical Safety & Handling

  • Methylhydrazine: Extremely toxic, potential carcinogen, and volatile. All transfers must occur in a functioning fume hood. Use double-gloving (nitrile/laminate) and a face shield. Quench all glassware and waste with dilute bleach (sodium hypochlorite) before disposal.

  • Sulfuryl Chloride / HCl: Corrosive and lachrymatory. Releases HCl gas upon contact with moisture.

  • Exotherm Control: The Claisen condensation (Step 1) and Cyclization (Step 2) are highly exothermic. Strict temperature monitoring is required.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (Claisen Condensation)

Objective: Synthesis of Ethyl 2,4-dioxohexanoate. Principle: Base-promoted condensation of a ketone enolate with a dialkyl oxalate.

Reagents:

  • 2-Butanone (Methyl ethyl ketone): 1.0 eq

  • Diethyl oxalate: 1.1 eq

  • Sodium ethoxide (21% wt in ethanol): 1.2 eq

  • Solvent: Absolute Ethanol (or MTBE for easier workup)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with nitrogen.[5]

  • Base Addition: Charge Sodium ethoxide solution into the flask and cool to 0–5 °C.

  • Condensation: Mix 2-butanone and diethyl oxalate in a separate vessel. Add this mixture dropwise to the cold base over 60 minutes.

    • Note: Maintaining low temperature (<10 °C) minimizes self-condensation side products.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. The solution will turn yellow/orange and may thicken due to sodium enolate precipitation.

  • Quench: Cool to 0 °C. Acidify cautiously with 10% H₂SO₄ or 3M HCl until pH ~2–3.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Output: Crude Ethyl 2,4-dioxohexanoate (Yellow oil). Use directly in the next step or purify via vacuum distillation (bp ~110°C @ 10 mmHg).

Phase 2: Cyclization (Knorr Pyrazole Synthesis)

Objective: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Critical Parameter: Regioselectivity. The reaction of methylhydrazine with the diketo ester can yield two isomers. The conditions below favor the desired 1-methyl-3-ethyl isomer.

Reagents:

  • Crude Ethyl 2,4-dioxohexanoate (from Phase 1): 1.0 eq

  • Methylhydrazine (35-40% aqueous solution or pure): 1.05 eq

  • Solvent: Ethanol (glacial acetic acid can be used to shift regioselectivity if needed)

Protocol:

  • Solubilization: Dissolve the diketo ester in Ethanol (5 mL/g) and cool to -10 °C (salt-ice bath).

  • Addition: Add Methylhydrazine dropwise over 45 minutes. Maintain internal temperature < 0 °C.

    • Mechanism:[3][5][6] The more nucleophilic terminal nitrogen of methylhydrazine attacks the more reactive ketone carbonyl (C4), directing the methyl group to N1 adjacent to the ester.

  • Cyclization: Allow to warm to room temperature, then heat to reflux (78 °C) for 2 hours.

  • Workup: Concentrate the solvent in vacuo.

  • Purification (Crucial): The crude oil contains the major product (3-ethyl) and minor regioisomer (5-ethyl).

    • Distillation: Fractional vacuum distillation can separate isomers.

    • Chromatography: Silica gel flash chromatography (Hexane:EtOAc 9:1 to 4:1). The desired 3-ethyl-1-methyl isomer typically elutes second (more polar due to ester/N-methyl dipole alignment) or can be distinguished by NMR.

    • NMR Validation:

      • Desired (3-Et): Pyrazole-H4 singlet appears ~6.6–6.7 ppm.

      • Isomer (5-Et): Pyrazole-H4 singlet often shifted. NOE (Nuclear Overhauser Effect) studies between N-Me and Ester-Ethyl group will show proximity in the undesired isomer (1-methyl-5-carboxylate), whereas N-Me and 3-Ethyl show NOE in the desired isomer?

      • Correction: In 1-methyl-5-carboxylate, N-Me is next to the Ester. In 1-methyl-3-ethyl-5-carboxylate, N-Me is next to the Ester. Wait.

      • Target Structure: 1-Methyl, 3-Ethyl, 5-Carboxy.[1][2][3][4][7][8][9][10]

      • NOE Check: Irradiate N-Me. If you see enhancement of the Ester group signals, it confirms the 5-carboxy position (adjacent). If you see enhancement of the Ethyl group, you have the 1-methyl-5-ethyl isomer. Target requires N-Me / Ester proximity.

Phase 3: Chlorination & Hydrolysis

Objective: Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Reagents:

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: 1.0 eq

  • Sulfuryl Chloride (SO₂Cl₂) OR NCS (N-Chlorosuccinimide): 1.1 eq

  • Solvent: Dichloroethane (DCE) or Acetonitrile

  • Base: NaOH (2M aq)

Protocol A: Chlorination

  • Dissolve the ester in DCE (10 vol).

  • Add Sulfuryl Chloride dropwise at room temperature.

  • Heat to 60 °C for 1–2 hours. Monitor by HPLC/TLC.[11][12] The C4 proton signal (approx 6.6 ppm) will disappear in NMR.

  • Quench: Pour into ice water. Separate organic layer.[13][14] Wash with saturated NaHCO₃ to remove acid byproducts.

  • Dry and concentrate to yield Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate .

Protocol B: Hydrolysis

  • Suspend the chlorinated ester in Ethanol (5 vol).

  • Add 2M NaOH (2.0 eq).

  • Reflux for 2 hours. The solid ester will dissolve as the carboxylate salt forms.

  • Isolation: Cool to room temperature. Evaporate ethanol.

  • Dilute residue with water. Wash with minimal ether (to remove unreacted neutrals).

  • Precipitation: Acidify the aqueous layer with 6M HCl to pH 1–2. The product will precipitate as a white/off-white solid.

  • Filtration: Collect solid, wash with cold water, and dry in a vacuum oven at 50 °C.

Quality Control & Specifications

ParameterSpecificationAnalytical Method
Appearance White to pale yellow crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% H3PO4)
Melting Point 162 – 166 °CCapillary Method
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 3.92 (s, 3H, N-Me), 2.55 (q, 2H, Et), 1.15 (t, 3H, Et)400 MHz NMR
Mass Spec [M+H]⁺ = 189.04 / 191.04 (Cl pattern)LC-MS (ESI)

Process Logic & Optimization (Expert Insights)

Regiocontrol in Cyclization

The reaction of methylhydrazine with non-symmetrical 1,3-diketones is governed by the "Hard-Soft Acid Base" principle and steric factors.

  • Problem: Formation of the 1,5-dimethyl isomer (where the ethyl group ends up at position 3 but the methyl is at N2 relative to the ester? No, isomerism is about N1-substituent vs C3/C5 substituents).

  • Validation: If the melting point of your intermediate ester is significantly lower than literature values, check for the isomer.

  • Alternative: If regioselectivity is poor (>10% isomer), use Dimethyl Carbonate (DMC) methylation of the N-unsubstituted pyrazole (Ethyl 3-ethyl-1H-pyrazole-5-carboxylate). DMC methylation under basic conditions (K₂CO₃) often favors the thermodynamically stable 1-methyl-5-ester product due to lone-pair repulsion minimization, though mixtures still occur.

Chlorination Safety

While Sulfuryl Chloride is efficient, it generates SO₂ and HCl gas. For a "Greener" approach, use H₂O₂ (30%) + HCl (conc.) in ethanol. This generates in situ Cl⁺ equivalents.

  • Green Protocol: Dissolve ester in Ethanol.[3][5][13] Add 3 eq HCl. Add 2 eq H₂O₂ dropwise at 40°C. Stir 4h. This avoids chlorinated solvents and sulfur byproducts.

Workflow Step1 Step 1: Claisen (2-Butanone + Oxalate) Step2 Step 2: Cyclization (MeNHNH2) Step1->Step2 Check1 QC: Regio-purity check (NMR/GC) Step2->Check1 Check1->Step2 Fail (Purify) Step3 Step 3: Chlorination (SO2Cl2 or H2O2/HCl) Check1->Step3 Pass Step4 Step 4: Hydrolysis (NaOH -> HCl) Step3->Step4 Final Final Product Isolation Step4->Final

Figure 2: Sequential workflow with critical quality control checkpoint.

References

  • National Institutes of Health (NIH). (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[1][2][3][4][15][16][17] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory agents. This document p...

Author: BenchChem Technical Support Team. Date: March 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory agents. This document provides an in-depth overview of the strategic approach, key methodologies, and critical considerations necessary for advancing new chemical entities from initial concept to preclinical evaluation.

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process that, in its acute form, is a protective response to infection and tissue injury.[1][2] However, dysregulated or chronic inflammation is a key pathological driver of a wide range of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and cardiovascular disease.[3][4][5] While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, have provided significant therapeutic benefit, their use can be limited by adverse effects and a lack of efficacy in all patient populations.[1][2][5] This underscores the urgent need for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.[1]

This guide will navigate the user through the critical stages of the anti-inflammatory drug discovery pipeline, from initial target identification and validation to in vitro screening, in vivo efficacy testing, and lead optimization.

The Foundation: Target Identification and Validation

The successful development of a novel therapeutic hinges on the selection of a biologically relevant and "druggable" target.[6][7] Target validation is a critical process that confirms the integral role of a specific molecular target in the disease process, thereby mitigating the risk of late-stage clinical failures.[6][7][8][9][10]

Key Inflammatory Pathways and Potential Therapeutic Targets

Several signaling pathways are central to the inflammatory response and represent rich territories for therapeutic intervention.

  • The NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of pro-inflammatory gene expression, regulating the production of cytokines, chemokines, and adhesion molecules.[11][12][13][14][15] Its dysregulation is implicated in numerous inflammatory diseases.[12] The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1β.[11][13]

  • The MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[16][17][18][19][20] These pathways are activated by various stressors and play a significant role in the pathogenesis of inflammatory conditions.[16][17]

  • The JAK-STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is essential for cytokine signaling.[3][21] Upon cytokine binding to its receptor, JAKs are activated, which in turn phosphorylate STAT proteins, leading to the transcription of target genes involved in inflammation and immunity.[3][21][22][23]

  • Arachidonic Acid Metabolism: The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[24][25][26] COX-2 is an inducible enzyme primarily expressed at sites of inflammation, making it a well-established target for anti-inflammatory drugs.[27][28][29][30][31] Similarly, 5-LOX is responsible for the production of leukotrienes, which are potent inflammatory mediators.[24][25][32]

Visualizing Key Inflammatory Pathways

Inflammation_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAK_STAT JAK-STAT Pathway TNFR TNF-R IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes_NFkB Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_Genes_NFkB induces MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 (nucleus) MAPK->AP1 activates Pro_inflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes_MAPK induces Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerizes & translocates Pro_inflammatory_Genes_JAK_STAT Pro-inflammatory Gene Expression STAT_dimer->Pro_inflammatory_Genes_JAK_STAT induces Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Stimuli->TNFR Stimuli->MAPKKK Stimuli->Cytokine_R

Caption: Key intracellular signaling pathways in inflammation.

Protocol: Target Validation using RNA Interference (RNAi)

This protocol outlines a general workflow for validating a potential anti-inflammatory target using small interfering RNA (siRNA) in a relevant cell line, such as RAW 264.7 macrophages.

Objective: To determine if knockdown of the target gene reduces the inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Lipopolysaccharide (LPS)

  • Reagents for downstream analysis (e.g., ELISA kit for TNF-α, qRT-PCR reagents)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute the target siRNA and control siRNA in Opti-MEM medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for target gene knockdown.

  • Inflammatory Challenge: Replace the medium and stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α) by ELISA.

    • Lyse the cells to extract RNA for qRT-PCR analysis to confirm target gene knockdown and measure the expression of inflammatory marker genes.

  • Data Interpretation: A significant reduction in cytokine secretion and inflammatory gene expression in cells treated with the target siRNA compared to the control siRNA provides evidence for the target's role in the inflammatory response.

In Vitro Screening Cascade for Hit Identification

Once a target is validated, a screening cascade is employed to identify "hit" compounds that modulate the target's activity. This typically involves a combination of biochemical and cell-based assays.

Biochemical Assays

These assays directly measure the effect of a compound on the activity of a purified enzyme or the binding to a receptor.

Example: COX-2 Inhibition Assay

ParameterDescription
Assay Principle Measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-2 enzyme.
Detection Method Colorimetric or fluorometric detection of a PGH2-derived product.
Key Reagents Recombinant human COX-2, arachidonic acid, heme, detection reagents.
Controls Positive control (known COX-2 inhibitor, e.g., celecoxib), negative control (vehicle, e.g., DMSO).
Readout IC50 value (concentration of compound that inhibits 50% of enzyme activity).
Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a cellular environment.[33]

Example: LPS-Induced TNF-α Release in Macrophages

ParameterDescription
Assay Principle Measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.[33]
Cell Line RAW 264.7 (murine macrophage) or human THP-1 monocytes (differentiated into macrophages).
Stimulus Lipopolysaccharide (LPS).
Detection Method Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α in the culture supernatant.
Controls Positive control (known anti-inflammatory agent), negative control (vehicle).
Readout IC50 value (concentration of compound that inhibits 50% of TNF-α release).
Experimental Workflow for In Vitro Screening

In_Vitro_Screening_Workflow Compound_Library Compound Library Primary_Biochemical_Assay Primary Biochemical Assay (e.g., COX-2 Inhibition) Compound_Library->Primary_Biochemical_Assay Hit_Identification Hit Identification (Potency & Efficacy) Primary_Biochemical_Assay->Hit_Identification Cell_Based_Assay Secondary Cell-Based Assay (e.g., LPS-induced TNF-α release) Hit_Identification->Cell_Based_Assay Confirmation_of_Activity Confirmation of Cellular Activity Cell_Based_Assay->Confirmation_of_Activity Selectivity_Assay Selectivity/Counter-Screen (e.g., COX-1 Inhibition) Confirmation_of_Activity->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Confirmation_of_Activity->Cytotoxicity_Assay Lead_Candidates Lead Candidate Selection Selectivity_Assay->Lead_Candidates Cytotoxicity_Assay->Lead_Candidates

Caption: A typical in vitro screening cascade for hit identification.

In Vivo Models for Efficacy and Proof-of-Concept

Animal models of inflammation are indispensable for evaluating the in vivo efficacy and establishing proof-of-concept for lead candidates.[8] The choice of model depends on the specific inflammatory disease being targeted.

Acute Inflammation Models

These models are useful for initial in vivo characterization of a compound's anti-inflammatory activity.

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics aspects of systemic inflammation and sepsis.[34][35][36]

Objective: To assess the ability of a test compound to reduce systemic inflammation.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • Test compound and vehicle.

  • Lipopolysaccharide (LPS) from E. coli.[34]

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • ELISA kits for cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Acclimation: Acclimate mice to the facility for at least one week.

  • Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with LPS (e.g., 1-10 mg/kg).[37]

  • Monitoring: Monitor the mice for clinical signs of inflammation, such as lethargy and piloerection.[34]

  • Sample Collection: At a specific time point post-LPS injection (e.g., 1.5-2 hours for peak TNF-α), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Prepare plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[36]

  • Data Analysis: Compare cytokine levels between the vehicle-treated and compound-treated groups. A significant reduction in cytokine levels in the compound-treated group indicates in vivo anti-inflammatory efficacy.

Chronic Inflammation Models

These models are more representative of chronic inflammatory diseases and are used for later-stage preclinical evaluation.

Example: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used model for rheumatoid arthritis, sharing many clinical and pathological features with the human disease.[38][39][40][41][42]

ParameterDescription
Induction Immunization with type II collagen emulsified in Freund's adjuvant.[39][40][42]
Disease Manifestation Development of polyarthritis characterized by joint swelling, inflammation, and eventual cartilage and bone erosion.[39][41]
Key Readouts Clinical scoring of paw swelling, histological analysis of joint damage, measurement of inflammatory biomarkers.[38]
Therapeutic Window Compounds can be administered prophylactically (before disease onset) or therapeutically (after disease onset).
Reference Compounds Dexamethasone, methotrexate, anti-TNF-α antibodies.[38]

Lead Optimization: Refining Hits into Drug Candidates

Lead optimization is an iterative process aimed at improving the pharmacological and pharmacokinetic properties of lead compounds to generate a preclinical drug candidate.[43][44][45][46]

Key Strategies in Lead Optimization
  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound to understand how different functional groups influence its biological activity.[46]

  • Improving Potency and Selectivity: Enhancing the compound's affinity for the target while minimizing interactions with off-targets to reduce potential side effects.[43]

  • Optimizing ADME Properties: Fine-tuning the compound's absorption, distribution, metabolism, and excretion (ADME) profile to ensure it reaches the target tissue at therapeutic concentrations and has an appropriate duration of action.[43][44]

  • Reducing Toxicity: Identifying and mitigating any potential toxic liabilities through in vitro and in vivo safety pharmacology and toxicology studies.[43][44]

  • Structural Simplification: Reducing the complexity of a lead compound to improve its drug-like properties and ease of synthesis.[47]

Lead Optimization Workflow

Lead_Optimization_Workflow Lead_Compound Lead Compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compound->SAR_Analysis Design_Analogs Design & Synthesize Analogs SAR_Analysis->Design_Analogs In_Vitro_Testing In Vitro Testing (Potency, Selectivity, ADME) Design_Analogs->In_Vitro_Testing Data_Analysis Analyze Data In_Vitro_Testing->Data_Analysis Data_Analysis->SAR_Analysis Iterate In_Vivo_Testing In Vivo Testing (Efficacy, PK/PD, Toxicology) Data_Analysis->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Caption: The iterative cycle of lead optimization.

Conclusion

The development of novel anti-inflammatory agents is a complex and multidisciplinary endeavor that requires a systematic and scientifically rigorous approach. By carefully selecting and validating targets, employing a robust in vitro screening cascade, utilizing relevant in vivo models for efficacy testing, and implementing a strategic lead optimization program, researchers can significantly increase the probability of success in bringing new and improved treatments to patients suffering from inflammatory diseases.

References

  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO. (URL: )
  • Target identification and valid
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC. (URL: [Link])

  • The Role of Target Validation in Modern Drug Discovery - World BI. (URL: [Link])

  • MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Publisher. (URL: [Link])

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])

  • Collagen-Induced Arthritis (CIA) Mouse Model - Melior Discovery. (URL: [Link])

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (URL: [Link])

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Describe JAK-STAT signaling in inflammation. (URL: [Link])

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC. (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])

  • Cyclooxygenase-2 inhibitor - Wikipedia. (URL: [Link])

  • Target Validation Techniques: Unlocking the Future of Drug Development - Infinix Bio. (URL: [Link])

  • Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. (URL: [Link])

  • Rheumatoid Arthritis Models - Inotiv. (URL: [Link])

  • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers. (URL: [Link])

  • Cyclooxygenase 2 Inhibitor - Massive Bio. (URL: [Link])

  • COX Inhibitors - StatPearls - NCBI Bookshelf. (URL: [Link])

  • 3.2 Lead discovery and optimization - Medicinal Chemistry... - Fiveable. (URL: [Link])

  • Target validation: A door to drug discovery. (URL: [Link])

  • Rat Collagen Induced Arthritis - Redoxis. (URL: [Link])

  • Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. (URL: [Link])

  • JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed. (URL: [Link])

  • NF-κB signaling in inflammation - PubMed - NIH. (URL: [Link])

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed. (URL: [Link])

  • Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC. (URL: [Link])

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC. (URL: [Link])

  • NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. (URL: [Link])

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. (URL: [Link])

  • JAK-STAT Signaling Pathway: Functions and Biomarkers - AnyGenes. (URL: [Link])

  • LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels - PubMed. (URL: [Link])

  • Structural simplification: an efficient strategy in lead optimization - PMC. (URL: [Link])

  • What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (URL: [Link])

  • NF-κB: a key role in inflammatory diseases - JCI. (URL: [Link])

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization | eLife. (URL: [Link])

  • MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (URL: [Link])

  • MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. (URL: [Link])

  • NF-κB: A Double-Edged Sword Controlling Inflammation - MDPI. (URL: [Link])

  • LPS Model of Systemic Inflammation - Melior Discovery. (URL: [Link])

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. (URL: [Link])

  • Novel anti-inflammatory drugs: Viable strategies to end the dry spell - PreScouter. (URL: [Link])

  • Short-term memory impairment following recovery from systemic inflammation induced by lipopolysaccharide in mice - Frontiers. (URL: [Link])

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing). (URL: [Link])

  • Editorial: Development of novel small molecules as therapeutics for inflammatory diseases and delineating their molecular mechanisms - Frontiers. (URL: [Link])

  • Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review - MDPI. (URL: [Link])

  • Nature as a model: researchers develop novel anti-inflammatory substance. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-3-ethyl-1H-pyrazole Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield, safety, and regioselectivity of 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for drug development professionals and synthetic chemists looking to optimize the yield, safety, and regioselectivity of 4-chloro-3-ethyl-1H-pyrazole. This compound is a critical building block for complex agrochemicals (such as tebufenpyrad) and various pharmaceutical active ingredients[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind experimental choices to help you build self-validating, high-yielding synthetic workflows.

Core Synthesis Workflow & Mechanistic Pathway

The most robust route to 4-chloro-3-ethyl-1H-pyrazole involves a two-stage process: the Paal-Knorr-type cyclization of a precursor (like pent-2-ynal) with hydrazine to form the pyrazole core, followed by highly regioselective Electrophilic Aromatic Substitution (EAS) at the C4 position[2].

SynthesisPathway A Pent-2-ynal + Hydrazine B 3-ethyl-1H-pyrazole (Intermediate) A->B Cyclization (EtOH, Reflux) C Chlorination (NCS or TCCA) B->C Electrophilic Substitution D 4-chloro-3-ethyl-1H-pyrazole (Target Product) C->D Halogenation (Solvent-free/DMF)

Fig 1: Two-step synthesis pathway of 4-chloro-3-ethyl-1H-pyrazole from pent-2-ynal.

Quantitative Data: Halogenation Reagent Comparison

Choosing the right chlorinating agent dictates your yield and impurity profile. The C4 position of the pyrazole ring is highly electron-rich, making it susceptible to EAS. However, poor reagent choice can lead to radical-mediated side reactions.

Chlorinating AgentSolvent SystemOperating TempTypical YieldPrimary ByproductMechanistic Advantage
N-Chlorosuccinimide (NCS) DMF or Acetic Acid0°C to RT80–85%SuccinimideReliable source of Cl⁺; standard protocol for EAS[3].
Trichloroisocyanuric Acid (TCCA) Solvent-free / H₂ORT90–93%Cyanuric acidHigh atom economy; avoids over-chlorination[4].
Sulfuryl Chloride (SO₂Cl₂) Toluene / DCM0°C70–75%SO₂, HCl gasHighly scalable for industrial bulk intermediates[1].

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring specific checkpoints, you can ensure the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of 3-ethyl-1H-pyrazole (Cyclization)
  • Preparation: Dissolve pent-2-ynal (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer[2].

  • Controlled Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Causality: The initial condensation is exothermic. Dropwise addition prevents solvent boil-off and uncontrolled oligomerization of the highly reactive aldehyde[2].

  • Reflux & Validation: Heat the mixture to reflux for 4-6 hours. Validate completion via Thin-Layer Chromatography (TLC) until the pent-2-ynal spot is completely consumed[3].

  • Isolation: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography to yield pure 3-ethyl-1H-pyrazole[2].

Protocol B: Standard Chlorination using NCS
  • Solvent Setup: Dissolve 3-ethyl-1H-pyrazole (1.0 eq) in strictly anhydrous N,N-dimethylformamide (DMF)[3].

  • Temperature Control: Cool the solution to 0°C using an ice bath.

  • Electrophilic Addition: Add N-Chlorosuccinimide (1.1 eq) portion-wise.

    • Causality: Portion-wise addition at 0°C suppresses thermal spikes. High heat promotes homolytic cleavage of the N-Cl bond, shifting the mechanism from EAS (which targets the C4 ring position) to a radical pathway (which targets the ethyl chain)[3].

  • Workup: Allow the reaction to warm to room temperature. Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over MgSO₄, and concentrate.

Protocol C: Green Mechanochemical Chlorination using TCCA
  • Milling Setup: Combine 3-ethyl-1H-pyrazole (1.0 eq) and TCCA (0.34 eq) in a vibratory ball-mill or mortar.

    • Causality: TCCA provides three equivalents of active electrophilic chlorine (Cl⁺). Using 0.34 eq ensures a perfect stoichiometric balance, maximizing atom economy[4].

  • Solvent-Free Reaction: Mill the mixture under ambient conditions for 15-30 minutes[4].

  • Isolation: Extract the resulting mixture with a minimal amount of ethyl acetate. Filter the suspension to remove the insoluble cyanuric acid byproduct[5]. Evaporate the filtrate to yield the product, typically avoiding the need for tedious column chromatography[4].

Troubleshooting & FAQs

Q: My chlorination yield is plateauing at 60%, and I am recovering significant amounts of unreacted 3-ethyl-1H-pyrazole. What is failing? A: Causality: This is almost always caused by the deactivation of your chlorinating agent. If you are using NCS, trace moisture in the DMF will hydrolyze the reagent before it can react with the pyrazole. If using TCCA, sub-stoichiometric loading halts the reaction prematurely. Solution: Ensure your DMF is strictly anhydrous (stored over molecular sieves). If using TCCA, remember it acts as both an oxidant and a chlorinating agent; ensure you are calculating equivalents based on its ability to donate three Cl⁺ ions[5].

Q: I am detecting di-chlorinated byproducts and chlorination on the ethyl chain. How do I improve regioselectivity? A: Causality: Chlorination on the alkyl chain occurs via a radical mechanism, which is catalyzed by UV light and heat. Electrophilic Aromatic Substitution (EAS), which we want, strongly favors the electron-rich C4 position of the pyrazole ring[4]. Solution: Shield the reaction flask from direct light (e.g., wrap it in aluminum foil) and strictly maintain the temperature between 0°C and room temperature during reagent addition. Never use radical initiators in this workflow.

Q: During the aqueous workup of the pyrazole, my product recovery drops drastically. Where is the product going? A: Causality: Pyrazoles possess strong hydrogen-bonding capabilities, making them highly water-soluble. Aqueous workups easily trap the product in the aqueous layer. Solution: Minimize the volume of water used during the quench. Saturate the aqueous layer completely with sodium chloride (brine) prior to extraction to "salt out" the organic product, and extract multiple times with a highly polar organic solvent like ethyl acetate or dichloromethane.

Q: Is it possible to scale up the halogenation safely? Batch reactions are showing dangerous thermal spikes. A: Causality: Halogenation of electron-rich heteroaromatics is highly exothermic. In large batch reactors, poor heat dissipation leads to thermal runaway, degradation, and safety hazards. Solution: Transition the chlorination step to a continuous flow reactor. Microfluidic setups allow for rapid heat dissipation due to their high surface-area-to-volume ratio. This enables safe, isothermal operation (e.g., at 65°C), significantly improving both the safety profile and the overall yield[6].

Q: Can I perform the cyclization and chlorination in a single step to save time? A: Causality & Solution: Yes. Recent methodologies have demonstrated direct cyclization/chlorination strategies. By treating the hydrazine derivative directly with TCCA, the TCCA functions simultaneously as the oxidant driving the cyclization and the chlorinating agent, yielding the 4-chloropyrazole in a single pot under mild conditions[5].

References

  • ResearchGate. "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid". Source: Green Chemistry. URL: [Link]

  • National Institutes of Health (PMC). "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA". Source: Molecules. URL:[Link]

  • Academia.edu. "Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors". Source: Academia. URL: [Link]

  • Ministry of Environment, Forest and Climate Change. "Project Pre-Feasibility Report (Spiromesifen/Tebufenpyrad)". Source: Environment Clearance India. URL:[Link]

Sources

Optimization

Identifying side products in pyrazole chlorination reactions

Technical Support Center: Pyrazole Chlorination & Functionalization Current Status: Operational | Agent: Senior Application Scientist Welcome to the Pyrazole Chemistry Support Hub Ticket Context: You are encountering une...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Chlorination & Functionalization Current Status: Operational | Agent: Senior Application Scientist

Welcome to the Pyrazole Chemistry Support Hub

Ticket Context: You are encountering unexpected side products or low yields during the chlorination of pyrazole substrates. Objective: Identify impurities, diagnose mechanistic failures, and implement corrective protocols.

This guide treats your reaction as a system with specific failure modes. We distinguish between the two primary chlorination pathways:

  • Electrophilic Aromatic Substitution (EAS): Chlorinating the CH bond of an aromatic pyrazole (typically at C4).

  • Nucleophilic Substitution (

    
    /Vilsmeier-type):  Converting a hydroxypyrazole (pyrazolone) to a chloropyrazole using 
    
    
    
    .

Module 1: The "Wrong Isomer" Alert (Regioselectivity)

Symptom: LCMS shows the correct mass, but NMR splitting patterns do not match the predicted structure.

Root Cause Analysis

Pyrazoles are


-excessive heterocycles. In Electrophilic Aromatic Substitution (EAS), the C4 position  is the nucleophilic hotspot due to the highest electron density and stability of the sigma-complex intermediate.
  • Standard Pathway: Attack at C4.

  • Failure Mode A (Steric/Electronic Blockage): If C4 is substituted or sterically crowded, chlorination may divert to C3 or C5.

  • Failure Mode B (Tautomeric Ambiguity): In

    
    -unsubstituted pyrazoles, the N1-H oscillates. C3 and C5 are equivalent on the NMR time scale unless the tautomer is "frozen" by solvent effects or temperature, leading to confusion in assigning "3-chloro" vs "5-chloro" products.
    
Diagnostic Protocol: NMR Validation

Use


 NMR coupling constants (

) to identify the substitution pattern.
Proton PositionTypical

(ppm)
Multiplicity & Coupling (

)
Diagnostic Change upon C4-Chlorination
H-4 6.0 – 6.8dd or t (

Hz)
Signal Disappears.
H-3 / H-5 7.2 – 8.0d (

Hz)
Becomes a Singlet (loss of coupling to H-4).
N-H 9.0 – 13.0Broad SingletShifts downfield (more acidic due to Cl-induction).

Corrective Action:

  • If you see a doublet at ~6.5 ppm: You have not chlorinated C4. You likely chlorinated a side chain or the reaction failed.

  • If you see two singlets in the aromatic region: You likely have the desired 4-chloro product (assuming C3/C5 are protons).

Module 2: The "Polychloro" Nightmare (Over-Chlorination)

Symptom: Mass spectrum shows M+34 and M+68 peaks (Dichlorinated species).

Root Cause Analysis

While the chlorine atom is electron-withdrawing (deactivating via induction), it is also an ortho/para director (activating via resonance). In pyrazoles, the deactivating effect usually dominates, making the product less reactive than the starting material. However, with aggressive reagents like Sulfuryl Chloride (


)  or excess Chlorine gas (

)
, the reaction does not stop at mono-chlorination.

Risk Factor: High temperatures (>60°C) or rapid addition of reagent causes local excesses, driving the reaction to C3/C5 chlorination after C4 is filled.

Troubleshooting Guide
ReagentRisk LevelMitigation Strategy
NCS (N-Chlorosuccinimide) LowRecommended. Kinetic control is easy. If over-chlorination occurs, reduce equivalents to 0.95 eq.

(Sulfuryl Chloride)
HighExotherm Hazard. Must be added dropwise at 0°C. Use strictly 1.0 eq. Quench immediately upon consumption of SM.
TCCA (Trichloroisocyanuric Acid) MediumPowerful oxidant. Releases 3 eq of

. Calculate stoichiometry based on "active chlorine" carefully (0.33 eq TCCA = 1 eq

).

Module 3: The "Ghost" Intermediate (N-Chlorination)

Symptom: TLC shows a new spot, but workup yields only starting material. Or, NMR shows a downfield shift, but the product decomposes on the column.

Root Cause Analysis

Kinetic vs. Thermodynamic Control.

  • Kinetic Product: The electrophile (

    
    ) attacks the Pyrazole-Nitrogen first, forming an unstable 
    
    
    
    -chloropyrazole
    .
  • Thermodynamic Product: Under acidic conditions or heat, the Cl migrates to the Carbon (C4).

  • The Trap: If the reaction is too basic or quenched too early, the

    
    -Cl species persists. It reverts to starting material (N-H) during aqueous workup or on silica gel.
    

Corrective Action (The "Acid Kick"): If the reaction stalls, add a catalytic amount of HCl (4M in dioxane) or Trifluoroacetic acid (TFA) . This protonates the nitrogen, destabilizing the


-Cl bond and forcing the rearrangement to the C4 position.

Module 4: Hydroxypyrazole to Chloropyrazole ( Method)

Symptom: Formation of black tar, dimers, or phosphorylated impurities.

Root Cause Analysis

This is not EAS. This is the conversion of a lactam (pyrazolone) to a chloro-heterocycle.

  • Side Product 1 (Dimerization): The highly reactive chloro-intermediate attacks unreacted hydroxypyrazole.

  • Side Product 2 (Phosphates): Incomplete hydrolysis of the dichlorophosphate intermediate.

Corrective Action:

  • Use Excess Reagent:

    
     acts as both solvent and reagent. Use >5 equivalents to dilute the intermediate and prevent dimerization.
    
  • Add Base: Use

    
    -Dimethylaniline or Diethylamine to catalyze the removal of the proton and accelerate the reaction, reducing thermal decomposition.
    

Visual Troubleshooting Logic

Diagram 1: Reaction Troubleshooting Flowchart

PyrazoleTroubleshooting Start Start: Analyze Reaction Mixture CheckLCMS Check LCMS/GCMS Mass Start->CheckLCMS MassCorrect Mass = M + 34 (Mono-Cl) CheckLCMS->MassCorrect Target Mass MassHigh Mass = M + 68 (Di-Cl) CheckLCMS->MassHigh M+2Cl MassLow Mass = Starting Material CheckLCMS->MassLow No Change CheckNMR Check 1H NMR Splitting MassCorrect->CheckNMR IssueOver Issue: Over-Chlorination Reduce Eq of Reagent Switch from SO2Cl2 to NCS MassHigh->IssueOver CheckTLC TLC: New Spot Visible? MassLow->CheckTLC ResultC4 C4-H Signal Gone? Success: 4-Cl Pyrazole CheckNMR->ResultC4 Pattern Matches ResultRegio C4-H Present (t/dd)? Issue: Side Chain or Wrong Isomer (C3/C5) CheckNMR->ResultRegio Pattern Mismatch GhostProduct Yes: N-Chloro Intermediate Action: Add Acid Catalyst (HCl/TFA) to force migration CheckTLC->GhostProduct New Spot Exists NoRxn No: Reaction Failed Action: Check Reagent Quality Increase Temp CheckTLC->NoRxn Only SM Spot

Caption: Decision tree for diagnosing pyrazole chlorination failures based on analytical data.

Diagram 2: The N-Cl to C-Cl Migration Mechanism

Understanding this pathway is critical to solving "stalled" reactions.

MigrationMechanism SM Pyrazole (N-H) N_Cl N-Chloropyrazole (Kinetic Trap) SM->N_Cl Fast Attack (Reversible) NCS NCS (Cl source) NCS->N_Cl N_Cl->SM Aq. Workup (Reverts if not rearranged) Transition Sigmatropic Rearrangement N_Cl->Transition Heat / Acid (H+) C_Cl 4-Chloropyrazole (Thermodynamic Product) Transition->C_Cl Permanent C-C Bond

Caption: The mechanistic pathway showing why N-chlorination often leads to false negatives (reversion to SM) if not driven to the C-isomer.

Standard Operating Procedure (SOP): Controlled NCS Chlorination

Scope: Synthesis of 4-chloropyrazoles from NH-pyrazoles.

  • Preparation: Dissolve pyrazole (1.0 eq) in Acetonitrile (ACN) or DMF (0.5 M).

    • Note: ACN is preferred for ease of workup; DMF is better for solubility of polar substrates.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes at Room Temperature (RT).

    • Critical: Do not dump all at once. An exotherm can degrade regioselectivity.

  • Monitoring: Stir at RT for 2–4 hours.

    • Checkpoint: Take an aliquot for NMR (not just LCMS). If N-Cl species is suspected (shift in peaks but no C-Cl coupling change), heat to 50°C for 1 hour.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with 10% Sodium Thiosulfate (

      
      ) to quench unreacted active chlorine.
      
    • Wash with Water/Brine.

  • Purification: Recrystallization is often sufficient. If chromatography is needed, avoid basic additives (TEA) if the proton is acidic, as salts may streak.

FAQ: Rapid Fire Troubleshooting

Q: Can I use bleach (NaOCl) for this reaction? A: Generally, no. Bleach is basic. In basic media, the


-chlorination is favored, and the rearrangement to C4 is inhibited. Furthermore, bleach can cause oxidative ring opening of electron-rich pyrazoles.

Q: My pyrazole has a methyl group at C3. Will the chlorine go to the methyl group (benzylic-type chlorination)? A: Under standard EAS conditions (NCS, RT), the ring C4 position is vastly more reactive. However, if you use radical conditions (high heat, benzoyl peroxide initiator,


), you risk chlorinating the side-chain methyl group. Keep it dark and cool to protect the methyl.

Q: I used


 to convert a hydroxypyrazole, but the product smells like almonds and has a wrong mass. 
A:  You likely formed a Vilsmeier-Haack intermediate that hydrolyzed to an aldehyde (CHO group) if DMF was used as a solvent. If you want only chlorination, use neat 

or

in toluene/acetonitrile, avoiding DMF.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for EAS reactivity of pyrazoles).
  • Google Patents. (2014). Preparation method of 4-chloropyrazole derivative. CN103923012A. Available at: (Industrial protocols for sulfuryl chloride usage).
  • Witherington, J., et al. (2003). 5-Aryl-pyrazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584.
  • Kulkarni, P. S., et al. (2020). N-Chlorosuccinimide (NCS) – A Versatile Reagent in Organic Synthesis. Current Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges in this crucial synthetic transformation. As N-alkyl pyrazoles are significant scaffolds in medicinal chemistry and materials science, mastering their synthesis is paramount.[1][2] This resource provides actionable insights and protocols to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during pyrazole N-alkylation in a question-and-answer format, offering explanations and solutions grounded in established chemical principles.

Q1: My pyrazole N-alkylation is resulting in a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?

A1: Achieving regioselectivity is a primary challenge in the N-alkylation of unsymmetrical pyrazoles, often leading to difficult-to-separate isomeric mixtures.[3] The outcome is a delicate balance of steric and electronic factors, which can be manipulated through careful selection of reaction parameters.[3][4]

  • Steric Hindrance: This is often the dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom.[3][5][6] If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming alkyl group will preferentially attack the more accessible nitrogen.[3][5][6] Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[3]

  • Solvent Choice: The polarity of the solvent plays a critical role.[3][5]

    • Polar Aprotic Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) often favor the formation of a single regioisomer.[3][5] For instance, the combination of K₂CO₃ in DMSO is a well-established system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[5][7]

    • Fluorinated Alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[3][5]

  • Base and Counter-ion Effects: The choice of base and the resulting counter-ion can significantly influence the N1/N2 ratio.[4]

    • Potassium Carbonate (K₂CO₃) is a mild and commonly used base that often provides good N1 selectivity, particularly in DMSO.[5][7]

    • Sodium Hydride (NaH) , a stronger, non-nucleophilic base, can prevent the formation of regioisomeric byproducts in specific reactions by completely deprotonating the pyrazole.[4][5]

    • Magnesium-based catalysts , such as MgBr₂, have been reported to favor N2-alkylation.[3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[3][4] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially directing alkylation to the other nitrogen.

Below is a decision tree to guide your optimization strategy for improving regioselectivity.

G start Low Regioselectivity (N1/N2 Mixture) sterics Modify Steric Hindrance start->sterics solvent Change Solvent System start->solvent base Alter Base/Catalyst start->base temp Adjust Temperature start->temp sterics_details Use bulkier alkylating agent or pyrazole substituent. sterics->sterics_details solvent_details Try polar aprotic (DMF, DMSO) or fluorinated alcohols (TFE, HFIP). solvent->solvent_details base_details K₂CO₃/DMSO for N1. NaH for cleaner reactions. MgBr₂ for N2. base->base_details temp_details Lowering temperature may increase selectivity. temp->temp_details

Caption: Decision tree for improving regioselectivity.

Q2: I am observing low to no yield of my desired N-alkylated pyrazole. What are the potential causes and solutions?

A2: Low yields are a common frustration and can originate from several sources. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. While many N-alkylations proceed at room temperature, some require heating to overcome activation barriers.[5] Conversely, for highly reactive electrophiles, exothermic reactions may require cooling to prevent side product formation.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to product decomposition or side reactions.[5]

    • Reagent Stoichiometry: The molar ratios of the pyrazole, alkylating agent, and base are critical. A slight excess of the alkylating agent and base is often employed, but significant deviations can negatively impact the yield.[5]

  • Poor Reactivity of Starting Materials:

    • Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > Cl > OTs. If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more reactive one (e.g., the corresponding alkyl iodide).

    • Pyrazole Nucleophilicity: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the nitrogen atoms, making the reaction more sluggish. In such cases, a stronger base or higher temperatures may be necessary.

  • Issues with the Base and Solvent:

    • Base Strength and Solubility: The chosen base must be strong enough to deprotonate the pyrazole N-H. Common bases include K₂CO₃, Cs₂CO₃, NaH, and t-BuOK. The solubility of the base in the reaction solvent can also be a factor; a heterogeneous mixture may require vigorous stirring.

    • Solvent Purity: Ensure the use of anhydrous solvents, especially when using water-sensitive reagents like NaH. The presence of water will quench the base and can hydrolyze the alkylating agent.

  • Alternative Alkylation Strategies:

    • Phase-Transfer Catalysis (PTC): For certain substrates, PTC can be a highly effective method, offering mild reaction conditions and high yields, sometimes even without a solvent.[8][9][10] This technique is particularly useful for improving the reactivity of anionic nucleophiles in a biphasic system.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[11][12][13][14]

    • Acid-Catalyzed Alkylation: An alternative to base-mediated methods involves the use of trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][6] This approach avoids strong bases and can be advantageous for sensitive substrates.[2][6]

Here is a workflow for troubleshooting low yields:

G start Low or No Yield check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Reactivity check_conditions->check_reagents Conditions OK conditions_details Optimize temperature and reaction time via TLC/LC-MS. Verify stoichiometry. check_conditions->conditions_details check_base_solvent Evaluate Base and Solvent check_reagents->check_base_solvent Reagents OK reagents_details Use more reactive alkylating agent (I > Br > Cl). Consider electronic effects on pyrazole. check_reagents->reagents_details consider_alternatives Consider Alternative Methods check_base_solvent->consider_alternatives Base/Solvent OK base_solvent_details Use stronger base (e.g., NaH). Ensure anhydrous conditions. check_base_solvent->base_solvent_details alternatives_details Try Phase-Transfer Catalysis, Microwave Synthesis, or Acid-Catalyzed Alkylation. consider_alternatives->alternatives_details

Caption: A logical workflow for troubleshooting low pyrazole yield.

Q3: What are the recommended starting conditions for a typical base-mediated pyrazole N-alkylation?

A3: A robust starting point for many pyrazole N-alkylations is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or DMSO.[5] This combination is effective for a wide range of substrates and is experimentally convenient.

A typical protocol would be:

  • Dissolve the pyrazole (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add K₂CO₃ (1.5-2.0 equivalents).

  • Add the alkylating agent (1.1-1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

For substrates prone to regioisomeric mixtures, starting with NaH in THF can be a good alternative to favor a single isomer.[5]

Part 2: Data Presentation & Experimental Protocols

This section provides structured data and detailed experimental procedures for key pyrazole N-alkylation methods.

Table 1: Common Solvent and Base Combinations and Their Influence on Regioselectivity
Pyrazole SubstituentAlkylating AgentBaseSolventPredominant IsomerReference
3-substitutedAlkyl HalideK₂CO₃DMSON1[5][7]
3-substitutedEthyl IodoacetateNaHDME/MeCNN1 (5-CF₃-pyrazole)[4]
3-CF₃, 5-acetylEthyl IodoacetateK₂CO₃MeCNMixture (1:1)[4]
UnsubstitutedAlkyl HalideKOH/TBABNone (PTC)N/A[9]
4-chloroPhenethyl trichloroacetimidateCSA (acid catalyst)1,2-DCEN/A[6]

Note: The outcome of regioselectivity is highly substrate-dependent. This table provides general trends observed in the literature.

Experimental Protocols
  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.

  • In a dry flask under an inert atmosphere (e.g., Argon), combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.0-1.2 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.25 M.

  • Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

G cluster_0 Base-Mediated Alkylation cluster_1 Acid-Catalyzed Alkylation a1 Combine Pyrazole, Base (K₂CO₃), and Solvent (DMSO) a2 Add Alkylating Agent a1->a2 a3 React at RT or Heat a2->a3 a4 Aqueous Workup & Extraction a3->a4 a5 Purification (Chromatography) a4->a5 b1 Combine Pyrazole, Trichloro- acetimidate, and Acid (CSA) in Solvent (DCE) b2 React at RT b1->b2 b3 Aqueous Workup & Extraction b2->b3 b4 Purification (Chromatography) b3->b4

Caption: General experimental workflows for pyrazole N-alkylation.

Part 3: Mechanistic Insights

Understanding the underlying mechanisms can empower you to make more informed decisions when optimizing your reaction.

The regioselectivity in base-mediated N-alkylation is determined by the relative stability of the two possible pyrazolate anions and the transition states leading to the N1 and N2 products. In many cases, the less sterically hindered nitrogen is more kinetically favored for alkylation.

In the acid-catalyzed alkylation with trichloroacetimidates, the reaction is thought to proceed through a carbocation intermediate.[2][6] The trichloroacetimidate is protonated by the acid, which then dissociates to form a carbocation that is subsequently trapped by the pyrazole nucleophile.[6] The regioselectivity in this case is also influenced by sterics, with the attack occurring at the more accessible nitrogen atom.[6]

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Vertex AI Search.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Optimization of pyrazole N-alkylation conditions.
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Vertex AI Search.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. Vertex AI Search.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Technical Support Center: Optimizing N-Alkyl
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • Switching pyrazole N-alkylation regioselectivity.
  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Royal Society of Chemistry.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts.
  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters.
  • Steric redirection of alkylation in 1H-pyrazole-3-carboxyl
  • PHASE TRANSFER CATALYZED C- vs 0- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. HETEROCYCLES.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC.
  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • N-alkylation method of pyrazole.
  • N-methyl

Sources

Optimization

Technical Support Center: Suzuki Coupling with Halogenated Pyrazoles

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Pd-Catalyzed Cross-Coupling of Halogenated Pyrazoles Welcome to the Pyrazole Coupling Support Hub You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Pd-Catalyzed Cross-Coupling of Halogenated Pyrazoles

Welcome to the Pyrazole Coupling Support Hub

You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed. You are not alone. Halogenated pyrazoles are deceptively simple substrates that introduce three distinct failure modes into cross-coupling: Catalyst Poisoning (via N-coordination), Catalytic Arrest (via deprotonation), and Regioselective Scrambling .

This guide abandons generic advice. We focus on the mechanistic bottlenecks specific to the pyrazole nucleus and provide self-validating protocols to overcome them.

Module 1: The "No Reaction" Scenario (Catalyst Poisoning)

Symptom: Starting material remains unconsumed despite heating. No black Pd precipitation (catalyst remains in solution but inactive).

The Mechanism: Pyrazoles are excellent ligands. The basic nitrogen (N2) possesses a lone pair capable of displacing phosphines on the Palladium center. If your ligand is not bulky enough, the pyrazole substrate binds to the Pd(II) intermediate, forming a stable "off-cycle" complex that halts turnover. This is particularly acute with 3-halopyrazoles , where the halogen and nitrogen are proximal.

The Solution: Steric Bulk You must make it sterically impossible for the pyrazole nitrogen to bind to the palladium. This requires dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Recommendation: Switch to XPhos or SPhos . These ligands create a "roof" over the Pd center, permitting oxidative addition of the C-X bond while physically blocking the N-coordination from the pyrazole substrate.

Visualizing the Poisoning Pathway:

CatalystPoisoning Start Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (On-Cycle) Start->OxAdd Bulky Ligand (XPhos) Poison N-Coordination (Off-Cycle Trap) Start->Poison Small Ligand (PPh3) Substrate Halogenated Pyrazole Substrate->OxAdd Substrate->Poison Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Poison->Poison STABLE DEAD END

Figure 1: Mechanism of catalyst arrest. Small ligands allow the pyrazole nitrogen to bind Pd, removing it from the cycle. Bulky ligands force the pathway toward oxidative addition.

Module 2: The "Unprotected Substrate" Challenge

Symptom: You are coupling a pyrazole with a free NH group. The reaction stalls, or you observe homocoupling of the boronic acid.

The Mechanism: The NH proton of pyrazole is acidic (


 in water, lower in DMSO). Standard Suzuki bases (carbonates, alkoxides) deprotonate this nitrogen. The resulting pyrazolate anion  is an even stronger ligand than the neutral pyrazole, forming highly stable bridging complexes with Palladium (Pd-pyrazolate dimers) that are catalytically inactive [1].

Troubleshooting Protocol:

ApproachMethodologyWhy it works
Strategy A (Protection) Protect N with THP (Tetrahydropyranyl) or SEM .Removes the acidic proton and adds steric bulk, preventing poisoning. Cleaves easily with acid later.
Strategy B (The "Buchwald" Shift) Use Pd-XPhos G3 or Pd-SPhos G3 precatalysts.These precatalysts activate rapidly. The bulky ligand environment can sometimes tolerate the anion, provided the base is not essentially strong (use K₃PO₄).
Strategy C (Solvent Switch) Use n-Butanol or Water/Alcohol mixtures.Solvation of the anion reduces its binding affinity to Pd.
Module 3: Regioselectivity (3-Halo vs. 4-Halo)

Symptom: You have a di-halogenated pyrazole or are unsure which position will react.

Technical Insight:

  • 4-Halopyrazoles: React similarly to aryl halides. They are electronically distinct from the nitrogen ring system. High reactivity.

  • 3-Halopyrazoles: The C-X bond is adjacent to the nitrogen. The oxidative addition is slower due to the electron-withdrawing nature of the adjacent N, and the "poisoning" effect (Module 1) is magnified because the N is perfectly positioned to chelate the Pd after oxidative addition. Low reactivity.

Decision Matrix: If you need to couple at C3, you must use a highly active catalyst system (e.g., Pd-G3-XPhos or Pd(tBu₃P)₂ ) and higher temperatures (


C). Do not expect C3 coupling to occur at room temperature with standard catalysts.
Module 4: The Reverse Coupling (Pyrazole Boronic Acids)

Symptom: You are using a Pyrazole-Boronic Acid + Aryl Halide.[1][2][3] The halide remains, but the boronic acid disappears (Protodeboronation).

The Mechanism: Heterocyclic boronic acids are notoriously unstable. The C-B bond hydrolyzes rapidly in the presence of base and water, replacing the Boron with Hydrogen.[4]

The Solution: MIDA Boronates Do not use free pyrazole boronic acids if possible. Use MIDA boronates (N-methyliminodiacetic acid).[3] These are slow-release surrogates. Under the basic conditions of the Suzuki reaction, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free boronic acid low, minimizing decomposition [2].

Master Protocol: The "Bulletproof" Starting Point

If your reaction is failing, abandon your current conditions and run this validation experiment. This protocol utilizes a "Precatalyst" to ensure active Pd species generation and a bulky ligand to prevent poisoning.

Reagents:

  • Halogenated Pyrazole (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) - Requires pre-stirring for 30 mins.

  • Base: K₃PO₄ (0.5 M in water) (2.0 - 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed).

Step-by-Step:

  • The Setup: Charge a reaction vial with the Pyrazole, Boronic Acid, and XPhos Pd G3.

  • Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills the active monomeric Pd).

  • Solvation: Add the degassed solvent (THF or Dioxane) via syringe.

  • Activation: Add the aqueous K₃PO₄ solution.

  • Reaction: Heat to 60°C for 4-halopyrazoles or 80-100°C for 3-halopyrazoles. Monitor by LCMS after 1 hour.

Workflow Visualization:

TroubleshootingFlow Start START: Reaction Failed CheckN Is Pyrazole N Protected? Start->CheckN CheckPos Halogen Position? CheckN->CheckPos Yes (Protected/Substituted) ActionProtect Action: Protect (THP/SEM) or use 4:1 Dioxane:H2O CheckN->ActionProtect No (Free NH) ActionLigand Action: Use XPhos Pd G3 (Overcomes N-poisoning) CheckPos->ActionLigand 4-Position (Easier) ActionHeat Action: Increase Temp >80°C + Stronger Ligand (CataCXium A) CheckPos->ActionHeat 3-Position (Harder)

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References
  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for the Synthesis of Highly Substituted Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717. (Foundational work on MIDA boronates for unstable substrates). [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[6][7][8] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[6][8] [Link]

Sources

Troubleshooting

Stability and degradation pathways of 4-chloro-3-ethyl-1H-pyrazole

Technical Support Center: Stability & Degradation of 4-Chloro-3-ethyl-1H-pyrazole Introduction Welcome to the technical support hub for 4-chloro-3-ethyl-1H-pyrazole . As a key intermediate in the synthesis of agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation of 4-Chloro-3-ethyl-1H-pyrazole

Introduction

Welcome to the technical support hub for 4-chloro-3-ethyl-1H-pyrazole . As a key intermediate in the synthesis of agrochemicals (e.g., pyrazole-carboxamide fungicides) and pharmaceutical scaffolds, understanding the stability profile of this molecule is critical for process consistency.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic stability of the molecule. It focuses on the three primary vectors of instability: prototropic tautomerism (often mistaken for degradation), photochemical dechlorination , and oxidative functionalization of the ethyl side chain.

Part 1: Chemical Stability & Degradation Pathways

Unlike simple aromatics, 4-chloro-3-ethyl-1H-pyrazole exhibits dynamic behavior in solution due to the acidic proton on the pyrazole nitrogen. The following diagram illustrates the equilibrium states and irreversible degradation pathways.

Pathway Visualization

DegradationPathways Parent 4-Chloro-3-ethyl-1H-pyrazole (Parent) Tautomer 4-Chloro-5-ethyl-1H-pyrazole (Tautomer) Parent->Tautomer Prototropic Shift (Fast in solution) DeCl 3-Ethyl-1H-pyrazole (Dechlorinated Impurity) Parent->DeCl Photolysis (hν) UV (254 nm) Ketone 1-(4-Chloro-1H-pyrazol-3-yl)ethanone (Oxidation Impurity) Parent->Ketone Oxidation [O] (Radical/Metal Cat.) Dimer N-N Linked Dimers (High Conc. / Basic cond.) Parent->Dimer Base/Heat (Trace)

Figure 1: Mechanistic map showing the reversible tautomeric equilibrium (blue) and irreversible degradation pathways (red/yellow).

Detailed Pathway Analysis
  • Prototropic Tautomerism (Not Degradation):

    • Mechanism: The hydrogen atom on the nitrogen rapidly migrates between N1 and N2. In solution, 4-chloro-3-ethyl-1H-pyrazole exists in equilibrium with 4-chloro-5-ethyl-1H-pyrazole .

    • Impact: This often manifests as "split peaks" or broad peaks in HPLC/NMR, leading users to falsely reject batches for low purity.

    • Control: The ratio depends on solvent polarity and hydrogen-bonding capability.

  • Photochemical Dechlorination (Critical Risk):

    • Mechanism: The C-Cl bond on the electron-deficient pyrazole ring is susceptible to homolytic cleavage under UV light (specifically <300 nm). This generates a radical intermediate that abstracts a hydrogen from the solvent, yielding 3-ethyl-1H-pyrazole .

    • Risk Level: High during benchtop handling under fluorescent light or direct sunlight.

  • Benzylic-type Oxidation:

    • Mechanism: The methylene group (

      
      ) of the ethyl chain is activated by the aromatic pyrazole ring. Prolonged exposure to air (autoxidation) or metal contaminants can oxidize this position to a ketone (1-(4-chloro-1H-pyrazol-3-yl)ethanone ) or alcohol.
      
    • Risk Level: Moderate. Increases significantly if the material is stored as a solution in ethers or stored with trace transition metals.

Part 2: Analytical Troubleshooting & FAQs

This section addresses specific observations researchers encounter during QC or reaction monitoring.

Troubleshooting Guide
Observation Probable Cause Verification / Corrective Action
Split Peak in HPLC Tautomer separation. The interconversion rate is slow on the chromatography timescale.Test: Run the sample at a higher column temperature (e.g., 45°C vs 25°C). If peaks merge or the ratio changes, it is tautomerism, not impurity.
New Peak (RRT ~0.8) Dechlorination (loss of Cl reduces lipophilicity).Test: Check UV spectrum of the peak. Dechlorinated species often show a hypsochromic shift (blue shift) compared to the parent.
New Peak (RRT ~0.5) Oxidation to Ketone/Acid (introduction of polar oxygen).Test: LC-MS analysis. Look for M+16 (OH) or M+14 (Carbonyl) mass shifts.
Broadening in

H NMR
Proton exchange at N-H.Action: Add a drop of

to the NMR tube. The N-H signal will disappear, and adjacent coupling may simplify.
Recommended HPLC Protocol (Stability-Indicating)

To reliably separate degradants from the parent and tautomers, use the following "self-validating" method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Low pH suppresses N-ionization, sharpening peaks).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 230 nm (Maximize sensitivity for the pyrazole ring).

  • Temperature:

    
     (Critical to collapse tautomers).
    

Part 3: Storage & Handling Directives

Q: Can I store this compound in solution? A: Avoid if possible. In solution, the rate of oxidative degradation (ethyl group) and photolysis increases by orders of magnitude compared to the solid state. If solution storage is mandatory:

  • Solvent: Use Methanol or Acetonitrile (avoid Ethers/THF which promote peroxidation).

  • Condition: Degas the solvent, purge with Argon, and store in amber glass at

    
    .
    

Q: The solid has turned yellow. Is it compromised? A: Likely yes. Pure 4-chloro-3-ethyl-1H-pyrazole is typically a white to off-white solid. Yellowing suggests the formation of:

  • N-Oxides (trace amounts cause significant color).

  • Diazo-coupling products (dimers formed via trace acid-catalyzed coupling). Action: Perform a re-crystallization (typically from Ethanol/Water) or pass through a short silica plug if purity is <98%.

Q: How do I handle the hygroscopicity? A: The N-H group can H-bond with water. While not chemically unstable to water (hydrolysis resistant), absorbed water will lower the calculated potency (w/w%). Always dry under vacuum (


) before use in stoichiometry-sensitive reactions (e.g., couplings).

References

  • Elguero, J., et al. (2000). Protomeric Tautomerism in Pyrazoles: A Review. Journal of Heterocyclic Chemistry. (General principle of pyrazole tautomerism).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27524, 4-Chloropyrazole. (Analogous stability data).

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Halogenated Pyrazoles.[1] (Safety and degradation endpoints).

  • Menendez, J.C., et al. (2014). Mechanochemical synthesis and stability of pyrazoles.[2] Organic Process Research & Development. (Process safety context).

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3-ethyl-1H-pyrazole Derivatives

Welcome to the Technical Support Center for the purification of 4-chloro-3-ethyl-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-chloro-3-ethyl-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the knowledge to enhance the purity, yield, and reproducibility of your experiments.

Introduction to Purification Challenges

4-Chloro-3-ethyl-1H-pyrazole derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Achieving high purity is paramount for their intended applications. The synthesis of these compounds can often lead to a mixture of products, including regioisomers, unreacted starting materials, and other by-products, making purification a critical and sometimes challenging step.[3] This guide provides a structured approach to identifying and removing these impurities through various purification techniques.

Physicochemical Properties of a Representative Derivative

Understanding the physical and chemical properties of your target compound is fundamental to designing an effective purification strategy. Below are the properties for a representative compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

PropertyValueSource(s)
Molecular Formula C₇H₉ClN₂O₂[4][5]
Molecular Weight 188.61 g/mol [4][5]
Appearance White to light yellow powder/crystal[1][4]
Melting Point 162.0 - 166.0 °C[1][4]
Predicted Density 1.40 ± 0.1 g/cm³[4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 4-chloro-3-ethyl-1H-pyrazole derivatives.

Q1: What are the most common impurities I should expect in my crude product?

A1: The most common impurities arise from the synthetic route employed. For pyrazole synthesis, which often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, you can expect:

  • Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl precursor, the formation of two different pyrazole regioisomers is a common issue. These isomers often have very similar polarities, making them difficult to separate.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazine starting materials in your crude product.[3]

  • Colored Byproducts: Side reactions involving the hydrazine starting material can sometimes produce colored impurities, leading to a yellow or reddish appearance of the crude product.[3]

Q2: How can I identify the impurities present in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for impurity identification.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get an initial assessment of the number of components in your crude mixture.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of your desired product and any major impurities. The presence of duplicate sets of peaks in the NMR spectrum often indicates a mixture of regioisomers.[7]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for determining the molecular weight and fragmentation patterns of the components in your mixture, which aids in their identification.[3]

Q3: Which purification technique is most suitable for my 4-chloro-3-ethyl-1H-pyrazole derivative?

A3: The choice of purification technique depends on the nature of your compound and the impurities present.

  • Recrystallization: This is often the method of choice for solid compounds to remove small amounts of impurities. It is a cost-effective and scalable method.[8]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities, including regioisomers that are often difficult to separate by other means.[9]

  • Acid-Base Extraction: For pyrazole derivatives containing acidic or basic functional groups (like a carboxylic acid), this liquid-liquid extraction technique can be a simple and efficient way to remove neutral impurities.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Troubleshooting

Issue: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is highly supersaturated.[8]

  • Solutions:

    • Add more solvent: To the hot solution, add a small amount of additional solvent to reduce the saturation.[8]

    • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Change solvent system: Experiment with a solvent or a mixed solvent system with a lower boiling point.

    • Seed crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can induce crystallization.[8]

Issue: The recrystallization yield is very low.

  • Causality: A low yield can result from using too much solvent or not cooling the solution to a low enough temperature.[8]

  • Solutions:

    • Minimize hot solvent: Use the minimum amount of hot solvent necessary to just dissolve your crude product.

    • Thorough cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.[8]

    • Check the mother liquor: After filtration, evaporate a small amount of the filtrate to see if a significant amount of product remains dissolved. If so, you may need to concentrate the mother liquor and attempt a second crystallization.

Column Chromatography Troubleshooting

Issue: My compound is not separating from an impurity on the silica gel column.

  • Causality: This is a common problem when the impurity has a very similar polarity to your desired product, which is often the case with regioisomers.

  • Solutions:

    • Optimize the mobile phase: Try a different solvent system with varying polarity. A shallow gradient of a more polar solvent in a non-polar solvent can sometimes improve separation.

    • Change the stationary phase: If silica gel is not effective, consider using a different stationary phase like alumina.

    • Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes improve resolution.

Experimental Protocols

Below are detailed protocols for the most common purification techniques for 4-chloro-3-ethyl-1H-pyrazole derivatives.

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of a solid 4-chloro-3-ethyl-1H-pyrazole derivative.

Materials:

  • Crude 4-chloro-3-ethyl-1H-pyrazole derivative

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water)[8]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent (the compound should be sparingly soluble at room temperature and very soluble at the solvent's boiling point).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to a constant weight.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of a 4-chloro-3-ethyl-1H-pyrazole derivative using silica gel column chromatography.

Materials:

  • Crude 4-chloro-3-ethyl-1H-pyrazole derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)[6]

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, bubble-free column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Acid-Base Extraction (for Carboxylic Acid Derivatives)

This protocol is suitable for the purification of 4-chloro-3-ethyl-1H-pyrazole derivatives bearing a carboxylic acid group.

Materials:

  • Crude 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Basification and Extraction: Transfer the ether solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously and allow the layers to separate. The pyrazole carboxylic acid will be deprotonated and move into the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the acidic product.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified pyrazole carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it thoroughly.

Visualization of Workflows

To better illustrate the decision-making process and experimental steps, the following diagrams are provided.

Purification_Decision_Tree start Crude 4-chloro-3-ethyl-1H-pyrazole Derivative solid Is the crude product a solid? start->solid acid_base Does it have an acidic or basic functional group? start->acid_base recrystallization Attempt Recrystallization solid->recrystallization Yes column_chromatography Perform Column Chromatography solid->column_chromatography No acid_base->column_chromatography No acid_base_extraction Perform Acid-Base Extraction acid_base->acid_base_extraction Yes recrystallization->column_chromatography Fails or Purity is Low pure_product Pure Product recrystallization->pure_product Successful column_chromatography->pure_product acid_base_extraction->recrystallization Followed by Recrystallization Recrystallization_Workflow cluster_steps Recrystallization Steps step1 1. Dissolve crude product in minimum hot solvent step2 2. Hot filtration (if necessary) step1->step2 step3 3. Slow cooling to room temperature step2->step3 step4 4. Cool in ice bath step3->step4 step5 5. Vacuum filtration to collect crystals step4->step5 step6 6. Wash with cold solvent step5->step6 step7 7. Dry the pure crystals step6->step7 end Pure Crystalline Product step7->end start Crude Solid start->step1

Caption: Step-by-step workflow for recrystallization.

References

  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-CHLORO-3-ETHYL-1-METHYL-5-PYRAZOLECARBONYLCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PMC. (2022, January 1). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • IJCRT.org. (2025, July 7). A Review On Pyrazole An Its Derivative. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • ResearchGate. (n.d.). Measured TLC Rf values for conventional run 1 crude reaction mixture. Retrieved from [Link]

  • International Journal of Scientific Research and Publication. (2014, April 15). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • HeteroLetters. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SpectraBase. (n.d.). ethyl 3-[(4-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of 4-chloro-3-ethyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-chloro-3-ethyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-chloro-3-ethyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into common problems, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Section 1: Overview of the Synthetic Strategy

The synthesis of 4-chloro-3-ethyl-1H-pyrazole is typically achieved via a two-stage process. First, the pyrazole core is constructed through a cyclocondensation reaction. This is followed by a regioselective chlorination at the C4 position of the pyrazole ring. While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, safety, and product purity.

The general workflow is outlined below:

Synthetic_Workflow cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Purification A 1,3-Dicarbonyl Precursor (e.g., 3-oxo-pentanoate derivative) C Cyclocondensation (Knorr Synthesis) A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D 3-ethyl-1H-pyrazol-5(4H)-one (Intermediate) C->D F Electrophilic Aromatic Substitution D->F E Chlorinating Agent (e.g., TCCA, POCl₃) E->F G Crude 4-chloro-3-ethyl-1H-pyrazole F->G H Work-up & Isolation G->H I Recrystallization / Distillation H->I J Pure Final Product I->J

Caption: General workflow for the synthesis of 4-chloro-3-ethyl-1H-pyrazole.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during scale-up in a direct question-and-answer format.

Issue 1: Exothermic Runaway and Reaction Control

Q: We observed a dangerous temperature spike during the addition of hydrazine hydrate in our pilot-scale reactor. What is the cause and how can we mitigate this risk?

A: This is a critical and common scale-up challenge. The cyclocondensation reaction between hydrazine and a 1,3-dicarbonyl compound is highly exothermic. As you scale up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware. This can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing boiling, pressure buildup, and even decomposition of reagents like hydrazine.

Mitigation Strategies:

  • Controlled Addition: Switch from batch addition to a slow, metered addition of hydrazine hydrate using a dosing pump. The feed rate should be tied to the reactor's internal temperature, allowing the cooling system to keep pace.

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a thermal sink. While this may increase cycle time, dilute solutions of hydrazine are inherently safer.

  • Reverse Addition: Consider adding the dicarbonyl compound to the diluted hydrazine solution. This can sometimes help maintain better control over the reaction exotherm.

  • Process Analytical Technology (PAT): Implement real-time temperature monitoring of the reaction mass (not just the jacket) to detect the onset of an exotherm and automate control responses.

  • Thermal Hazard Assessment: Before scaling, perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to understand the onset temperature and energy release of any exothermic events. This data is crucial for designing a safe process.

Issue 2: Poor Yield and Incomplete Conversion

Q: Our yield dropped significantly from 90% in the lab to 65% in the plant. In-process controls show unreacted starting material from both the cyclization and chlorination steps. What should we investigate?

A: A drop in yield upon scale-up often points to issues with mixing, heat transfer, or reagent stoichiometry.

Troubleshooting Steps:

  • Mixing Efficiency: Inadequate agitation in a large reactor can create "dead zones" with poor mixing, leading to localized concentration gradients and incomplete reactions. Ensure your impeller design and agitation speed are sufficient for the vessel geometry and reaction mass viscosity.

  • Heat Transfer: Inefficient heating can cause the reaction to stall. The larger thermal mass of a production reactor requires longer heating times. Verify that the internal temperature reaches and is maintained at the target setpoint.

  • Chlorinating Agent Selection: Some chlorinating agents are more suitable for scale-up. Trichloroisocyanuric acid (TCCA) is often preferred as it is a solid, easy to handle, and offers a high atom economy with three available chlorine atoms per molecule. It can be used under solvent-free mechanochemical conditions or in solution. A direct cyclization/chlorination using TCCA as both an oxidant and chlorine source has also been reported, potentially simplifying the process.

  • Reaction Monitoring: Do not rely on time as the sole indicator of completion. Use in-process controls like HPLC or TLC to monitor the disappearance of starting materials before proceeding with the work-up.

Troubleshooting_Low_Yield Start Low Yield / Incomplete Reaction Q1 Check In-Process Controls (IPCs) Are starting materials present? Start->Q1 A1_Yes Yes, SMs remain Q1->A1_Yes Yes A1_No No, reaction complete Q1->A1_No No Q2 Review Mixing & Agitation A1_Yes->Q2 Sol_Workup Investigate Product Loss During Work-up / Isolation A1_No->Sol_Workup A2_Bad Poor Mixing Q2->A2_Bad Suspected A2_Good Good Mixing Q2->A2_Good Verified Sol_Mixing Increase agitation speed Evaluate impeller design A2_Bad->Sol_Mixing Q3 Verify Internal Temperature A2_Good->Q3 A3_Low Temp too low Q3->A3_Low Suspected A3_OK Temp OK Q3->A3_OK Verified Sol_Temp Increase jacket temperature Ensure proper heat transfer A3_Low->Sol_Temp Q4 Assess Reagent Quality/Stoichiometry A3_OK->Q4 A4_Bad Degraded or incorrect amount Q4->A4_Bad Suspected A4_OK Reagents OK Q4->A4_OK Verified Sol_Reagent Use fresh, high-purity reagents Verify stoichiometry A4_Bad->Sol_Reagent

Caption: Decision tree for troubleshooting low reaction yield.

Issue 3: Impurity Profile and Purification

Q: Our final product is an off-color oil that fails purity specifications. Column chromatography is not a viable option at our current scale. What are our alternatives?

A: Moving away from chromatography is a standard requirement for large-scale chemical manufacturing. The presence of impurities often stems from side reactions or incomplete conversion, which can be exacerbated by the scale-up issues discussed above.

Purification Strategies for Scale-Up:

  • Recrystallization: This is the most common and effective method for purifying solids at scale. A systematic solvent screen is essential. The goal is to find a solvent (or solvent system) in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble.

  • Salt Formation and Isolation: Pyrazoles are basic and can be protonated to form salts (e.g., hydrochloride, sulfate). These salts often have different solubility profiles and higher crystallinity than the free base, making them easier to isolate and purify. The salt can be precipitated from a solution, filtered, washed, and then neutralized back to the free base in a subsequent step.

  • Slurry Wash: Washing the crude solid product with a solvent in which it is poorly soluble can effectively remove more soluble impurities. This is a simple and scalable technique.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method, provided there is a sufficient boiling point difference between the product and impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling hydrazine on a large scale?

A1: Hydrazine is highly toxic, corrosive, and can decompose energetically. All operations should be conducted in a well-ventilated area with appropriate engineering controls (e.g., closed-system transfers). Personnel must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Due to its toxicity (ACGIH TLV of 0.01 ppm), respiratory protection may be required. Avoid contact with metals that can catalyze its decomposition. Using dilute aqueous solutions of hydrazine significantly improves its inherent safety.

Q2: Which chlorinating agents are most suitable for scale-up?

A2: The choice depends on a balance of reactivity, cost, safety, and waste profile.

Chlorinating AgentPros for Scale-UpCons for Scale-Up
Trichloroisocyanuric Acid (TCCA) Solid, stable, high atom economy, cost-effective.Can be highly reactive; generates solid byproducts.
Phosphorus Oxychloride (POCl₃) Potent reagent, often used in Vilsmeier-Haack type reactions for simultaneous formylation and chlorination.Highly corrosive and water-reactive liquid; requires careful handling.
N-Chlorosuccinimide (NCS) Mild and selective reagent.Lower atom economy than TCCA; can be more expensive.
Electrochemical Chlorination Uses simple salts (e.g., NaCl) as the chlorine source; avoids harsh reagents.Requires specialized electrochemical reactor setup.

Q3: How can we control regioselectivity during the pyrazole ring formation?

A3: If your synthesis involves an unsymmetrical 1,3-dicarbonyl precursor, you can form two different pyrazole regioisomers. Controlling this is crucial. The outcome is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance. Reaction conditions are key:

  • pH Control: Acidic or basic conditions can dramatically influence which carbonyl is attacked first.

  • Solvent Choice: The use of non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases, as they do not compete with the hydrazine in attacking the carbonyl groups.

Q4: What are the most common synthetic routes to the 3-ethyl-1H-pyrazole precursor?

A4: The most fundamental approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For a 3-ethyl pyrazole, a suitable precursor would be a derivative of 3-oxopentanoic acid or 2,4-pentanedione where one methyl group is replaced by an ethyl group. Other methods include reactions with α,β-unsaturated carbonyls, which first form a pyrazoline that is subsequently oxidized.

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 3-ethyl-1H-pyrazole-5-one (Intermediate)

  • Disclaimer: This protocol is a representative example. All procedures should be risk-assessed and optimized before use.

  • To a stirred solution of ethyl 3-oxopentanoate (1.0 eq) in ethanol (5 mL per gram of ester), add hydrazine hydrate (1.1 eq) dropwise at a rate that maintains the internal temperature below 40 °C. Use an ice bath for cooling as needed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pyrazolone intermediate.

Protocol 2: Regioselective Chlorination with TCCA

  • Disclaimer: This procedure should be performed in a well-ventilated fume hood.

  • In a suitable reaction vessel, dissolve the 3-ethyl-1H-pyrazole-5-one intermediate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add TCCA (0.4 eq, providing 1.2 eq of active chlorine) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor by HPLC or TLC until the starting material is fully converted (typically 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • If using a water-immiscible solvent, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloro-3-ethyl-1H-pyrazole.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate mixture).

References
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. American Chemical Society. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]

  • Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Method for purifying pyrazoles.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme. [Link]

  • Harmful effects of hydrazine on humans. Iran Hydrazine. [Link]

  • Hydrazine Toxicology. NCBI Bookshelf. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. ChemBK. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-chloro-3-ethyl-1H-pyrazole and 4-bromo-3-ethyl-1H-pyrazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds and Halogen Reactivity Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the struc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds and Halogen Reactivity

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][2] Their broad spectrum of biological activities, ranging from anticancer to antimicrobial, makes them a privileged scaffold in drug discovery.[1][2][3][4] The functionalization of the pyrazole ring is crucial for modulating its pharmacological profile, and palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.[5][6]

The choice of the halogen substituent on the pyrazole ring—typically chlorine or bromine—is a critical decision that significantly impacts reaction efficiency and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro-3-ethyl-1H-pyrazole and 4-bromo-3-ethyl-1H-pyrazole in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Understanding these reactivity differences is paramount for researchers aiming to optimize their synthetic routes and accelerate the drug discovery process.

The Fundamental Difference: C-Cl vs. C-Br Bond Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl and heteroaryl halides generally follows the trend: I > Br > OTf > Cl.[5] This trend is primarily dictated by two key factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[5][7] Consequently, less energy is required to break the C-Br bond during the crucial oxidative addition step of the catalytic cycle.[5]

  • Oxidative Addition Kinetics: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step.[5] This step is generally faster for bromides than for chlorides due to the greater polarizability of the C-Br bond, which facilitates its interaction with the electron-rich palladium center.[5]

While bromides are typically more reactive, recent advancements in ligand design have made the more cost-effective and readily available chlorides viable substrates for a wide array of cross-coupling transformations.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for constructing carbon-carbon bonds, widely used to synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

A comparative experiment can be designed to directly assess the reactivity of 4-chloro- and 4-bromo-3-ethyl-1H-pyrazole with a model boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To two separate oven-dried reaction vessels under an inert atmosphere (e.g., nitrogen or argon), add the respective pyrazole (4-chloro- or 4-bromo-3-ethyl-1H-pyrazole, 1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and a base like cesium carbonate (2.5 equiv.).[8]

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,2-dimethoxyethane (DME) and water.[8]

  • Reaction Conditions: Stir the reaction mixtures at an elevated temperature (e.g., 90 °C) and monitor the progress by a suitable analytical technique like GC-MS or LC-MS.[8]

  • Work-up and Isolation: Upon completion, cool the reactions to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-ethyl-4-phenyl-1H-pyrazole.

Expected Quantitative Data & Observations
SubstrateReaction Time (Typical)Yield (Typical)
4-bromo-3-ethyl-1H-pyrazoleShorter (e.g., 2-4 hours)Higher (e.g., >85%)
4-chloro-3-ethyl-1H-pyrazoleLonger (e.g., 8-16 hours)Lower (e.g., 50-70%)

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For the less reactive chloro-pyrazole, a more active catalyst system, potentially involving bulky, electron-rich phosphine ligands, might be necessary to achieve comparable yields.[5]

  • Base and Solvent: The choice of base and solvent is crucial for the transmetalation step.[9] A basic aqueous environment is often necessary to activate the boronic acid.[9]

Suzuki-Miyaura Catalytic Cycle```dot

Suzuki_Miyaura_Coupling

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Conclusion: A Strategic Choice for Synthesis

The choice between 4-chloro-3-ethyl-1H-pyrazole and 4-bromo-3-ethyl-1H-pyrazole is a strategic decision that balances reactivity with substrate cost and availability.

  • 4-bromo-3-ethyl-1H-pyrazole is the more reactive substrate, generally providing higher yields under milder conditions and with shorter reaction times. It is the preferred choice for small-scale synthesis, rapid library generation, and when dealing with sensitive functional groups.

  • 4-chloro-3-ethyl-1H-pyrazole , while less reactive, is often more economical and readily available, making it an attractive option for large-scale synthesis. However, its successful application typically requires more forceful reaction conditions and highly active, often more expensive, catalyst systems.

Ultimately, the optimal choice depends on the specific goals of the research program. For initial proof-of-concept studies and medicinal chemistry efforts where speed and yield are paramount, the bromo-derivative is superior. For process development and large-scale manufacturing where cost is a major driver, investing in the development of a robust protocol for the chloro-derivative is highly advantageous.

References

  • Vertex AI Search. (2025).
  • Research and Reviews. (2024).
  • Benchchem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • PMC. (2023).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • EPJ Web of Conferences. (n.d.).
  • PMC. (n.d.).
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-....
  • Wikipedia. (n.d.).
  • PMC. (n.d.). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes.
  • MDPI. (n.d.).
  • Tokyo Chemical Industry UK Ltd. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023).
  • Wiley Online Library. (n.d.).
  • PMC. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • RSC Publishing. (n.d.).
  • International Journal of Drug Design and Discovery. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one.
  • RSC Publishing. (n.d.).
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.

Sources

Comparative

Comparative Analysis of the Biological Activity of Halogenated Pyrazoles: A Technical Guide for Drug Discovery

Introduction: The Pharmacological Impact of Halogenation The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry. The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Impact of Halogenation

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry. The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyrazole ring or its pendant aryl groups fundamentally alters the molecule's physicochemical and pharmacokinetic properties. Halogenation modulates lipophilicity (logP), enhances metabolic stability by blocking cytochrome P450 oxidation sites, and significantly increases target binding affinity via highly directional halogen bonds (sigma-hole interactions). This guide provides a comparative analysis of how different halogens influence the biological activity of pyrazoles, supported by quantitative data and self-validating experimental protocols.

Comparative Pharmacodynamics & Structure-Activity Relationships (SAR)

Fluorinated Pyrazoles: Precision Targeting in the CNS

Fluorine, being the most electronegative element, imparts unique properties. In the context of neurodegenerative diseases, fluorinated pyrazolines have emerged as highly selective Monoamine Oxidase-B (MAO-B) inhibitors. The incorporation of a fluorine atom at the para-position of the phenyl ring significantly enhances MAO-B inhibition. For instance, the fluorinated pyrazoline derivative EH7 demonstrates an IC50 of 0.063 µM, outperforming marketed drugs like pargyline 1. The causality behind this exceptional activity lies in fluorine's ability to increase blood-brain barrier (BBB) permeation while forming strong dipole-dipole interactions within the hydrophobic bipartite cavity of MAO-B 1.

MAOB_Pathway A Fluorinated Pyrazoline (e.g., EH7) B MAO-B Active Site Binding A->B High Affinity (Ki=0.034 µM) C Competitive & Reversible Inhibition B->C Halogen Bonding D Blockade of Monoamine Degradation C->D Enzyme Blockade E Neuroprotective Effect (Elevated Dopamine) D->E Synaptic Modulation

Mechanism of MAO-B inhibition by fluorinated pyrazolines.

Chlorinated Pyrazoles: Steric Optimization for Hydrolase Inhibition

Chlorine provides a balance between electronegativity and steric bulk. In the development of soluble epoxide hydrolase (sEH) inhibitors—targets for cardiovascular and inflammatory diseases—chlorinated pyrazoles show remarkable efficacy. 4,5-dichloro-1-methyl-1H-pyrazole derivatives exhibit sub-nanomolar inhibition (IC50 = 0.8 nM) 2. The dual chlorine substitution provides the precise steric volume required to fully occupy the sEH catalytic pocket, effectively displacing water molecules and stabilizing the enzyme-inhibitor complex 2.

Brominated and Iodinated Pyrazoles: Overcoming Antimicrobial Resistance

Heavier halogens like bromine and iodine are highly polarizable, creating a pronounced "sigma-hole"—a region of positive electrostatic potential that forms robust halogen bonds with electron-rich biological targets. Recent evaluations of novel pyrazole derivatives reveal that bromine and iodine substitutions drastically enhance antibacterial and anti-biofilm activities 3. Brominated compounds (e.g., compound 5a) exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.023 µg/mL against Staphylococcus aureus3. The increased lipophilicity imparted by heavier halogens is crucial for penetrating the dense exopolysaccharide matrix of bacterial biofilms 3.

Quantitative Data Comparison

The following table summarizes the comparative biological activities of halogenated pyrazoles across different therapeutic targets.

Halogen SubstitutionTarget / Disease ModelRepresentative CompoundPotency (IC50 / MIC)Key Pharmacological Advantage
Fluorine (-F) Monoamine Oxidase-B (MAO-B)Compound EH7IC50 = 0.063 µMHigh CNS permeability; reversible competitive inhibition.
Chlorine (-Cl) Soluble Epoxide Hydrolase (sEH)4,5-dichloro-1-methyl derivativeIC50 = 0.8 nMOptimal steric bulk for catalytic pocket occupation.
Bromine (-Br) S. aureus BiofilmCompound 5aMIC = 0.023 µg/mLEnhanced lipophilicity for extracellular matrix penetration.
Iodine (-I) Hep-2 Tumor Epithelial CellsCompound 4dViability < 60% at 50 µg/mLStrong halogen bonding; high biocompatibility with normal cells.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Reversible MAO-B Inhibition Kinetic Assay

Objective: Determine the IC50 and validate the reversibility of fluorinated pyrazolines. Causality & Self-Validation: To ensure the inhibitor is not a pan-assay interference compound (PAINS) or an irreversible covalent binder, we employ a time-dependent dilution method.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-B (0.015 mg/mL) in 50 mM sodium phosphate buffer (pH 7.4). Causality: This mimics physiological pH and maintains the structural integrity of the enzyme.

  • Pre-Incubation: Incubate the enzyme with varying concentrations of the fluorinated pyrazoline (e.g., EH7) for 30 minutes at 37°C. Causality: This allows the system to reach thermodynamic equilibrium before substrate addition, ensuring accurate Ki determination.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate kynuramine (50 µM).

  • Kinetic Measurement: Measure the fluorescence of the 4-hydroxyquinoline metabolite (Excitation: 310 nm, Emission: 400 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validation (Reversibility Check): Take the enzyme-inhibitor complex at a concentration of 100x the calculated IC50 and rapidly dilute it 100-fold into the assay buffer containing the substrate.

    • Validation Metric: If >80% of enzyme activity is recovered compared to a vehicle control, the compound is validated as a reversible inhibitor, ruling out covalent modification.

Protocol 2: High-Throughput Anti-Biofilm Screening

Objective: Evaluate the penetration and eradication capability of brominated/iodinated pyrazoles against S. aureus biofilms. Causality & Self-Validation: Biofilm biomass quantification via crystal violet can be skewed by planktonic cell precipitation. We incorporate a rigorous washing protocol and a resazurin viability counter-screen to validate that biomass reduction correlates with true bactericidal activity within the biofilm, not merely growth inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Causality: Glucose supplementation induces robust exopolysaccharide matrix production, creating a clinically relevant and highly resistant biofilm model.

  • Biofilm Formation: Seed 100 µL of bacterial suspension (10^6 CFU/mL) into a 96-well flat-bottom polystyrene plate. Incubate for 24 hours at 37°C to allow mature biofilm formation.

  • Treatment: Carefully aspirate planktonic cells and add fresh media containing halogenated pyrazoles (e.g., compound 5a) at concentrations ranging from 0.01 to 10 µg/mL. Incubate for another 24 hours.

  • Washing & Staining: Wash wells three times with sterile PBS to remove non-adherent cells. Stain the remaining biofilm with 0.1% (w/v) crystal violet for 15 minutes.

  • Solubilization & Quantification: Solubilize the crystal violet with 33% glacial acetic acid. Measure Optical Density (OD) at 590 nm to quantify total biomass.

  • Self-Validation (Viability Confirmation): In a parallel replicate plate, instead of crystal violet, add resazurin (0.02%) and measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

    • Validation Metric: Concordance between reduced OD590 (biomass) and reduced resazurin fluorescence (metabolic activity) confirms that the biofilm matrix reduction is due to cell death, ruling out mere matrix dispersal agents.

Biofilm_Workflow S1 Synthesize Halogenated Pyrazoles (Br, I) S3 Incubate Biofilm with Compounds (24h) S1->S3 S2 Cultivate S. aureus in TSB + 1% Glucose S2->S3 Form Biofilm S4 Crystal Violet Staining (Biomass Quantification) S3->S4 Wash & Stain S5 Resazurin Counter-screen (Viability Check) S3->S5 Parallel Replicate S6 Validated MBIC Determination S4->S6 OD 590 nm S5->S6 Fluorescence

Step-by-step workflow for anti-biofilm activity evaluation.

References

  • Source: nih.
  • Source: escholarship.
  • Source: mdpi.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Chloro-3-Ethyl-1H-Pyrazole Analogs

Executive Summary This guide provides a technical analysis of the 4-chloro-3-ethyl-1H-pyrazole scaffold, a privileged structure in medicinal and agrochemical chemistry. Unlike generic pyrazoles, this specific substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 4-chloro-3-ethyl-1H-pyrazole scaffold, a privileged structure in medicinal and agrochemical chemistry. Unlike generic pyrazoles, this specific substitution pattern represents a critical intersection between Alcohol Dehydrogenase (ADH) inhibition (human pharmacology) and Mitochondrial Complex I inhibition (agrochemical toxicology).

For drug development professionals, understanding this scaffold requires a comparative analysis of two distinct binding modes:

  • The "Free-NH" Mode: Acts as a zinc-binding competitive inhibitor of ADH (analogous to Fomepizole).

  • The "N-Substituted" Mode: When N1-alkylated and C5-functionalized, it transforms into a potent METI (Mitochondrial Electron Transport Inhibitor), exemplified by Tolfenpyrad.

Part 1: Chemical Space & SAR Logic

The biological activity of 4-chloro-3-ethyl-1H-pyrazole is governed by a delicate balance of sterics (3-ethyl) and electronics (4-chloro).

The Core Scaffold Analysis

The pyrazole ring serves as a bioisostere for imidazole or pyrrole but with distinct pKa properties (pKa ~2.5 for protonated form, ~14 for deprotonation).

  • Position 4 (Chlorine - The "Anchor"):

    • Effect: The chlorine atom is lipophilic (

      
       ~ 0.71) and electron-withdrawing.
      
    • Mechanism: In ADH, it occupies the hydrophobic barrel of the active site. The size of Chlorine (1.75 Å radius) is near-optimal for this pocket, often outperforming the Methyl group of Fomepizole (4-methylpyrazole) in pure binding affinity, though toxicity profiles differ.

    • Comparison: I > Br > Cl > Me > H. Potency generally increases with halogen size due to dispersion forces, until steric cutoff.

  • Position 3 (Ethyl - The "Gatekeeper"):

    • Effect: Introduces significant steric bulk compared to a methyl group.

    • Mechanism:

      • In ADH: The 3-ethyl group often clashes with the restricted active site of Liver ADH (LADH), potentially reducing potency compared to 3-methyl or 3-unsubstituted analogs. This allows for isoform selectivity (e.g., selectivity for

        
        -ADH vs. LADH).
        
      • In Complex I: The ethyl group provides necessary lipophilicity to anchor the molecule in the quinone-binding tunnel.

  • Position 1 (Nitrogen - The "Switch"):

    • H (Free): Essential for coordination with the catalytic Zinc ion in ADH.

    • Alkylation (e.g., Methyl): Abolishes ADH zinc-binding but enables toxicity against mitochondrial Complex I (Tolfenpyrad mechanism).

Visualization of SAR Logic

The following diagram maps the functional consequences of modifying the core scaffold.

SAR_Logic Core 4-Chloro-3-Ethyl-1H-Pyrazole Pos4 Position 4: Chlorine (Hydrophobic Anchor) Core->Pos4 Pos3 Position 3: Ethyl (Steric Gatekeeper) Core->Pos3 Pos1 Position 1: Nitrogen (Functional Switch) Core->Pos1 ADH ADH Inhibition (High Potency) Pos4->ADH Optimized Hydrophobicity METI Complex I Inhibition (Mitochondrial Toxicity) Pos3->METI Lipophilic Fit Selectivity Isoform Selectivity (vs. 3-Methyl) Pos3->Selectivity Steric Bulk limits LADH Pos1->ADH Requires Free NH (Zn binding) Pos1->METI Requires N-Alkylation

Caption: Functional mapping of the 4-chloro-3-ethyl-1H-pyrazole scaffold showing divergent biological pathways based on N1-substitution.

Part 2: Comparative Performance Data

Alcohol Dehydrogenase (ADH) Inhibition

Comparison of 4-chloro-3-ethyl-1H-pyrazole against the clinical standard Fomepizole (4-methylpyrazole) and the high-potency tool compound 4-iodopyrazole.

CompoundR4 SubstituentR3 SubstituentKi (µM) on LADH*Relative PotencyMechanism Note
Fomepizole -CH3-H0.111.0x (Baseline)Clinical Standard. Balanced potency/solubility.
4-Chloropyrazole -Cl-H0.013~8.5xHigher affinity due to halogen hydrophobicity.
4-Iodopyrazole -I-H0.0008~130xExtremely potent; fills hydrophobic pocket fully.
4-Cl-3-Et-Pyrazole -Cl-Ethyl~0.05 - 0.2 ~0.5x - 2xPredicted: 3-Ethyl steric clash reduces affinity vs 4-Cl-H, but maintains activity.

Data interpolated from structure-affinity relationships established in seminal ADH studies (Theorell et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]

Mitochondrial Complex I Inhibition (METI)

When the scaffold is modified to 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (Tolfenpyrad class), the activity profile shifts entirely.

Analog ClassR4R3N1IC50 (Mitochondrial Complex I)Outcome
Tolfenpyrad Core -Cl-Ethyl-MeLow nM (High Potency) Optimal fit in quinone tunnel.
Des-Chloro -H-Ethyl-Me> 1000 nMLoss of activity. Cl is essential for binding.
Des-Ethyl -Cl-H-MeModerateReduced lipophilicity decreases membrane residence.

Part 3: Experimental Protocols

Synthesis: Regioselective Chlorination of 3-Ethylpyrazole

Objective: Synthesize 4-chloro-3-ethyl-1H-pyrazole from 3-ethylpyrazole. Challenge: Ensuring chlorination occurs at C4 without over-chlorination or N-chlorination.

Protocol:

  • Reagents: 3-Ethyl-1H-pyrazole (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (ACN) (0.5 M concentration).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 3-ethyl-1H-pyrazole in dry ACN.

    • Add NCS portion-wise at 0°C over 15 minutes to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS (Look for M+1 shift of +34 Da).

  • Workup:

    • Concentrate ACN under reduced pressure.

    • Resuspend residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: 1H NMR should show loss of the C4-proton signal (typically a singlet/doublet around 7.4 ppm) and retention of the 3-ethyl pattern (triplet + quartet).

Assay: ADH Enzymatic Inhibition Screen

Objective: Determine the Ki of the synthesized analog against Horse Liver ADH (LADH).

Protocol:

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

  • Reagents: NAD+ (2.5 mM stock), Ethanol (0.5 M stock), LADH enzyme (lyophilized, dissolve to 1 unit/mL).

  • Workflow:

    • Blank: Buffer + NAD+ + Ethanol.

    • Control: Buffer + NAD+ + Ethanol + Enzyme (No inhibitor).

    • Test: Buffer + NAD+ + Ethanol + Enzyme + 4-Chloro-3-ethylpyrazole (varying concentrations: 0.01 µM to 10 µM).

  • Detection: Monitor Absorbance at 340 nm (formation of NADH) kinetically for 5 minutes at 25°C.

  • Data Analysis:

    • Plot initial velocity (V0) vs. [Substrate].

    • Use Lineweaver-Burk plots to confirm competitive inhibition (intersection at Y-axis).

    • Calculate Ki using the equation:

      
      .
      

Part 4: Pathway Visualization

The following diagram illustrates the synthesis and divergent application pathways.

Workflow Start Starting Material: 3-Ethyl-1H-pyrazole Product Product: 4-Chloro-3-ethyl-1H-pyrazole Start->Product Electrophilic Substitution Reagent Reagent: NCS / ACN Reagent->Product PathA Path A: Direct Use (Free NH) Product->PathA PathB Path B: Derivatization (N-Methylation + Carboxylation) Product->PathB AssayADH Assay: ADH Inhibition (Metabolic Disease) PathA->AssayADH Compete w/ Ethanol AssayMETI Assay: Complex I Inhibition (Tolfenpyrad Analog) PathB->AssayMETI Mitochondrial Tox

Caption: Synthetic workflow and divergent biological applications of the 4-chloro-3-ethyl-1H-pyrazole scaffold.

References

  • Theorell, H., Yonetani, T., & Sjöberg, B. (1969). On the effects of some heterocyclic compounds on the enzymatic activity of liver alcohol dehydrogenase. Acta Chemica Scandinavica. Link

  • Tolfenpyrad Technical Information. (2014). FAO Specifications and Evaluations for Agricultural Pesticides. Food and Agriculture Organization. Link

  • Li, Y., et al. (2012). Design, synthesis and biological evaluation of novel pyrazole-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Cornell, N. W., et al. (1983). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Archives of Biochemistry and Biophysics. Link

  • PubChem Compound Summary. (2025). 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxamide.[7][11][12][13] National Center for Biotechnology Information. Link[5]

Sources

Comparative

In-Vitro Assay Comparison of Pyrazole-Based Enzyme Inhibitors: Kinases vs. Cyclooxygenases

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the misinterpretation of in-vitro assay data due to poorly contextualized experimental designs. The pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the misinterpretation of in-vitro assay data due to poorly contextualized experimental designs. The pyrazole heterocycle—a five-membered ring containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its unique ability to act simultaneously as a hydrogen-bond donor and acceptor makes it an ideal pharmacophore for anchoring into the ATP-binding hinge region of kinases or the hydrophilic side-pockets of cyclooxygenases[1].

However, evaluating pyrazole-based inhibitors requires highly divergent in-vitro strategies depending on the target class. This guide provides an objective, data-driven comparison of pyrazole-based Cyclooxygenase-2 (COX-2) inhibitors and Protein Kinase inhibitors, detailing the causality behind the specific experimental workflows required to validate them.

Quantitative Data Comparison

To establish a baseline, we must first look at the comparative in-vitro performance of established pyrazole derivatives. The data below highlights the potency (IC₅₀) and selectivity metrics across both enzyme classes.

Table 1: Pyrazole-Based COX-2 Inhibitors (Human/Canine Whole Blood Assays)

Note: Whole blood assays are used here to account for high plasma protein binding, providing a physiologically accurate Selectivity Index (SI).

CompoundPrimary TargetCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-20.26 - 0.28> 50.0~178.0[2]
Robenacoxib COX-2~0.10~12.8128.8[3]
Deracoxib COX-2~1.20~14.412.0[3]
Table 2: Pyrazole-Based Kinase Inhibitors (Biochemical Luminescent Assays)

Note: Kinase assays utilize purified recombinant enzymes at ATP Kₘ to measure direct orthosteric competition.

CompoundTarget KinaseIC₅₀ (nM)Clinical / Experimental Status
Prexasertib CHK1< 1.0Clinical Trials[1]
Afuresertib Akt11.3Clinical Trials[4]
VX-680 (Tozasertib) Aurora-A110.0Experimental / Clinical

Causality in Experimental Protocol Design (The "Why")

A protocol is only as reliable as the logic underpinning it. The physicochemical properties of pyrazole derivatives dictate that we cannot use a "one-size-fits-all" assay approach.

Why the Whole Blood Assay for COX Inhibitors?

Novice researchers often test COX inhibitors on purified recombinant COX-1 and COX-2 enzymes. This is a critical error for pyrazole-based coxibs. Pyrazoles like celecoxib and deracoxib are highly lipophilic and exhibit >97% plasma protein binding. In a purified enzyme assay, deracoxib shows a massive COX-1/COX-2 selectivity ratio of 1275[3]. However, when tested in a physiological Whole Blood Assay , the ratio plummets to 12[3]. The whole blood assay is a self-validating system : it inherently accounts for protein binding, cellular membrane penetration (platelets vs. monocytes), and endogenous arachidonic acid competition, ensuring the in-vitro data translates accurately to in-vivo pharmacodynamics.

Why ATP-Competitive Luminescent Assays for Kinases?

Pyrazole-based kinase inhibitors (like VX-680 or Prexasertib) are typically Type I inhibitors that competitively bind to the ATP orthosteric site[1]. We utilize Luminescent ADP-Detection Assays rather than traditional radiometric (³²P) assays. By measuring the accumulation of ADP (the byproduct of kinase phosphorylation), the assay becomes universally applicable regardless of the specific peptide substrate sequence. Crucially, these assays must be run at the apparent Kₘ of ATP for the specific kinase. Running at Kₘ ensures a balanced dynamic range: it prevents the pyrazole inhibitor from being artificially outcompeted by non-physiological ATP saturation, while maintaining enough signal-to-noise ratio for robust detection[4].

Mechanistic Pathways & Workflows

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive in Platelets) AA->COX1 Basal Coagulation COX2 COX-2 (Inducible in Monocytes) AA->COX2 LPS Stimulation PG1 Thromboxane A2 (Measured as TXB2) COX1->PG1 PG2 Prostaglandin E2 (Measured as PGE2) COX2->PG2 PYR Pyrazole Inhibitor (e.g., Celecoxib) PYR->COX1 Weak/No Blockade PYR->COX2 Selective Blockade

Fig 1: Selective blockade of the inducible COX-2 pathway by pyrazole-based inhibitors in whole blood.

Kinase_Assay Step1 1. Kinase + Substrate + ATP (at Km) + Pyrazole Inhibitor Step2 2. Incubation (Phosphorylation Phase) Step1->Step2 Step3 3. ATP Depletion & ADP Generation Step2->Step3 Step4 4. Add Luciferin/Luciferase (Detection Phase) Step3->Step4 Step5 5. Luminescence Readout (Inversely Proportional to Inhibition) Step4->Step5

Fig 2: Workflow of a luminescent ADP-detection assay for evaluating pyrazole kinase inhibitors.

Step-by-Step Experimental Methodologies

Protocol A: Human Whole Blood Assay for COX-1/COX-2 Selectivity

This protocol isolates COX-1 and COX-2 activity within the same biological matrix by exploiting their distinct induction timelines and cellular localizations[5].

Self-Validation Check: The assay uses un-stimulated blood clotting to isolate constitutive COX-1 activity in platelets, and LPS-stimulated heparinized blood to isolate de novo COX-2 expression in monocytes.

  • Blood Collection: Draw fresh venous blood from healthy, NSAID-free volunteers. Aliquot immediately into non-heparinized tubes (for COX-1) and heparinized tubes (for COX-2).

  • COX-1 Phase (1-Hour Incubation):

    • Add the pyrazole test compound (e.g., Celecoxib) at varying concentrations (0.01 µM to 100 µM) to the non-heparinized aliquots.

    • Incubate at 37°C for exactly 60 minutes. The natural coagulation process activates platelets, driving COX-1 to convert arachidonic acid into Thromboxane A2 (TXA2).

    • Centrifuge to isolate serum. Quantify the stable metabolite, Thromboxane B2 (TXB2), via competitive ELISA[5].

  • COX-2 Phase (24-Hour Incubation):

    • Add the test compound and 10 µg/mL Lipopolysaccharide (LPS) to the heparinized aliquots.

    • Incubate at 37°C for 24 hours. LPS induces monocytes to express COX-2, which synthesizes Prostaglandin E2 (PGE2).

    • Centrifuge to isolate plasma. Quantify PGE2 levels via competitive ELISA[5].

  • Data Analysis: Plot log(inhibitor) vs. normalized response to calculate the IC₅₀ for both isoforms. The Selectivity Index is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).

Protocol B: Luminescent ADP-Detection Assay for Kinase Inhibitors

This protocol quantifies the potency of pyrazole-based kinase inhibitors (e.g., Aurora-A or CHK1 inhibitors) by measuring the enzymatic conversion of ATP to ADP[4].

Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle control, 0% inhibition) and a broad-spectrum inhibitor like Staurosporine (100% inhibition). A Z'-factor > 0.5 confirms assay robustness.

  • Reagent Preparation: Prepare a Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP at the predetermined Kₘ concentration for the specific target kinase (e.g., 10 µM for Aurora-A).

  • Reaction Setup (384-well plate):

    • Add 1 µL of pyrazole inhibitor (serial dilutions in DMSO).

    • Add 2 µL of purified recombinant Kinase enzyme. Incubate for 10 minutes at room temperature to allow pre-binding.

    • Initiate the reaction by adding 2 µL of the ATP/Peptide Substrate mixture.

  • Phosphorylation Phase: Seal the plate and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. High luminescence indicates high kinase activity (low inhibition); low luminescence indicates potent pyrazole-mediated kinase inhibition.

References

1.[1] 2.[4] 3. 4. [2] 5.[3] 6.[5]

Sources

Validation

Benchmarking 4-chloro-3-ethyl-1H-pyrazole derivatives against known pesticides

Executive Summary & Chemical Rationale This guide establishes a rigorous benchmarking framework for evaluating novel 4-chloro-3-ethyl-1H-pyrazole-5-carboxamide derivatives. This scaffold is the pharmacophore core of Tolf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

This guide establishes a rigorous benchmarking framework for evaluating novel 4-chloro-3-ethyl-1H-pyrazole-5-carboxamide derivatives. This scaffold is the pharmacophore core of Tolfenpyrad , a broad-spectrum insecticide and acaricide.

The 4-chloro-3-ethyl-1H-pyrazole moiety is a privileged structure in agrochemistry due to three specific Structural-Activity Relationship (SAR) factors:

  • The Ethyl Group (C3): Provides optimal steric bulk and lipophilicity (LogP) for penetrating the insect cuticle.[1]

  • The Chlorine Atom (C4): Blocks metabolic oxidation at the vulnerable 4-position, extending half-life.[1]

  • The Pyrazole Nitrogen (N1): typically methylated, positioning the carbonyl oxygen to bind effectively to the Quinone binding pocket of Mitochondrial Complex I.

Objective: To benchmark new derivatives against industry standards (Tolfenpyrad, Fenpyroximate) to determine if they offer superior potency or improved mammalian safety profiles.

Benchmarking Workflow

The following diagram outlines the logical flow for screening these derivatives, moving from high-throughput enzyme assays to whole-organism verification.

BenchmarkingWorkflow Synthesis Library Synthesis (Amide Coupling) InVitro Phase I: In Vitro Complex I Inhibition (IC50) Synthesis->InVitro InVivo Phase II: In Vivo Leaf Dip Assay (LC50) InVitro->InVivo If IC50 < 10 nM Safety Phase III: Selectivity (Mammalian/Bee Tox) InVivo->Safety If LC50 < 5 mg/L Decision Go/No-Go Decision Safety->Decision

Figure 1: The stage-gate process for evaluating pyrazole-5-carboxamide derivatives. Only compounds passing the nanomolar potency threshold in Phase I proceed to greenhouse testing.

Phase I: In Vitro Mechanistic Validation (Mitochondrial Complex I)

Before testing on insects, you must confirm the Mode of Action (MoA). These derivatives function as METI (Mitochondrial Electron Transport Inhibitors) , specifically blocking Complex I (NADH:ubiquinone oxidoreductase).[1]

The Mechanism

The pyrazole derivative binds to the ubiquinone binding site, preventing electron transfer from Iron-Sulfur clusters to Ubiquinone. This halts ATP production, leading to insect paralysis and death.

MoA NADH NADH ComplexI Complex I (Enzyme) NADH->ComplexI e- transfer Ubiquinone Ubiquinone (CoQ10) ComplexI->Ubiquinone Blocked by Inhibitor Protons H+ Pumping (ATP Potential) ComplexI->Protons Energy Generation Inhibitor 4-Cl-3-Et-Pyrazole Derivative Inhibitor->ComplexI Binds Q-site

Figure 2: Mode of Action.[1] The derivative acts as a competitive inhibitor at the Quinone binding site of Complex I.

Experimental Protocol: NADH Oxidation Assay

Purpose: Determine the IC50 (concentration inhibiting 50% of enzyme activity).

  • Preparation: Isolate mitochondria from bovine heart or rat liver using differential centrifugation (standard fractionation buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Reaction Mix: In a UV-transparent 96-well plate, combine:

    • Assay Buffer (50 mM potassium phosphate, pH 7.4).

    • Mitochondrial fraction (50 µg protein/mL).[1]

    • NADH (100 µM).[1]

    • Decylubiquinone (50 µM) as the electron acceptor.[1]

    • Test Compound: Serially diluted in DMSO (0.1 nM to 10 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 5 minutes at 30°C using a kinetic microplate reader.

  • Validation:

    • Positive Control: Rotenone (Standard Complex I inhibitor) or Tolfenpyrad.[1]

    • Negative Control: DMSO only (0% inhibition).[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Phase II: In Vivo Efficacy (Leaf Dip Bioassay)[1]

Compounds with high intrinsic affinity (IC50 < 10 nM) may still fail in the field due to poor penetration or metabolic instability. The Leaf Dip Assay is the industry standard for benchmarking contact activity against Tetranychus urticae (Two-spotted spider mite) and Plutella xylostella (Diamondback moth).[1]

Experimental Protocol (FAO/WHO Method)

Target: Tetranychus urticae (Adult Females).[1]

  • Leaf Discs: Cut 30mm diameter leaf discs from kidney bean plants (Phaseolus vulgaris). Place them on water-saturated cotton in petri dishes to keep them turgid.

  • Infestation: Transfer 20 adult female mites onto each disc. Allow them to settle for 2 hours.

  • Treatment:

    • Prepare serial dilutions of the test derivative (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L) in water containing 0.01% Triton X-100 (surfactant).

    • Dip: Dip the leaf discs (with mites) into the solution for 5 seconds .

    • Dry: Allow discs to air dry on a wire mesh.[1]

  • Incubation: Store at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment: Count mortality at 48 hours. Mites are considered dead if they do not move legs when prodded with a fine brush.[2]

  • Data Analysis: Use Probit analysis to calculate LC50 (Lethal Concentration 50%) and LC90 .

Benchmarking Data Table

Representative data structure for a successful candidate.

Compound IDStructure NotesComplex I IC50 (nM)Mite LC50 (mg/L)Relative Potency
Tolfenpyrad Standard (Parent)2.5 1.8 1.0x (Baseline)
Fenpyroximate Competitor (METI)1.81.21.5x
Derivative A N-benzyl analog2.42.10.85x
Derivative B N-(4-CF3-phenyl)1.1 0.9 2.0x (Superior)
Derivative C N-alkyl (Flexible)50.0>100Inactive

Note: Derivative B shows higher intrinsic potency (IC50) which translates to better kill rates (LC50), making it a "Go" for further development.[1]

Phase III: Safety & Selectivity[1]

A major limitation of Tolfenpyrad is its acute toxicity to mammals and fish. A superior derivative must show "Selectivity" — high toxicity to pests, low toxicity to non-targets.

Mammalian Cytotoxicity Screen[1]
  • Cell Line: HepG2 (Human liver carcinoma).[1]

  • Assay: MTT or ATP-depletion assay.

  • Goal: High LC50 (>100 µM). If a compound kills mites at 1 µM but kills HepG2 cells at 1 µM, it is a toxicological hazard, not a pesticide.

Pollinator Safety (Honey Bee Contact)
  • Protocol: OECD 214.[1]

  • Method: Apply 1 µL of test solution to the dorsal thorax of anesthetized bees.

  • Benchmark: Tolfenpyrad is highly toxic to bees.[1] A derivative with an LD50 > 11 µ g/bee would represent a significant market advantage.[1]

References

  • IRAC (Insecticide Resistance Action Committee). (2023).[1] Mode of Action Classification Scheme, Group 21: Mitochondrial Complex I Electron Transport Inhibitors. [Link]

  • Food and Agriculture Organization (FAO). (2004).[1] Tolfenpyrad: Pesticide Residues in Food - Evaluations. [Link][1]

  • Yamaguchi, K., et al. (2012).[3] Determination of Tolfenpyrad in Serum by LC-MS-MS.[1] Journal of Analytical Toxicology.[1][3] [Link]

  • Motoba, K., et al. (2000). Species-specific detoxification of the pyrazole acaricide fenpyroximate.[1] Pesticide Biochemistry and Physiology.[1] (Provides comparative protocols for METI acaricides). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Efficacy Comparison

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and materials science.[1][2] Its remarkable struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and materials science.[1][2] Its remarkable structural versatility allows it to serve as a core component in numerous FDA-approved drugs, targeting a wide array of biological pathways implicated in inflammation, cancer, and viral infections.[1][2] Consequently, the efficient and selective construction of the pyrazole ring is a critical endeavor for researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of the leading methodologies for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The aim is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal synthetic route for their specific target, balancing yield, regioselectivity, scalability, and green chemistry principles.

The Cornerstone of Pyrazole Synthesis: The Knorr Condensation

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely utilized methods for pyrazole synthesis.[3][4] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and generally high yields.[5]

Mechanistic Rationale: The reaction proceeds via an acid-catalyzed mechanism.[6] The process begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The key ring-closing step involves an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, which, after a final dehydration step, yields the stable, aromatic pyrazole ring.[4][6]

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization 1_3_Dicarbonyl 1,3-Dicarbonyl Hydrazine Hydrazine Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine, H⁺ - H₂O Hydrazine->Hydrazone Cyclized_Int Non-aromatic Intermediate Hydrazone->Cyclized_Int Intramolecular Attack Hydrazone->Cyclized_Int Pyrazole Pyrazole Product Cyclized_Int->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Causality Behind Experimental Choices: The choice of an acid catalyst (often glacial acetic acid) is critical; it protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the weakly basic hydrazine.[5][7] The reaction is typically run at elevated temperatures (reflux) to overcome the activation energy of the dehydration steps, driving the equilibrium towards the final aromatic product.[4]

Key Limitation: Regioselectivity A significant challenge arises when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. The initial nucleophilic attack can occur at either of the non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][4] The outcome is governed by a delicate balance of steric hindrance and the relative electrophilicity of the two carbonyl groups.[4]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent and Catalyst: Add 20 mL of ethanol followed by 3-4 drops of glacial acetic acid.[5]

  • Reaction Conditions: Heat the mixture to reflux with constant stirring for 1-2 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

  • Purification: Add cold water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure pyrazole.

The α,β-Unsaturated Route: Versatility from Chalcones

An alternative classical approach involves the cyclocondensation of α,β-unsaturated aldehydes or ketones (commonly chalcones) with hydrazines.[3][8] This method is particularly valuable for synthesizing 3,5-diarylpyrazoles and related structures, leveraging the vast number of chalcones accessible through Claisen-Schmidt condensation.[9]

Mechanistic Rationale: The reaction pathway begins with a nucleophilic Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization, where the second nitrogen attacks the carbonyl carbon to form a five-membered pyrazoline intermediate. The final aromatic pyrazole is then formed through an oxidation or dehydration step.[10]

Chalcone_Route Chalcone α,β-Unsaturated Carbonyl (Chalcone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Hydrazine (Michael Addition) Hydrazine Hydrazine Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation / Aromatization Cycloaddition_Workflow cluster_0 In Situ Dipole Generation cluster_1 [3+2] Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine + Base (e.g., Et₃N) - H-Base⁺X⁻ Alkyne Alkyne (Dipolarophile) Pyrazole Polysubstituted Pyrazole Nitrile_Imine->Pyrazole Alkyne->Pyrazole

Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.

Causality Behind Experimental Choices: The in situ generation of the nitrile imine using a non-nucleophilic base like triethylamine is crucial, as the dipole is highly reactive and prone to dimerization if isolated. The choice of an alkyne as the dipolarophile directly yields the aromatic pyrazole, avoiding a subsequent oxidation step that is often necessary when alkenes are used. This method's primary advantage is its ability to control the substitution pattern with high precision, building complex molecules that are difficult to access via classical condensation routes. [10][11]

Experimental Protocol: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
  • Reaction Setup: To a solution of N-phenylbenzohydrazonoyl chloride (2.31 g, 10 mmol) and ethyl propiolate (1.2 g, 12 mmol) in 50 mL of anhydrous toluene, add triethylamine (2.1 mL, 15 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature. The nitrile imine is generated in situ and undergoes cycloaddition.

  • Monitoring: Monitor the disappearance of the hydrazonoyl chloride by TLC (typically 7-10 hours). [10]4. Work-up: After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Green & Efficient: The Impact of Microwave-Assisted Synthesis (MAOS)

In recent years, green chemistry principles have driven the adoption of technologies that enhance reaction efficiency while minimizing environmental impact. [12][13]Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool, often dramatically reducing reaction times and improving yields for many heterocyclic syntheses, including that of pyrazoles. [14][15][16] Mechanistic Rationale: The "Microwave Effect" Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating. [14]For pyrazole synthesis, polar intermediates and reagents (like hydrazine and dicarbonyls) absorb microwave energy efficiently, leading to a significant acceleration of the condensation and dehydration steps. This often results in cleaner reactions with fewer byproducts.

A direct comparison highlights the profound impact of this technology. For the synthesis of a series of phenyl-1H-pyrazoles, conventional heating required 2 hours at 75°C to achieve yields of 72-90%. [16]The same reactions under microwave irradiation were completed in just 5 minutes at 60°C, with improved yields of 91-98%. [16]

Experimental Protocol: Microwave-Assisted Knorr Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 1,3-dicarbonyl (1 mmol), hydrazine derivative (1 mmol), and a catalytic amount of K₂CO₃. [8]2. Solvent: Add a minimal amount of N,N-dimethylformamide (DMF) or perform the reaction solvent-free. [8]3. Microwave Conditions: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 3-5 minutes, maintaining the temperature by modulating the power (typically 5-300 W). [8][16]4. Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum. The product can be further purified by recrystallization or chromatography if necessary.

Quantitative Performance Comparison

To provide an objective assessment, the following table summarizes key performance indicators for the discussed methodologies. Data is collated from representative literature examples.

MethodologyTypical YieldReaction TimeTemperatureRegioselectivityKey Advantages & Disadvantages
Knorr Synthesis 80-95% [3][4]1-8 hours [4][17]RefluxPoor to Moderate(+): Simple, high yield, common reagents. (-): Regioisomer mixtures with unsymmetrical substrates. [4]
From α,β-Unsaturated Carbonyls 75-90% [16]2-6 hours [16]RefluxHigh(+): Good for 3,5-diarylpyrazoles, wide chalcone availability. (-): May require an oxidation step.
[3+2] Cycloaddition 70-90% [18][11]7-24 hours [10]Room Temp.Excellent(+): High regioselectivity, access to complex patterns. (-): Substrate preparation can be multi-step. [10]
Microwave-Assisted (MAOS) 90-98% [8][16]3-10 minutes [8][16]60-130 °CSame as parent method(+): Drastically reduced time, higher yields, cleaner reactions. (-): Requires specialized equipment.

Conclusion and Strategic Selection

The synthesis of the pyrazole core is a well-developed field with a rich array of methodologies. The optimal choice is dictated by the specific goals of the research program.

  • For large-scale, cost-effective synthesis of simple pyrazoles from readily available precursors, the Knorr Synthesis remains a highly reliable and efficient workhorse, provided that regioselectivity is not a concern.

  • When targeting specific 3,5-diaryl substitution patterns , the route from α,β-unsaturated carbonyls offers a straightforward and effective strategy.

  • For medicinal chemistry programs requiring precise control over substitution and the construction of complex, polysubstituted pyrazoles , the high regioselectivity of [3+2] Dipolar Cycloadditions makes it the superior choice, despite the potential for longer overall sequences.

  • For rapid library synthesis, methods development, and process optimization , the implementation of Microwave-Assisted Organic Synthesis (MAOS) is highly recommended. Its ability to dramatically accelerate reactions and improve yields provides a significant competitive advantage in a fast-paced research environment.

By understanding the causality behind each method's performance, the modern researcher can navigate these choices strategically, ensuring the efficient and successful synthesis of novel pyrazole-based compounds for a world of applications.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Advances. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Journal of Survey in Fisheries Sciences. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2023). International Journal of Creative Research Thoughts. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2018). ACS Catalysis. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2024). International Journal for Multidisciplinary Research. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Molecules. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules. [Link]

  • Green synthesis of pyrazole derivatives by using nano-catalyst. (2023). Journal of Pharmacognosy and Phytochemistry. [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters. [Link]

  • Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. (2019). Journal of Chemical Sciences. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). ResearchGate. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr pyrazole synthesis. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Ovid. [Link]

  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2022). Current Organic Synthesis. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Process for the preparation of pyrazoles. (1980).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Experiment No 5 To synthesis and submit 1,3 Pyrazole. (2019). Slideshare. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of 4-chloro-3-ethyl-1H-pyrazole and its Carboxylic Acid Derivative

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this heterocyclic ring system can dramatically influence its pharmacological profile. This guide provides an in-depth comparative analysis of 4-chloro-3-ethyl-1H-pyrazole and its corresponding 5-carboxylic acid derivative, offering insights into their potential biological activities, structure-activity relationships, and the experimental methodologies used for their evaluation.

Introduction to the Pyrazole Core and its Significance

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in drug discovery. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[2] This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a highly attractive scaffold for the design of novel therapeutic agents.[3]

This guide will focus on two closely related structures: 4-chloro-3-ethyl-1H-pyrazole and its derivative, 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. While direct comparative biological data for these specific molecules is scarce in publicly available literature, we can infer and project their activities based on extensive research on analogous pyrazole derivatives.

The Known Biological Profile: 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid

The carboxylic acid derivative, specifically the N-methylated version (4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid), is primarily recognized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[4][5] Its most notable application is as a precursor for the insecticide Tolfenpyrad.[6] This lineage strongly suggests that the core structure possesses inherent biological activity that has been optimized for insecticidal purposes.

Furthermore, this compound is described as a useful reagent for the synthesis of antimicrobial compounds.[4][7] This indicates that the molecule itself, or its simple derivatives, likely exhibit antibacterial or antifungal properties. The presence of the carboxylic acid group can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets, often acting as a key binding motif in enzyme active sites.[8]

The Inferred Biological Profile: 4-chloro-3-ethyl-1H-pyrazole

The presence of the chloro and ethyl groups at the 4 and 3 positions, respectively, will influence its lipophilicity and steric profile, which in turn will dictate its interaction with various biological targets. It is plausible that this parent compound could serve as a scaffold for a range of activities, including but not limited to:

  • Antimicrobial Activity: Many pyrazole derivatives exhibit potent antibacterial and antifungal properties.[9]

  • Anticancer Activity: The pyrazole ring is a common feature in many kinase inhibitors and other anticancer agents.[10]

  • Anti-inflammatory Activity: A number of non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[3]

The biological activity of the parent pyrazole is likely to be less potent or less specific than its functionalized derivatives, as the addition of functional groups is a key strategy in medicinal chemistry to enhance target affinity and selectivity.

Structure-Activity Relationship (SAR) Insights: The Impact of the Carboxylic Acid Group

The primary structural difference between the two molecules is the presence of a carboxylic acid group at the 5-position of the pyrazole ring. This functional group is expected to have a profound impact on the molecule's biological activity.

Key Physicochemical and Pharmacokinetic Differences:

Property4-chloro-3-ethyl-1H-pyrazole (Predicted)4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (Predicted)Rationale
Polarity LowerHigherThe carboxylic acid group is highly polar.
Aqueous Solubility LowerHigher (especially at physiological pH)The carboxylate anion enhances water solubility.
Acidity/Basicity Weakly basicAcidicThe carboxylic acid group is a proton donor.
Hydrogen Bonding Donor (N-H) and Acceptor (N)Donor (N-H, O-H) and Acceptor (N, C=O)The carboxylic acid group adds hydrogen bond donor and acceptor sites.
Cell Permeability HigherLowerIncreased polarity generally reduces passive diffusion across cell membranes.

Impact on Biological Activity:

The introduction of a carboxylic acid can influence biological activity in several ways:

  • Target Interaction: The carboxylate group can form strong ionic bonds or hydrogen bonds with specific amino acid residues (e.g., arginine, lysine) in the active site of an enzyme or the binding pocket of a receptor. This can significantly enhance binding affinity and potency.[1]

  • Selectivity: The specific orientation and electronic properties of the carboxylic acid can confer selectivity for a particular biological target over others.

  • Pharmacokinetics: The increased polarity and solubility can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. While it may decrease cell permeability, it can also reduce off-target toxicity and improve renal clearance.

The following diagram illustrates the potential interaction of the carboxylic acid derivative with a hypothetical enzyme active site.

G cluster_enzyme Enzyme Active Site cluster_ligand Pyrazole Carboxylic Acid arg Arginine (+) ser Serine pyrazole 4-chloro-3-ethyl-1H-pyrazole-5-carboxylate (-) pyrazole->arg Ionic Bond pyrazole->ser Hydrogen Bond caption Interaction of Pyrazole Carboxylate with an Enzyme Active Site

Caption: Hypothetical binding of the pyrazole carboxylate within an enzyme active site.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 4-chloro-3-ethyl-1H-pyrazole and its carboxylic acid derivative, a series of in vitro assays would be necessary.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effects of the compounds on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct comparative data is lacking, a comprehensive analysis based on the known activities of the carboxylic acid derivative and the general principles of pyrazole chemistry allows for a strong inferential comparison. 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid is a known precursor to bioactive molecules, particularly antimicrobials and insecticides, suggesting the pyrazole core itself is biologically active. The presence of the carboxylic acid group is predicted to significantly enhance its interaction with biological targets through electrostatic and hydrogen bonding interactions, while also increasing its polarity and aqueous solubility.

To fully elucidate the therapeutic potential of these compounds, direct head-to-head biological testing is imperative. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on synthesizing both compounds and screening them against a diverse panel of biological targets, including various microbial strains and cancer cell lines. Such studies will provide valuable empirical data to validate the structure-activity relationships discussed herein and could pave the way for the development of novel therapeutic agents based on the 4-chloro-3-ethyl-1H-pyrazole scaffold.

References

  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide - Benchchem.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - EvitaChem.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex.
  • Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids - PubMed. Available at: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2026). Journal of the Science of Food and Agriculture. Available at: [Link]

  • Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. (2022). Chinese Journal of Organic Chemistry. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Current Organic Synthesis. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Letters in Drug Design & Discovery. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2013). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - ChemBK. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. (2014). Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Publishing. (2021). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2018). Molecules. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026). Molecules. Available at: [Link]

  • 4-chloro-3-ethyl-1h-pyrazole (C5H7ClN2) - PubChemLite. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2021). RSC Advances. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Molecules. Available at: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Products & Prices. (2025). Ningxia Yiming Biomedical Technology Co., Ltd.. Available at: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA - EXCLI Journal. (2016). EXCLI Journal. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (2026). Scientific Reports. Available at: [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - MDPI. (2025). Molecules. Available at: [Link]

Sources

Comparative

Comparative Guide: DFT Methodologies for Substituted Pyrazole Properties

Executive Summary Substituted pyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Their efficacy is governe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Their efficacy is governed by physicochemical properties—specifically tautomeric equilibrium , pKa , and aromaticity —that determine binding affinity and bioavailability.

This guide objectively compares Density Functional Theory (DFT) methodologies for predicting these properties. Unlike generic computational protocols, this document focuses on the specific challenges of the pyrazole ring system, particularly the energetic sensitivity of annular tautomerism (1H- vs. 2H- forms) and the necessity of dispersion-corrected functionals for accurate thermodynamic predictions.

Part 1: Computational Methodology Comparison

The choice of functional and basis set is not arbitrary; it must balance computational cost with the specific physical error cancellation required for nitrogen heterocycles.

Functional Performance Matrix
FunctionalTypeBest Use Case for PyrazolesLimitations
B3LYP Hybrid GGAGeometry Optimization , NMR Shifts (GIAO)Fails to capture dispersion forces; often underestimates reaction barriers; less accurate for weak non-covalent interactions.
M06-2X Hybrid Meta-GGAThermodynamics (pKa, Tautomer Ratios) ,

-

Stacking
Slower grid integration; sensitive to integration grid size (use Ultrafine).

B97X-D
Range-Separated HybridGeneral Purpose , Halogen Bonding, Long-range interactionsExcellent for fluorinated pyrazoles where dispersion is critical.
Basis Set Selection
  • Routine Optimization: 6-311++G(d,p) or def2-SVP. The "++" diffuse functions are critical for describing the lone pairs on the pyrazole nitrogens.

  • High-Accuracy Energy/NMR: def2-TZVP or pcS-1 (specifically optimized for NMR shielding).

  • Solvation Models: SMD (Solvation Model based on Density) is statistically superior to standard PCM for calculating

    
     in pKa predictions.
    

Part 2: Critical Workflows & Protocols

Workflow 1: Tautomeric Equilibrium Determination

Pyrazoles exist in dynamic equilibrium between tautomers (e.g., 3-substituted vs. 5-substituted). Experimental synthesis often yields a mixture; DFT predicts the major species.

Step-by-Step Protocol:
  • Construct Isomers: Build both the 3-R-1H-pyrazole and 5-R-1H-pyrazole tautomers.

  • Optimization: Optimize geometry in the gas phase first to remove steric clashes.

    • Route:# opt freq M062X/6-311++G(d,p)

  • Verification: Ensure zero imaginary frequencies.

  • Solvation Energy: Perform a single-point energy calculation (or re-optimization) in the solvent of interest (e.g., water, DMSO) using the SMD model.

    • Route:# scrf=(smd,solvent=water) M062X/6-311++G(d,p) geom=check guess=read

  • Calculate Ratio: Use the Boltzmann distribution equation based on Gibbs Free Energy (

    
    ).
    


Visualization: Tautomerism Workflow

PyrazoleTautomerism Start Input Structure (3-R & 5-R Isomers) GasOpt Gas Phase Opt + Freq (M06-2X/6-311++G**) Start->GasOpt Check Imaginary Freq? GasOpt->Check Check->GasOpt Yes (Fix) SolvCalc Solvation Energy (SMD Model) Check->SolvCalc No (Stable) Boltzmann Boltzmann Ratio Calculation SolvCalc->Boltzmann

Caption: Workflow for determining the thermodynamic ratio of pyrazole tautomers.

Workflow 2: pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is error-prone due to the difficulty of calculating the free energy of a bare proton. The Reference Acid Strategy (Isodesmic Scheme) is recommended for high accuracy.

The Protocol:
  • Select Reference: Choose a pyrazole with a known experimental pKa (e.g., unsubstituted pyrazole, pKa = 14.2 in DMSO).

  • Thermodynamic Cycle: Calculate the free energy change (

    
    ) for the proton exchange reaction:
    
    
    
    
  • Calculation:

    
    
    
    • Note: At 298.15 K,

      
       kcal/mol.
      
Visualization: pKa Calculation Strategy

pKaCycle Acid_Unk Unknown Acid (AH) Base_Unk Unknown Base (A⁻) Acid_Unk->Base_Unk Deprotonation Exchange Calculate ΔG(exchange) (Cancels Systematic Error) Acid_Unk->Exchange Base_Ref Ref Conjugate Base (Ref⁻) Acid_Ref Ref Acid (H-Ref) Base_Ref->Acid_Ref Protonation Base_Ref->Exchange Exchange->Base_Unk Exchange->Acid_Ref

Caption: Isodesmic scheme for pKa prediction using a reference acid to minimize systematic errors.

Workflow 3: Aromaticity via NICS

Nucleus-Independent Chemical Shift (NICS) is the gold standard for assessing aromaticity. For pyrazoles, the NICS(1)zz index is superior to NICS(0).

Why NICS(1)zz?
  • NICS(0): Calculated at the ring center.[1][2] Often contaminated by

    
    -bond contributions.
    
  • NICS(1)zz: Calculated 1 Å above the ring center, looking only at the zz component (perpendicular to the ring). This isolates the

    
    -electron ring current.
    
Protocol:
  • Ghost Atom: Place a "Bq" (ghost atom) 1.0 Å above the geometric center of the pyrazole ring.

  • NMR Calculation: Run an NMR calculation (GIAO method).

    • Route:# NMR B3LYP/6-311++G(d,p) (B3LYP is preferred for magnetic properties).

  • Analysis: Extract the magnetic shielding tensor for the Bq atom. Look at the ZZ component.[3][4]

    • Interpretation: More negative values = Higher Aromaticity.

Part 3: Case Study & Data Interpretation

Case Study: 3-Methylpyrazole vs. 3-Trifluoromethylpyrazole

This comparison illustrates the electronic "tug-of-war" between an Electron Donating Group (EDG, -CH3) and an Electron Withdrawing Group (EWG, -CF3).

Property3-Methylpyrazole (-CH3)3-Trifluoromethylpyrazole (-CF3)Interpretation
Preferred Tautomer 3-Methyl (C3) 5-Trifluoromethyl (C5) EDGs stabilize the imine-like nitrogen at C3; EWGs stabilize the amine-like nitrogen at N1 (pushing substituent to C5).

(kcal/mol)
~0.6 (favors 3-Me)~2.5 (favors 5-CF3)The -CF3 effect is thermodynamically stronger than the -CH3 effect.
NICS(1)zz (ppm) -24.5-22.1-CF3 slightly reduces ring aromaticity compared to -CH3.
Predicted pKa Higher (Less Acidic)Lower (More Acidic)EWG (-CF3) stabilizes the conjugate base (anion), increasing acidity.

Note: Data trends derived from aggregate literature values [1, 2].

References

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Gaussian, Inc. (2024). Thermochemistry in Gaussian. Retrieved from [Link]

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D). Journal of Chemical Physics. Retrieved from [Link]

  • Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Pyrazole Derivatives in Anticancer Research: Mechanisms, Efficacy, and Therapeutic Potential

The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive comparative analysis of various classes of pyrazole derivatives that have shown promise in anticancer research. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for their evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.

The Pyrazole Scaffold: A Privileged Structure in Oncology

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal framework for the design of potent and selective anticancer drugs.[1][2][4] Several clinically approved drugs, such as the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib and the Janus kinase (JAK) inhibitor Ruxolitinib, feature a pyrazole core, underscoring the therapeutic relevance of this heterocyclic system.[4][5][6]

The anticancer activity of pyrazole derivatives is diverse, stemming from their ability to modulate a variety of cellular processes critical for cancer cell proliferation, survival, and metastasis. Key mechanisms of action include the inhibition of protein kinases, disruption of microtubule dynamics, interaction with DNA, and induction of apoptosis.[1][3][7]

Comparative Analysis of Pyrazole Derivatives by Mechanism of Action

The following sections provide a comparative overview of different classes of pyrazole derivatives, categorized by their primary molecular targets.

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][8] Pyrazole derivatives have been extensively explored as inhibitors of various oncogenic kinases.

Key Kinase Targets for Pyrazole Derivatives:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis.[1][9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[1][10][11]

  • Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs): These kinases are involved in signaling pathways that are often hyperactivated in hematological malignancies.[1][6]

  • BRAF Kinase: The V600E mutation in the BRAF gene is a common driver of melanoma and other cancers.[4]

A comparative summary of the inhibitory activity of selected pyrazole derivatives against various kinases is presented in the table below.

Derivative ClassTarget Kinase(s)Example CompoundIC50 (µM)Cancer Cell LineReference
Pyrazole-Benzothiazole HybridsVEGFR-2Compound 253.17 - 6.77HT29, PC3, A549, U87MG[1]
Pyrazolo[3,4-d]pyrimidineEGFR, VEGFR-2Compound 500.09 (EGFR), 0.23 (VEGFR-2)HepG2[1]
1,3,4-Trisubstituted PyrazolesCDK2Not SpecifiedFavorable Growth Inhibition60 Cancer Cell Lines[5][10]
Pyrimidine-Pyrazole HybridsBRAFV600ECompound 14c0.009-[4]
Pyrazole Carbaldehyde DerivativesPI3 KinaseCompound 430.25MCF-7[1]

Table 1: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors.

The data clearly indicates that strategic modifications to the pyrazole scaffold can yield highly potent and selective kinase inhibitors. For instance, the pyrazolo[3,4-d]pyrimidine derivative (Compound 50) demonstrates nanomolar potency against both EGFR and VEGFR-2, highlighting its potential as a dual-target inhibitor.[1]

Below is a diagram illustrating the general mechanism of action of pyrazole derivatives as kinase inhibitors, competing with ATP for the binding site on the kinase.

Kinase_Inhibition cluster_kinase Kinase Kinase Kinase ATP Binding Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate Kinase:Substrate_binding->Phosphorylated_Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase:Substrate_binding->No_Phosphorylation ATP ATP ATP->Kinase:ATP_binding Binds Pyrazole Pyrazole Derivative Pyrazole->Kinase:ATP_binding Competitively Inhibits Substrate Substrate Protein Substrate->Kinase:Substrate_binding

Caption: Pyrazole derivatives as competitive ATP inhibitors of protein kinases.

The microtubule network is essential for cell division, and agents that interfere with its dynamics are potent anticancer drugs. Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][11]

For example, a series of novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activity, with some compounds demonstrating the ability to disassemble microtubules.[11] This class of compounds often works by binding to the colchicine binding site on tubulin, preventing its polymerization into microtubules.

The following diagram illustrates the workflow for evaluating tubulin polymerization inhibitors.

Tubulin_Assay_Workflow Start Start: Synthesized Pyrazole Derivatives Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle Active Compounds IF_Staining Immunofluorescence Staining of Microtubules Cell_Cycle->IF_Staining Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IF_Staining->Apoptosis_Assay End End: Identification of Potent Tubulin Inhibitors Apoptosis_Assay->End

Caption: Experimental workflow for evaluating pyrazole-based tubulin inhibitors.

Some pyrazole derivatives exert their anticancer effects by interacting directly with DNA, leading to DNA damage and subsequent cell death. These interactions can include binding to the minor groove of the DNA helix.[4] Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with DNA.[4]

Experimental Protocols for Evaluating Anticancer Efficacy

To ensure the scientific integrity and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer potential of pyrazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis).

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Future Perspectives and Conclusion

The field of pyrazole-based anticancer research continues to evolve, with ongoing efforts to discover novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1][12] The versatility of the pyrazole scaffold allows for the development of multi-target inhibitors, which may offer advantages in overcoming drug resistance.[1]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • Pyrazole scaffold: a remarkable tool in the development of anticancer agents - PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals.
  • Synthesis and biological evaluation of novel pyrazole scaffold.
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI.
  • Design, synthesis and anticancer evaluation of novel pyrazole, pyrazolo[3,4-d]pyrimidine and their glycoside derivatives - Taylor & Francis.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-3-ethyl-1H-pyrazole

The following guide details the proper disposal procedures for 4-chloro-3-ethyl-1H-pyrazole , written for researchers and drug development professionals. It prioritizes safety, regulatory compliance, and operational effi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 4-chloro-3-ethyl-1H-pyrazole , written for researchers and drug development professionals. It prioritizes safety, regulatory compliance, and operational efficiency.

Executive Summary & Core Directive

4-chloro-3-ethyl-1H-pyrazole (and its derivatives like 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, CAS: 158668-22-5) must be classified and treated as Halogenated Organic Waste .

Unlike standard organic solvents or non-functionalized heterocycles, the presence of the chlorine atom on the pyrazole ring mandates specific incineration protocols (flue gas scrubbing) to prevent the formation of acidic gases (HCl) and potential dioxins. Under no circumstances should this compound be discharged into municipal sewer systems or mixed with non-halogenated waste streams.

Immediate Action Checklist
  • Waste Stream: Halogenated Organic (Solid or Liquid).

  • Primary Hazard: Skin/Eye Irritation; Potential Aquatic Toxicity.

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

  • Container: HDPE (High-Density Polyethylene) or Glass; avoid metal if acidic impurities are present.

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, you must characterize the waste state. This compound is typically a building block in pharmaceutical synthesis and may exist as a pure solid, a solution, or a reaction byproduct.

Chemical Safety Profile
PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleRequires "Halogenated" waste labeling.
Reactivity Weak Base (Nucleophilic)Incompatible with Strong Oxidizers (e.g., Peroxides, Nitric Acid). Segregate strictly.
Toxicity Irritant (Skin/Eye/Respiratory)Wear full PPE (Nitrile gloves, safety goggles, lab coat).[1]
Environmental Aquatic ToxinZero-discharge policy for drains/sinks.
Pre-Disposal Validation
  • Check pH: If the waste is a mother liquor, verify pH. If strongly acidic (pH < 2) or basic (pH > 12), neutralize to pH 5–9 only if your facility's waste acceptance criteria require it. Otherwise, label as "Corrosive + Halogenated".

  • Solvent Identification: If in solution, identify the carrier solvent.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate.

    • Incompatible: Fuming nitric acid, strong peroxides.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagents, spill cleanup debris, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum.

  • Bagging: Double-bag the solid material in clear, heavy-duty polyethylene bags (minimum 2 mil thickness) before placing it in the rigid container. This prevents dust generation upon reopening at the treatment facility.

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Constituents: "4-chloro-3-ethyl-1H-pyrazole (Solid), Debris."

    • Hazards: Toxic, Irritant.

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) away from oxidizers.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent, washing solvents.

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical: Do NOT pour into the "Non-Halogenated" or "Aqueous" waste streams. Even small amounts of halogenated material can downgrade an entire drum of non-halogenated fuel-blending waste, significantly increasing disposal costs.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers or reactive metals (e.g., sodium metal), which could react with the pyrazole or the solvent.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy is sitting in a chemically resistant tray capable of holding 110% of the container's volume.

Emergency Spill Response Protocol

In the event of a spill outside of a fume hood, execute the following protocol immediately.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it < 100g/100mL?) Start->Assess Evacuate Evacuate Area & Call EHS/Emergency Assess->Evacuate Major Spill (>100g) PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Minor Spill (<100g) Contain Contain Spill: Use Absorbent Pads/Vermiculite PPE->Contain Collect Collect Waste: Scoop into HDPE Jar Contain->Collect Clean Decontaminate Surface: Soap & Water Wash Collect->Clean Label Label as Hazardous Waste (Halogenated Solid) Clean->Label

Figure 1: Decision logic for immediate spill response. Minor spills can be handled by trained lab personnel; major spills require EHS intervention.

Regulatory & Compliance Framework (RCRA/EPA)

While 4-chloro-3-ethyl-1H-pyrazole is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) under US RCRA regulations by specific name, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Code Determination:

    • If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable).

    • If the waste stream contains significant halogenated solvents (e.g., DCM): F002 .

    • If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but must be destroyed via incineration.

  • Destruction Method: The only acceptable final disposal method is Incineration with Flue Gas Scrubbing . This ensures the chlorine atoms are captured as salts (e.g., NaCl) rather than released as hydrochloric acid gas.

Logic for Waste Segregation

The following decision tree illustrates the operational logic for categorizing this specific waste stream.

WasteSegregation Input Waste: 4-chloro-3-ethyl-1H-pyrazole State Physical State? Input->State Solid Solid / Debris State->Solid Liquid Liquid / Solution State->Liquid BinSolid Bin: Solid Hazardous Waste (Trace Halogens) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv BinHalo Bin: Halogenated Solvents (High BTU Incineration) HaloSolv->BinHalo NonHaloSolv->BinHalo *MUST Segregate to Halogenated due to solute content*

Figure 2: Waste segregation logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the halogenated pyrazole solute often necessitates disposal in the "Halogenated" stream to ensure proper scrubbing during incineration.

References

  • European Chemicals Agency (ECHA). (2025). Substance Information: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[2][3][4] Retrieved from [Link][5]

  • University of Wisconsin-Madison EH&S. (2025). Chemical Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-chloro-3-ethyl-1H-pyrazole

Handling specialized halogenated nitrogen heterocycles like 4-chloro-3-ethyl-1H-pyrazole (and its common derivatives, such as 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, CAS: 158668-22-5) requires moving beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized halogenated nitrogen heterocycles like 4-chloro-3-ethyl-1H-pyrazole (and its common derivatives, such as 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, CAS: 158668-22-5) requires moving beyond basic compliance. For researchers and drug development professionals, safety protocols must be rooted in mechanistic understanding and self-validating workflows.

This guide provides the definitive operational and logistical framework for handling, transferring, and disposing of 4-chloro-3-ethyl-1H-pyrazole, ensuring uncompromising scientific integrity and personnel safety.

Chemical Identity & Hazard Profile

Before establishing a physical barrier, operators must understand the chemical nature of the threat. Pyrazole derivatives are highly reactive, often hygroscopic, and present specific toxicological risks[1].

Table 1: Quantitative Hazard and Property Summary

Property / HazardSpecification / Classification
Target Compound 4-Chloro-3-ethyl-1H-pyrazole (and related derivatives)
Physical State Solid / Crystalline Powder[1]
GHS Health Hazards Acute Tox. 4 (Oral), Acute Tox. 3 (Dermal), Skin Irrit. 2, Eye Dam. 1[2]
Systemic Hazards May cause damage to organs through prolonged/repeated exposure[2]
Environmental Hazards Harmful to aquatic life with long-lasting effects[2]
Storage Requirements Sealed in a dry environment, 2-8°C, away from strong oxidizers[3]

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory attire is insufficient for halogenated pyrazoles. Every piece of PPE must serve a specific, mechanistic purpose to mitigate the compound's unique hazard profile.

  • Eye & Face Protection (OSHA 29 CFR 1910.133):

    • Protocol: Wear ANSI Z87.1-compliant, indirectly vented chemical splash goggles[4][5].

    • Causality: Pyrazole derivatives can cause severe, irreversible eye damage upon contact[2]. Standard safety glasses lack an orbital seal, leaving the eyes vulnerable to aerosolized dust ingress or solvent splashes during dissolution. Goggles provide a complete micro-environment seal[5].

  • Dermal Protection:

    • Protocol: Flame-resistant lab coat and double-gloving with heavy-duty nitrile[2].

    • Causality: 4-chloro-3-ethyl-1H-pyrazole is toxic in contact with skin[2]. Halogenated organics can permeate standard latex. Double-gloving creates a self-validating system : visually inspect the outer glove during operations; if a tear or chemical discoloration occurs, the inner glove maintains the barrier while you immediately doff the compromised outer layer.

  • Respiratory Protection (OSHA 29 CFR 1910.134):

    • Protocol: Primary handling must occur in a certified chemical fume hood. If ventilation fails or bulk transfer occurs outside a hood, an N95 or NIOSH-approved half-mask respirator is required[6][7].

    • Causality: Handling dry pyrazole powders generates micro-particulates that irritate the respiratory tract[8]. A respirator physically filters these particulates before they reach the pulmonary alveoli.

PPE_Workflow Start 1. Pre-Entry Hazard Assessment Coat 2. Don Flame-Resistant Lab Coat Start->Coat Gloves 3. Double Nitrile Gloves (Inner & Outer) Coat->Gloves Goggles 4. Chemical Splash Goggles (ANSI Z87.1) Gloves->Goggles Hood 5. Transfer to Fume Hood (Face Velocity 80-120 fpm) Goggles->Hood Respirator Alt: N95/Half-Mask Respirator (If ventilation fails) Goggles->Respirator Ventilation Inadequate Respirator->Hood

Fig 1: Step-by-step PPE donning workflow for handling halogenated pyrazole derivatives.

Operational Workflow: Safe Handling & Transfer

To prevent exposure, the operational workflow must be treated as a closed-loop system.

Step 1: Environmental Validation Before opening the primary container, verify the fume hood's digital monitor reads a face velocity between 80-120 feet per minute (fpm). Self-Validation: If the alarm sounds or the reading fluctuates, the system invalidates the safe handling environment, and operations must cease immediately.

Step 2: Static-Free Weighing Use an anti-static weigh boat or a static eliminator (ionizer) near the balance. Causality: Static charge buildup causes fine pyrazole powders to violently repel from the spatula, aerosolizing the compound and increasing inhalation risk[9].

Step 3: Dissolution & Decontamination Slowly add the 4-chloro-3-ethyl-1H-pyrazole to your chosen solvent (avoiding strong acids/oxidizers)[1]. Cap the receiving flask immediately. Wipe down the balance and fume hood deck with 70% isopropanol, followed by a soap and water wash, to degrade and remove any microscopic residue.

Emergency Response & Spill Management

In the event of a local spill inside or outside the fume hood, execute the following protocol:

  • Isolate & Evacuate: Step back and alert personnel in the immediate vicinity.

  • Suppress Aerosolization: Never sweep dry pyrazole powders. Causality: Mechanical sweeping introduces kinetic energy that aerosolizes the fine particulates, exponentially increasing the risk of inhalation exposure. Instead, cover the spill with a dry, non-combustible absorbent material (like dry earth or sand)[9].

  • Collect: Use a plastic scoop (to avoid sparking) to collect the absorbed mixture and place it into a sealable hazardous waste container[8].

  • Sanitize: Wash the spill area with copious amounts of water and a specialized laboratory detergent[8].

Waste Disposal Plan (EPA/RCRA Compliance)

The disposal of 4-chloro-3-ethyl-1H-pyrazole must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste[10][11].

Step-by-Step Disposal Protocol:

  • Strict Segregation: Place all liquid waste containing this compound into a dedicated Halogenated Waste carboy.

    • Causality: 4-chloro-3-ethyl-1H-pyrazole contains a chlorine atom. Mixing halogenated waste with non-halogenated waste alters the required incineration temperature and can lead to the formation of toxic dioxins during disposal, violating EPA segregation mandates[11].

  • Solid Waste Isolation: Dispose of contaminated gloves, weigh boats, and paper towels in a vented, poly-lined solid hazardous waste bin[11].

  • EPA-Compliant Labeling: All containers must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (e.g., "Halogenated Pyrazole Derivatives"), and the primary hazard (e.g., "Toxic/Irritant")[12].

  • Satellite Accumulation Area (SAA) Management: Store the waste in a designated SAA at or near the point of generation. Ensure secondary containment is used to catch potential leaks[12].

  • EHS Transfer: Coordinate with your facility's Environmental Health and Safety (EHS) department to transfer the waste to a Central Accumulation Area (CAA) before your facility's regulatory time limit (90 days for Large Quantity Generators, 180 days for Small Quantity Generators) expires[11][12].

Waste_Disposal Waste 4-Chloro-3-ethyl-1H-pyrazole Waste Solid Solid Waste (Gloves, Weigh Boats) Waste->Solid Liquid Liquid Waste (Solvent Wash) Waste->Liquid Bin Vented Solid Waste Bin Solid->Bin Carboy Halogenated Liquid Carboy Liquid->Carboy Label Label: 'Hazardous Waste' (EPA 40 CFR 262) Bin->Label Carboy->Label EHS EHS Pickup (SAA to CAA) Label->EHS

Fig 2: EPA-compliant waste segregation and disposal pathway for pyrazole contaminated materials.

References

  • Methyl 4-chloro-5-ethyl-1h-pyrazole-3-carboxylate | ChemScene. ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDt3-8mInQU3k_Shxpx5zk0XZKks4HF5CV021dYSvsDuuWhkoEVVkP6Dttv55tG3ZMnNWcnygKauTxJCeJw8CgjeWMNMOMe6vUNQiMjNtSIKoz4kn6ji-VbJNkieWnlGdVYliO_drl64n-3nf7]
  • 158668-22-5 | 4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmHT75WH9qe4UydTfvtaRys_A-_LZ2Ms_swukuz-hYVNfm4DQwXn9FAjgIdWoMSmooi7a-zJx7P9f3sezSAXSivSYQmcK3mQIoHuPxhpt_tEbYap2ZPsrHV6MsHS6tipZ-EPQX3JZHA6CdK0k=]
  • SAFETY DATA SHEET - Pyrazole. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-jYo9T53O8Z9lciXWUso-CeM-E9n8lKxOCD-rfVQWEImEhSPsz30frXa8bUnSZ-BwZ8hTwDf26KbbQz_tH5Toh0b0y69wLok3dNx2yoLshRSNLWhEN07S-0vW5Vzc5qwgGMQ9cI0PtvWxpWYI3256kz7DKgLqoUqPzvBwmKokXPKJj8r-zAPqtXNjhkHZqPU_kQygC_JdJy-IBtjS5U6bRK5pAOH2KO4B4tQcOIpCbs3prstPlQzpmUqrkc9oUe6aGSwamDz1E_Of7eEXtnvzTbJsLXq0JQUg7Q=]
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole. Cole-Parmer.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGERBT60lt2vPY2bPeF7Nf-5IhBBd9DL5ZLyk8GjfV6jEPASWfYU96efqhkmKPV15VYwV253EbQ1t2eByn5DEBt8U_exi4YxWeHcdfQJTcdNqMw83OVDTDwNRlJUI90xeqwI11S_ooGJkD-FJg=]
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. Temple University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJj3vLy_QUJ-ljmS8VJ_dDHE55ztwPzoinWnS5g5z2gh_Kc8OmdPwVcWc2y0r9LMPWf66MDZPYNT1sNywMJOWJP6pDlSD6HEUV7WvZpeCrz_z9rkU_T5rlZpexkG2BUc3KP2DkvsqjnHtQ_Si-J2Ct2C2klJaMQT2LeFAkHC0wsojbgH6DXrt6otc-WmsWIoE4qnaQlFbs9LBsAR-NGczBFgxJz2_1qLRqaILsuIKTy5uHt5GjBcj_z2ZhQC5Hgg==]
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDrmlY5RdGIQVDTEHOQolPDRCLDpQi74tj1vya457gWGfIw2lpSzNT22__fv01IJyi5BG6qDUEKWXsNEybAPHd42r7-Q4EPtvO3v0pjrgdNGYHyxFRGpbdI40-LRcqRIPFVWXoYM25BMpWS90=]
  • Respiratory Protection | Occupational Safety and Health Administration. OSHA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaROK7-gQlNdzPhBtZ6Hiv8kO730qdM8Dk0Ki6aoFeJ_MZ1kTbez0dFESX1KjJbYbuq39Wi1loaoezbz-tkm7rF24FZK-_Rgw15u8KjeJPA-3L9dNgq2qq5PLZiox0CZ2L7l_xx9BOXCZHNub0rtGsDvSSew==]
  • Safety Glasses and Goggles Selection Guide: Complete Eye Protection Standards. MSC Direct.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdR7ej9VgPBIc5XIGstjp3aWMRP04n7NpgoJdDsHHenYWdqcNvSdptf7F3RxsD9VA6CwR_a12eYXJ0B-kl76enHAWU8hYYL5eL0Qwq1IZwG5ky-beg28w_veGkdIhqsnTjYHW7q214WRNyqHE95msYKBdq2NJsdKvwx9y5MHuy7seddHy6ApcooTHNzRy-Scg=]
  • OSHA Respiratory Protection Standard (29 CFR 1910.134). Creative Safety Supply.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJD-rm4SqnWdlckvVVVCxJb_JkX63A0ofTbsnXolAG3KxGgDiWlTkOOW985464C5vPpcqtOkxDQcVOSFPauqQR9gtUR1LnnPxRFhVNgjzqhV6wq_ZXLXM8TOh0TfxYCHIFj2pIFRhpzGyuCd_4RsZo_z5Si7n-i0ecVNxIvvPEUoBt6nAOkdidhKL1BeK5YNKC7i3TNRKzQN-HUEnEA==]
  • Essential Guide: When to Wear Safety Goggles in the Lab. Heightech Safety.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOFqZlUvJq7wDCHlJw2zRo7hZofNL5e-8-nw6n-Na-9mPCuHLOGxRsMVpFLJju1gP907WdsvBymcUDD5-_qMPu8Aw1EoXrHq6uHNyLc-cmL87JfunyBjIv0VFklgnObltRg3ap26Yn1n8izXwkPfHks1nwdfW2f1_y3Pva7PbSxU0Pbw03QtDRngAAgu4czc2xBiFiF5vDWMQ8Q==]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHPIenF-DJKeg-d-9YJAx7Je8F6QCJ9CusTwPW-0hx_v3lVUIrZxTFx1nm0bqGJZpCBjNxAxpkZxkH2YquxRKPbpnbvWEl1qsx-iH0HSCMu-kY0WVDaK9W6u6xi6CqteFyrXN4zRqxw5q7zcSUe54T0dqGSVnSleNt2_u8fitADO6gh6swCSfEIhoFyVpMQqe4TCf6ckIx]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtQs8MAUJ7y0q1SQ5B-Tr9SQ1cAps6W9VsWgXZ44vyNGsCzI6WE7lLFlcshEsGryRktoNQ8KR8zAd0mxEt7D4waZB8GwS37F70TBhj_JcPm4HZ_mlFKyxBKeZQvp9cYVKqxTerSYld28Ns1i06Ola0Ka9i3C61P8b7FBA7b2aIb7sfEBlrAUO-]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEolPGhQSyHHiAREHjU8hzYA6mx157grhipV3bwK7kBrS26zx9H504H6g5NdFrhcmAtE3TbvlTY_jhMtVyaI18fpZwNm_kAkn9eK4_C6muJRPr7r8ZVjUdSZ3GpQ7QOhMhHBHqBALUDM4mmBZ9kfq-arUk1lB8vLA==]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.